Cerdulatinib

Catalog No.
S548075
CAS No.
1198300-79-6
M.F
C20H27N7O3S
M. Wt
445.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerdulatinib

CAS Number

1198300-79-6

Product Name

Cerdulatinib

IUPAC Name

4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide

Molecular Formula

C20H27N7O3S

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C20H27N7O3S/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25)

InChI Key

BGLPECHZZQDNCD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PRT2070; PRT-2070; PRT 2070; PRT062070; PRT 062070; PRT-062070; Cerdulatinib.

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N

The exact mass of the compound Cerdulatinib is 445.18961 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cerdulatinib SYK JAK signaling pathway mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action and Key Targets

Cerdulatinib functions as a dual inhibitor of spleen tyrosine kinase (SYK) and the Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) [1] [2]. By targeting these kinases, it concurrently blocks two critical pro-survival signaling networks in lymphoid cells.

  • SYK Inhibition: SYK is a central kinase in the BCR signaling pathway. Inhibiting SYK disrupts downstream signaling cascades like the PI3K-AKT and NF-κB pathways, which are crucial for B-cell proliferation and survival [1].
  • JAK Inhibition: The JAK family mediates signaling from cytokine receptors. Upon cytokine binding, JAKs phosphorylate and activate Signal Transducers and Activators of Transcription (STATs), which then translocate to the nucleus to drive the expression of pro-survival genes. This compound inhibits this JAK/STAT signaling module [1] [3].

This dual action is significant because cancer cells can receive survival signals from both the BCR and various cytokines in the tumor microenvironment. Simultaneously blocking both pathways can induce apoptosis more effectively than targeting either pathway alone [4].

The table below summarizes its primary kinase targets and their roles:

Kinase Target Role in Signaling Pathways Cellular Functions Affected
SYK B-cell Receptor (BCR) signaling [1] B-cell activation, proliferation, survival [1]
JAK1 JAK/STAT signaling for multiple cytokines (e.g., IL-2, IL-4, IL-6, IL-10, interferons) [5] [3] Immune cell activation, inflammation, proliferation [3]
JAK2 JAK/STAT signaling for hormones (e.g., EPO, TPO, GH) and some cytokines [5] [3] Hematopoiesis, cell growth [3]
JAK3 JAK/STAT signaling for cytokines using the common gamma chain (γc) receptor (e.g., IL-2, IL-4, IL-7, IL-15, IL-21) [5] [3] Lymphocyte development and function [3]
TYK2 JAK/STAT signaling for IL-12, IL-23, and type I interferons [3] T-helper cell differentiation, inflammatory responses [3]

Functional Consequences in Lymphoma Models

Preclinical studies demonstrate that this compound's dual inhibition translates into broad anti-tumor activity across various B-cell malignancies.

The following diagram illustrates how this compound blocks these key signaling pathways to induce anti-tumor effects:

g BCR BCR SYK SYK BCR->SYK Cytokine Cytokine JAKs JAKs Cytokine->JAKs Downstream Downstream SYK->Downstream JAKs->Downstream Survival Survival Downstream->Survival Apoptosis Apoptosis Survival->Apoptosis Leads to This compound This compound This compound->SYK Inhibits This compound->JAKs Inhibits This compound->Survival Blocks

This compound simultaneously inhibits SYK and JAKs to block pro-survival signals and induce apoptosis.

In Diffuse Large B-cell Lymphoma (DLBCL), this compound induced apoptosis and cell cycle arrest at the G1/S phase in both the ABC and GCB subtypes. This was associated with caspase-3 and PARP cleavage, inhibition of RB phosphorylation, and downregulation of cyclin E [1].

In Chronic Lymphocytic Leukemia (CLL), a key mechanism of this compound-induced apoptosis is the downregulation of MCL-1, a pro-survival BCL-2 family protein. This effect occurred even in the presence of protective stromal cell co-cultures or survival factors like IL-4, CD40L, and anti-IgM. Notably, primary CLL samples from patients with resistance to ibrutinib (a BTK inhibitor) remained sensitive to this compound [4].

Quantitative Pharmacology and Clinical Correlation

Phase I clinical trial data provides evidence of target engagement and its relationship to tumor response in patients with relapsed/refractory B-cell malignancies.

Pharmacodynamic Parameter Finding Clinical Correlation
Pathway Inhibition (IC₅₀) 0.27 to 1.11 μmol/L against BCR, IL2, IL4, and IL6 signaling in whole blood [6] Confirms potent dual-target inhibition at achievable drug concentrations.
Biomarker Changes Reduction in serum inflammation markers; decreased CD69, CD86, CD5; enhanced CXCR4 on B-cells [6] Correlates with suppression of B-cell activation and loss of proliferative capacity.
Tumor Response Inhibition of pAKT and pERK in tumor cells [4] Significant correlation between extent of SYK/JAK pathway inhibition and tumor response [6].

Detailed Experimental Protocols from Key Studies

To help you evaluate or replicate key findings, here are summaries of the methodologies used in pivotal studies.

1. Investigating Anti-tumor Activity in DLBCL Cell Lines [1]

  • Cell Lines: A panel of 11 DLBCL cell lines representing ABC and GCB subtypes.
  • Treatment: Cells were treated with this compound.
  • Apoptosis Assay: Measured via caspase-3 and PARP cleavage using Western blotting.
  • Cell Cycle Analysis: Performed using flow cytometry to assess DNA content. Changes in RB phosphorylation and cyclin E expression were analyzed by Western blot.
  • Signaling Inhibition: Phosphorylation of BCR components (e.g., SYK) and STAT3 was assessed under stimulated conditions by Western blot.

2. Assessing Apoptosis and Overcoming Resistance in Primary CLL [4]

  • Primary Cells: Banked viable primary CLL tumor cells (n=60).
  • Co-culture: CLL cells were cultured on stromal cell layers to mimic the protective tumor microenvironment.
  • Viability Assay: Apoptosis was measured by evaluating PARP cleavage and propidium iodide uptake.
  • Mechanistic Studies: Western blotting or FACS analysis determined the impact on signaling pathways (pAKT, pERK) and BCL-2 family protein expression (MCL-1).
  • Resistance Models: Sensitivity to this compound was tested in ibrutinib-resistant primary samples.

Clinical Translation and Therapeutic Potential

This compound has demonstrated clinical activity in early-phase trials. In a Phase 2 study for relapsed/refractory non-Hodgkin lymphoma (NHL), it showed rapid tumor responses [7]:

  • CLL/SLL: 67% (12/18) partial response (PR)
  • Follicular Lymphoma (FL): 56% (5/9) PR
  • Peripheral T-cell Lymphoma (PTCL): A complete response (CR) was observed in the first patient evaluated

Responses were also observed in heavily pre-treated patients, including those who relapsed on ibrutinib or venetoclax [7]. This clinical profile supports the preclinical rationale that dual SYK/JAK inhibition can be effective where single-agent therapy fails.

References

Cerdulatinib B-cell receptor BCR inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Targeted Pathways

Cerdulatinib simultaneously targets two key signaling networks that promote B-cell survival and proliferation.

  • Dual Kinase Inhibition: this compound acts as a reversible ATP-competitive inhibitor, primarily targeting SYK and JAK (JAK1, JAK2, JAK3) [1] [2].
  • Targeting BCR Signaling: Inhibition of SYK blocks downstream BCR signaling, including phosphorylation of BLNK, ERK, and AKT, and prevents BCR-induced production of chemokines like CCL3 and CCL4 [3].
  • Targeting Cytokine Signaling: Inhibition of JAK kinases blocks signaling from key cytokines like IL-4, IL-6, and IL-2, reducing phosphorylation of STAT proteins [3] [4].
  • Overcoming Microenvironmental Protection: By inhibiting these parallel pathways, this compound can overcome pro-survival signals from the tumor microenvironment, preventing the upregulation of MCL-1 and BCL-XL [3].

The diagram below illustrates the core signaling pathways targeted by this compound.

g cluster_inhibition This compound Inhibition BCR BCR SYK SYK BCR->SYK Activates Cytokines Cytokines JAKs JAKs Cytokines->JAKs Bind Receptors Downstream_BCR Downstream BCR Pathways (BTK, PLCγ2, PI3K, AKT, ERK) SYK->Downstream_BCR Phosphorylates STATs STAT Phosphorylation & Nuclear Translocation JAKs->STATs Phosphorylates Survival Cell Survival Proliferation Chemokine Production Downstream_BCR->Survival STATs->Survival Inhibitor_SYK This compound Inhibitor_SYK->SYK Inhibits Inhibitor_JAK This compound Inhibitor_JAK->JAKs Inhibits

This compound inhibits SYK and JAK/STAT signaling pathways.

Preclinical & Clinical Efficacy Data

This compound has demonstrated broad anti-tumor activity across several B-cell malignancy models, as summarized in the table below.

Malignancy Model Key Preclinical Findings Clinical Trial Context
Chronic Lymphocytic Leukemia (CLL) Induces apoptosis (time/concentration-dependent); overcomes IL-4/CD40L/NLC-mediated protection; synergizes with venetoclax [3]. Phase 1/2a trial (NCT01994382) in relapsed/refractory B-cell malignancies [3] [4].
Diffuse Large B-Cell Lymphoma (DLBCL) Induces apoptosis & cell cycle arrest (G1/S); inhibits BCR signaling & STAT3 phosphorylation in ABC and GCB subtypes [5]. Investigated in early-phase clinical trials [5].
Other B-cell Malignancies Inhibits B-cell activation and demonstrates efficacy in vivo models [2]. Phase 1 data showed tumor responses in FL, DLBCL, and MCL; tolerated exposures achieved complete SYK/JAK inhibition in patient whole blood [4].

In a phase I clinical trial, this compound achieved complete SYK and JAK pathway inhibition at tolerated exposures. The IC₅₀ values for various signaling pathways in patient whole blood were determined [4]:

Signaling Pathway Stimulus Readout IC₅₀ (μmol/L)
BCR anti-IgM pBLNK 0.27
BCR anti-IgM pERK 0.46
IL-2 IL-2 pSTAT5 0.32
IL-4 IL-4 pSTAT6 1.11
IL-6 IL-6 pSTAT3 0.53

Key Experimental Protocols

The following methodologies are critical for evaluating this compound's activity in a research setting, based on published studies.

Assessing Apoptosis and Viability
  • Method: Primary CLL cells are treated with this compound alone or in combination with other agents (e.g., venetoclax) for 24-48 hours [3].
  • Measurement: Apoptosis is quantified using flow cytometry for Annexin V/propidium iodide (PI) staining [3].
  • Key Consideration: Include controls for microenvironmental protection (e.g., co-culture with Nurse-Like Cells (NLCs) or stimulation with IL-4/CD40L) to demonstrate this compound's ability to overcome pro-survival signals [3].
Analyzing Cell Signaling and Pathway Inhibition
  • Phospho-Flow Cytometry: Use whole blood or PBMCs from patients. Stimulate with anti-IgM (for BCR pathway) or cytokines like IL-4/IL-6 (for JAK/STAT pathway) post-cerdulatinib treatment. Fix cells, permeabilize, and stain with fluorescent antibodies against phosphorylated targets (pSYK, pERK, pAKT, pSTAT6) for flow cytometric analysis [3] [4].
  • Immunoblotting (Western Blot): Treat CLL or lymphoma cell lines with this compound. Perform protein extraction and immunoblotting with antibodies against cleaved caspase-3, PARP, and phosphorylated/ total forms of SYK, ERK, AKT, and STAT proteins. HSC70 can be used as a loading control [3] [5].
Evaluating Functional BCR Signaling
  • Calcium Flux Assay: Load CLL cells with a fluorescent calcium indicator (e.g., Fluo-4 AM). Stimulate with soluble or bead-bound anti-IgM F(ab')₂ and monitor fluorescence in real-time by flow cytometry. This compound pre-treatment should blunt the calcium response [3].
  • Chemokine Production: Measure CCL3/CCL4 production after BCR stimulation or NLC co-culture using ELISA. This compound pre-treatment significantly reduces chemokine secretion [3].
Pharmacodynamic Analysis in Clinical Trials
  • In clinical trials, this compound's target engagement is monitored ex vivo by stimulating patient whole blood with BCR or cytokine agonists and measuring phosphorylation of downstream targets (BLNK, ERK, STATs) via flow cytometry. This directly correlates the degree of pathway inhibition with clinical tumor response [4].

Conclusion and Future Directions

This compound represents a promising multi-targeted therapeutic strategy for relapsed/refractory B-cell malignancies. Its ability to concurrently inhibit SYK and JAK kinases allows it to disrupt both tumor-intrinsic signaling and microenvironmental protection. The experimental protocols outlined provide a framework for researchers to further investigate its mechanistic and combinatory potential.

References

JAK STAT pathway inhibition by Cerdulatinib

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathways

Cerdulatinib simultaneously targets two critical pro-survival signaling pathways: the B-cell receptor (BCR) pathway via SYK inhibition and the cytokine signaling pathway via JAK inhibition [1] [2].

  • JAK-STAT Pathway Inhibition: In the canonical JAK-STAT pathway, cytokine binding induces JAK kinase activation and STAT phosphorylation. Phosphorylated STATs form parallel dimers and translocate to the nucleus to drive gene expression [3] [4]. This compound directly inhibits JAK kinases, preventing this activation cascade.
  • SYK Pathway Inhibition: SYK is a central kinase in BCR signaling. Its inhibition by this compound blocks downstream pro-survival pathways, including PI3K/AKT and ERK [1] [2].
  • Concerted Anti-Tumor Effect: Dual inhibition is particularly effective because cancer cells often receive growth and survival signals from both pathways. Targeting both can overcome the limitations of single-agent therapy [1] [5].

The following diagram illustrates the key signaling pathways targeted by this compound and its mechanism of action:

Figure 1: this compound inhibits the JAK-STAT and SYK-driven BCR signaling pathways. It blocks JAK-mediated phosphorylation of STATs and SYK-mediated activation of downstream survival pathways, leading to suppressed transcription of pro-survival genes.

Technical Guide to Key Experimental Assessment

For researchers evaluating this compound in vitro, the following methodologies from the literature provide a robust framework.

Assessing Anti-Proliferative Effects

The anti-proliferative activity of this compound can be quantitatively measured using the [3H]-thymidine incorporation assay [6].

  • Key Steps: Plate primary tumor cells (e.g., from AML patients) and treat with a dose range of this compound. After a 7-day incubation, pulse the cells with [3H]-thymidine for several hours. Measure the incorporated radioactivity using a scintillation counter [6].
  • Data Analysis: Express results as a percentage of proliferation compared to an untreated control. This allows for the generation of dose-response curves and the calculation of IC₅₀ values. Testing should be performed in biological replicates to account for patient heterogeneity [6].
Analyzing Apoptosis and Cell Death

To confirm that reduced proliferation is due to cell death, annexin V/propidium iodide (PI) staining followed by flow cytometry is a standard method [6] [5].

  • Procedure: Treat cells with this compound for 24-48 hours. Harvest and stain with annexin V-FITC and PI. Analyze by flow cytometry to distinguish live (annexin V⁻/PI⁻), early apoptotic (annexin V⁺/PI⁻), late apoptotic (annexin V⁺/PI⁺), and necrotic (annexin V⁻/PI⁺) cells [5].
  • Supporting Western Blot Analysis: Complement flow cytometry by probing for key apoptotic markers, such as cleaved caspase-3, cleaved caspase-9, and cleaved PARP. A this compound-induced increase in these markers confirms the activation of the apoptotic machinery [1] [5].
Evaluating Mechanism of Action via Signaling Pathways

Western blot analysis is crucial for verifying that this compound effectively inhibits its intended targets [1] [5].

  • Target Phosphorylation Sites:
    • SYK: Phospho-SYK (Tyr525/526)
    • JAK/STAT: Phospho-STAT3 (Tyr705), Phospho-STAT5 (Tyr694)
    • Downstream Pathways: Phospho-AKT (Ser473), Phospho-ERK (Thr202/Tyr204)
  • Protocol Summary: Treat cells with this compound (e.g., at IC₅₀ concentration) for 2-24 hours. Prepare cell lysates, separate proteins by SDS-PAGE, and transfer to a membrane. Probe with specific primary antibodies against the phosphorylated and total forms of the proteins listed above. Demonstrated inhibition of phosphorylation indicates successful pathway blockade [1] [5].

Preclinical & Clinical Efficacy Overview

The antitumor activity of this compound has been demonstrated across various hematologic malignancies, both in preclinical models and clinical trials, as shown in the table below.

Cancer Model / Type Experimental System Key Reported Findings
DLBCL In vitro (cell lines) & primary tumor cells [1] Induced apoptosis (caspase-3/PARP cleavage); inhibited pSYK & pSTAT3; broad activity in ABC and GCB subtypes [1]
CLL In vitro (primary cells) [2] Induced apoptosis where ibrutinib (BTKi) failed; downregulated MCL-1; overcame ibrutinib resistance [2]
ATLL In vitro & In vivo (mouse model) [5] Suppressed cell growth; induced G2/M arrest & apoptosis; reduced tumor burden in mice [5]
PTCL Phase 2a Clinical Trial (R/R patients) [7] [8] ORR of 36.2%; particularly effective in AITL/TFH subtype (ORR 51.9%) [7]

Key Research Considerations

  • Explore Biomarker-Driven Response: The differential efficacy seen in PTCL subtypes (AITL/TFH vs. PTCL-NOS) strongly suggests the need for research into predictive biomarkers to identify patient populations most likely to respond [7] [8].
  • Investigate Rational Combinations: Given that dual inhibition is more effective than single agents in some models [5], explore combining this compound with other targeted agents (e.g., BCL-2 inhibitors) to enhance efficacy and prevent resistance.
  • Leverage Advanced Biosensors: New tools like STATeLight biosensors allow real-time, continuous monitoring of STAT activation in live cells via FLIM-FRET, providing a powerful method for dynamic assessment of this compound's target engagement and functional effects [3].

References

Cerdulatinib pharmacokinetics and pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacodynamics and Mechanism of Action

Cerdulatinib is a reversible ATP-competitive inhibitor that potently targets key kinases involved in oncogenic signaling and the tumor microenvironment.

Table 1: Key Pharmacodynamic Properties of this compound

Property Description
Primary Targets Dual inhibitor of SYK and JAK (JAK1, JAK2, JAK3, TYK2) families [1] [2].
Other Targets Also inhibits FMS (CSF1R) [1].
Mechanism Reversible ATP-competitive inhibitor [2].
IC₅₀ Values Low nanomolar range against TYK2, JAK1, JAK2, JAK3, FMS, and SYK [1].
Key Pathways Inhibited B-cell receptor (BCR) signaling (via SYK) and cytokine signaling (via JAK/STAT) [3] [2].
Cellular Effects Reduces markers of B-cell (CD69, CD86) and T-cell activation; modulates cytokine and chemokine expression (e.g., CXCR4) [3].

The dual inhibition of SYK and JAK simultaneously targets tumor-intrinsic survival signals and disrupts the protective tumor microenvironment [3] [2]. This mechanism is particularly relevant in hematologic malignancies where these pathways are often constitutively active.

The diagram below illustrates the core signaling pathways targeted by this compound and its downstream effects.

architecture BCR BCR SYK SYK BCR->SYK Cytokines Cytokines JAKs JAKs Cytokines->JAKs Tumor_Signaling Tumor-Intrinsic Survival/Protiferation SYK->Tumor_Signaling Microenvironment TME Signaling & Inflammation JAKs->Microenvironment This compound This compound This compound->SYK Inhibits This compound->JAKs Inhibits Clinical_Effect Reduced Tumor Growth in B- and T-cell Malignancies Tumor_Signaling->Clinical_Effect Microenvironment->Clinical_Effect

This compound inhibits SYK and JAK kinase families, blocking key oncogenic and inflammatory signaling pathways.

Clinical Efficacy and Correlative Findings

Clinical studies demonstrate that this compound achieves target inhibition at tolerated doses and shows meaningful activity in relapsed/refractory hematologic malignancies.

Table 2: Clinical Efficacy from Select Trials

Trial / Population Dosing Key Efficacy Findings (ORR/CR) Pharmacodynamic Correlates
Phase I - B-cell Malignancies (CLL/SLL, FL, DLBCL, MCL) [3] Oral, once or twice daily Meaningful clinical responses observed. Whole blood IC₅₀ of 0.27–1.11 μmol/L against BCR/IL signaling. Inhibition correlated with tumor response [3].

| Phase 2a - Relapsed/Refractory PTCL [4] | 30 mg oral, twice daily in 28-day cycles | ORR: 36.2% CR: 12 pts, PR: 9 pts AITL/TFH Subtype ORR: 51.9% (10 CR, 4 PR) [4] | Data from other trials shows SYK expression and JAK/STAT mutations are common drivers in PTCL [2]. | | Phase 2a - Relapsed/Refractory CTCL [2] | 30 mg oral, twice daily in 28-day cycles | ORR: 50% (5/10 evaluable pts) CR: 10% (1/10) [2] | Rapid improvement in pruritus correlated with clinical response [2]. |

Safety and Tolerability Profile

The safety profile of this compound is generally considered acceptable and manageable in clinical trials.

Most Common Adverse Events: Diarrhea, nausea, and asymptomatic elevations in amylase and lipase were frequently reported [2] [4].

Grade ≥3 Treatment-Emergent Adverse Events:

  • Asymptomatic amylase elevation (23.1%) and lipase elevation (18.5%) were common but typically resolved with dose modification [4] [2].
  • Hematologic toxicities included anemia (20.0%) and neutropenia (12%) [4] [2].

Pharmacokinetic and Protocol Data Gaps

A significant gap exists in the publicly available detailed pharmacokinetic data for this compound.

Available PK-Associated Data:

  • Route of Administration: Oral [1].
  • Dosage Forms Used in Trials: 30 mg tablet, administered twice daily [4] [2].
  • Exposure-Response: Serum this compound concentration correlated with the degree of SYK and JAK pathway inhibition in whole blood, indicating a target-mediated effect [3].

Key Data Marked as "Not Available": Public resources like DrugBank explicitly list fundamental PK parameters—including absorption, volume of distribution, protein binding, route of elimination, and half-life—as not available [5]. This information is likely proprietary and held by the developing company.

Interpretation and Future Directions

Based on the available evidence, the following points are key for researchers:

  • Promising Dual Mechanism: The concurrent inhibition of SYK and JAK offers a rational therapeutic strategy for targeting both the tumor cells and their microenvironment in specific hematologic cancers.
  • Biomarker-Driven Potential: The correlation between target inhibition, reduction in inflammatory markers, and tumor response supports a biomarker-driven development strategy [3].
  • Addressing Unmet Needs: The observed clinical activity, particularly in relapsed/refractory T-cell lymphomas like AITL, addresses a significant unmet medical need [4] [2].

Future research directions will focus on obtaining complete PK/PD modeling data, identifying robust predictive biomarkers for patient selection, and exploring effective combination therapies.

References

Cerdulatinib ATP-competitive kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Signaling Pathways

Cerdulatinib exerts its effects by reversibly competing with ATP for the binding sites in the catalytic domains of SYK and JAK family kinases. This dual inhibition simultaneously disrupts two critical pro-survival signaling networks in lymphoid cells [1].

The following diagram illustrates the key signaling pathways targeted by this compound and the experimental workflow for validating its effects.

G cluster_pathways Signaling Pathways Targeted by this compound cluster_inhibition cluster_effects Experimental Validation & Cellular Effects BCR B-cell Receptor (BCR) SYK SYK BCR->SYK PI3K_AKT PI3K/AKT SYK->PI3K_AKT NFkB_BCR NF-κB SYK->NFkB_BCR Cytokine Cytokine (e.g., IL-6, IL-4) JAK JAK Family Cytokine->JAK STAT STAT (e.g., STAT3) JAK->STAT NFkB_JAK NF-κB JAK->NFkB_JAK This compound This compound (Dual SYK/JAK Inhibitor) This compound->SYK Inhibits This compound->JAK Inhibits Assays In-vitro & Ex-vivo Assays PD Pharmacodynamic Readouts Assays->PD Outcomes Functional Outcomes PD->Outcomes pSYK ↓ pSYK (Tyr525/526) PD->pSYK pSTAT ↓ pSTAT3 (Tyr705) PD->pSTAT pAKT ↓ pAKT PD->pAKT pERK ↓ pERK PD->pERK CleavedCasp ↑ Cleaved Caspases 3/8/9 Outcomes->CleavedCasp Apoptosis Induced Apoptosis Outcomes->Apoptosis CycleArrest Cell Cycle Arrest (G1/S or G2/M) Outcomes->CycleArrest

This compound's dual inhibition provides a synergistic approach to suppressing malignant cell survival and proliferation, particularly in cancers where these pathways are co-opted [2] [3].

Key Experimental Evidence & Protocols

Research on this compound spans biochemical, cellular, and in vivo models. The table below summarizes common experimental methodologies and key findings from the literature.

Experimental Model Protocol Summary Key Findings / Readouts
Purified Kinase Assays [1] Assessment of inhibitor potency against a panel of 270 purified human kinases. IC₅₀ values determined via concentration-response curves. Potency (IC₅₀) against SYK, JAK1, JAK2, JAK3, TYK2; selectivity profile.
Cell Line Studies (DLBCL, ATLL) [2] [3] Treatment of lymphoma/leukemia cell lines (e.g., various DLBCL, HTLV-1-transformed T-cells). Viability assessed by WST-8 assay; apoptosis by flow cytometry (APO2.7) and Western Blot (cleaved caspases, PARP). Dose-dependent ↓ viability; ↑ apoptosis; cell cycle arrest; ↓ pSYK, pSTAT3, pAKT, pERK.
Signaling Analysis (Western Blot) [2] [3] Cells treated with this compound, stimulated, then lysed. Proteins separated by SDS-PAGE, transferred to membrane, and probed with phospho-specific antibodies. Inhibition of pathway activation (e.g., ↓ pSYK, pSTAT3, pSTAT5, pAKT, pERK, p-IκBα).
Primary Tumor Cell Studies [2] Ex-vivo treatment of primary DLBCL tumor cells isolated from patients. Analysis of signaling (phospho-flow) and cell viability. Inhibition of BCR and JAK/STAT signaling in primary cells; induction of cell death.
In Vivo Models (ATLL) [3] Oral dosing of this compound in mouse xenograft models of ATLL. Tumor volume measured over time. Suppression of tumor growth; inhibition of in-vivo pathway phosphorylation.

Clinical Correlation and Pharmacodynamics

Findings from mechanistic studies translate into observable clinical effects. In a phase I clinical trial of patients with relapsed/refractory B-cell malignancies:

  • Target Inhibition: this compound achieved complete inhibition of SYK and JAK pathways in patient whole blood at tolerated exposures [4].
  • Concentration-Effect: Target inhibition was directly correlated with serum this compound concentration, with IC₅₀ values against BCR and cytokine signaling pathways ranging from 0.27 to 1.11 μmol/L [4].
  • Biomarker Correlation: A significant correlation was observed between the extent of SYK/JAK pathway inhibition in blood and tumor response in patients. Reductions in serum inflammation markers also correlated with positive outcomes [4].
  • Overcoming Resistance: Preclinical studies highlight its potential to overcome resistance to other agents, such as ibrutinib, in BTK-mutated chronic lymphocytic leukemia cells [2].

References

Preclinical Characterization and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The preclinical development of cerdulatinib involved a series of standardized assays to define its potency, selectivity, and mechanism of action.

  • Purified Kinase Assays: The potency and selectivity of this compound were initially profiled using a panel of 270 independent purified kinase assays [1]. IC₅₀ values were determined for kinases that were inhibited by more than 80% when tested at a concentration of 300 nM (10-fold above the SYK IC₅₀). This high-throughput screen identified 24 kinases that were significantly inhibited, leading to focused cellular assays [1].
  • Cellular Signaling and Proliferation Assays: To confirm target engagement in cells, assays were performed using cell lines stimulated through the B-cell receptor (BCR) or with cytokines.
    • For BCR signaling, cells were treated with this compound and then stimulated with anti-immunoglobulin to induce SYK-dependent activation. Phosphorylation of downstream proteins like BLNK and PLCγ2 was measured by Western blot [1].
    • For JAK/STAT signaling, cells were treated with this compound and then stimulated with cytokines like IL-2, IL-4, or IL-6. Phosphorylation of STAT proteins (e.g., STAT3, STAT5) was analyzed to confirm JAK pathway inhibition [1].
    • Anti-proliferative effects and induction of apoptosis were measured using standard cell viability assays (e.g., ATP-based assays) and by detecting cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP) via Western blot [2].
  • In Vivo Efficacy Models: The anti-tumor activity of this compound was evaluated in xenograft mouse models. For example, mice inoculated with diffuse large B-cell lymphoma (DLBCL) cells were treated with oral this compound, and tumor volume was measured over time to assess efficacy [1].

The following diagram illustrates the core signaling pathways targeted by this compound and the logical flow of its mechanism of action:

G cluster_pathway Oncogenic Signaling Pathways BCR BCR SYK SYK BCR->SYK Cytokines Cytokines JAKs JAKs Cytokines->JAKs Survival Survival SYK->Survival Proliferation Proliferation SYK->Proliferation JAKs->Survival JAKs->Proliferation This compound This compound This compound->SYK Inhibits This compound->JAKs Inhibits

This compound dually inhibits SYK and JAK/STAT oncogenic signaling pathways.

Clinical Trial Data and Activity

Based on the strong preclinical rationale, this compound advanced into clinical trials, primarily for relapsed or refractory hematologic malignancies. The following table summarizes key efficacy findings from published studies:

Cancer Type Study Phase Response Data Key Findings
Peripheral T-cell Lymphoma (PTCL) Phase 2a [3] [4] ORR: 36.2% (12 CR, 9 PR); AITL/TFH subtype ORR: 51.9% (10 CR, 4 PR) Median duration of response in AITL/TFH was 12.9 months [3].
Cutaneous T-cell Lymphoma (CTCL) Phase 2a [4] ORR: 50% (1 CR, 4 PR) in first 10 evaluable patients Rapid improvements in pruritus (itching) correlated with clinical response [4].
Diffuse Large B-cell Lymphoma (DLBCL) Preclinical [2] Induced apoptosis & cell cycle arrest in ABC and GCB cell lines Phospho-protein analysis confirmed inhibition of both BCR (pSYK) and JAK/STAT (pSTAT3) signaling [2].

The most common treatment-emergent adverse events in clinical trials included diarrhea, elevated lipase, and elevated amylase [3] [4]. The elevations in pancreatic enzymes were often asymptomatic and manageable with dose modification [3].

Key Considerations for Researchers

  • Patient Selection Biomarkers: Research suggests that tumors with phosphorylated SYK or STAT3 may be more susceptible to this compound [2]. The presence of specific genetic lesions, such as SYK-ITK fusions in PTCL or JAK3-INSL3 fusions in Sézary syndrome, may also predict response [5] [4].
  • Combination Potential: Given its dual mechanism, this compound may synergize with other agents. Preclinical data shows that combining SYK and JAK inhibitors more potently suppresses B-cell activation than either alone [1], suggesting potential for rational combination therapies.

References

Cerdulatinib IC50 values for SYK JAK TYK2

Author: Smolecule Technical Support Team. Date: February 2026

Cerdulatinib IC50 Values for Key Kinases

The following table consolidates the primary inhibitory concentrations of this compound for SYK, JAK family members, and TYK2, primarily derived from biochemical assays [1] [2].

Kinase Target IC50 Value (nM)
TYK2 0.5 [2]
JAK2 6 [2]
JAK3 8 [2]
JAK1 12 [2]
SYK 32 [2]

Experimental Context & Protocols

The provided IC50 values are typically determined through biochemical kinase assays [1]. In these experiments, the kinase of interest is isolated, and this compound is tested across a range of concentrations to measure its direct effect on enzymatic activity.

Beyond these foundational assays, researchers use cellular and functional assays to confirm that the drug engages its targets in a more complex biological environment [1] [3]. Key methodologies include:

  • Immunoblotting (Western Blotting): Used to detect a decrease in phosphorylation (activation) of direct kinase targets (like STAT proteins for JAKs) and downstream signaling components (like AKT and ERK), confirming pathway disruption [3].
  • Cell-Based Phosphorylation Assays: Flow cytometry ("phosflow") is employed to measure reduced levels of phosphorylated STAT6 in primary human blood or cell lines after stimulation with specific cytokines like IL-4, demonstrating functional JAK/STAT inhibition in cells [3].
  • Apoptosis and Proliferation Assays: These functional tests show the ultimate biological effect of kinase inhibition. For example, this compound induces apoptosis (programmed cell death) and inhibits long-term colony formation in blood cancer cell lines, linking target engagement to anti-tumor activity [1] [3].

This compound's Role in Signaling Pathways

This compound's therapeutic potential stems from its ability to simultaneously disrupt two critical signaling pathways in immune and blood cancer cells: the B-Cell Receptor (BCR) pathway and the JAK-STAT pathway [1] [3]. The following diagram illustrates how it targets these key nodes.

G BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activates Cytokine Cytokine Receptor JAKs JAK1/JAK2/JAK3/TYK2 Cytokine->JAKs Activates Downstream1 PI3K/AKT ERK NF-κB SYK->Downstream1 Signals via Downstream2 STAT Phosphorylation & Nuclear Translocation JAKs->Downstream2 Signals via CellSurvival Cell Survival Proliferation Inflammation Downstream1->CellSurvival Downstream2->CellSurvival This compound This compound This compound->SYK Inhibits This compound->JAKs Inhibits

This dual mechanism is particularly relevant in diseases like Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-Cell Lymphoma (DLBCL), where it can counteract microenvironmental survival signals and induce cancer cell death [1] [3].

Key Considerations for Researchers

  • Confirm Activity in Cellular Systems: Biochemical IC50 values show direct binding, but always consult cellular data. For example, one study noted that while this compound inhibits JAK2 in biochemical assays, it may not strongly inhibit JAK2-mediated cellular responses [1].
  • Explore Combination Strategies: Research highlights this compound's synergy with other agents. In CLL, it has been shown to work synergistically with the BCL-2 inhibitor venetoclax (ABT-199) to enhance cancer cell killing [3].
  • Leverage Broader Kinase Selectivity: Be aware that this compound also inhibits other kinases like MST1, ARK5, and MLK1 at low nanomolar concentrations [2]. Consider this profile for your experimental design and data interpretation.

References

Cerdulatinib crystal structure with JAK2 JH1

Author: Smolecule Technical Support Team. Date: February 2026

Structural Analysis & Binding Mode

The atomic-level view from the crystal structure shows how cerdulatinib achieves its potent inhibition.

  • Binding Site: this compound binds to the highly conserved ATP-binding pocket of the JAK2 kinase domain (JH1) in its active conformation, classifying it as a type-I inhibitor [1].
  • Key Interactions: The structure shows that high potency and moderate JAK2 selectivity are linked to interactions with the front pocket of the ATP-binding site [2] [1]. The inhibitor's orientation within the pocket facilitates specific atomic contacts with critical residues that stabilize the binding.
  • Structural Characterization Workflow: The determination of this structure was part of a larger comparative study to understand the determinants of drug selectivity across multiple clinical-stage JAK2 inhibitors [1]. The experimental workflow is summarized below.

G Start Start: JAK2 JH1 Protein Expression and Purification Cryst Crystallization with This compound Start->Cryst Collect X-ray Diffraction Data Collection Cryst->Collect Solve Structure Solution and Refinement Collect->Solve Analyze Structural Analysis and Comparison Solve->Analyze

Detailed Experimental Methodology

The structural data for the this compound-JAK2 complex was generated using well-established crystallographic techniques. Here are the key experimental protocols from the research:

  • Protein Expression and Purification: The kinase domain of human JAK2 (JH1) was expressed using the baculovirus system in Trichoplusia ni insect cells [2]. The protein was subsequently purified to homogeneity using standard chromatographic methods like nickel-affinity (if using a His-tag construct) and size-exclusion chromatography to obtain a monodisperse sample suitable for crystallization.
  • Crystallization and Data Collection: The purified JAK2 JH1 domain was complexed with this compound and crystallized. The X-ray diffraction data used to solve the structure was collected using a synchrotron radiation source [2].
  • Data Processing and Refinement:
    • The diffraction data was processed and scaled using software packages like XDS and Aimless [2].
    • The structure was solved by a method called "Molecular Replacement" using PHASER, where a known similar structure is used as a search model to determine the initial phases [2].
    • The model was then iteratively built and refined against the diffraction data using PHENIX to achieve the final high-resolution structure with an R-value work of 0.173 [2].

Functional & Therapeutic Context

The structural data connects directly to this compound's function as a promising therapeutic agent.

  • Mechanism of Action: this compound is a novel dual SYK/JAK kinase inhibitor [3]. It simultaneously targets key nodes in the B-cell receptor (BCR) and JAK/STAT signaling pathways, which are critically involved in the survival and proliferation of certain lymphomas and leukemias [3].
  • Inhibition Profile: Beyond JAK2, this compound also potently inhibits other JAK family members (JAK1, JAK3, TYK2) and SYK kinase, as shown in the table below [1] [4]. This multi-target profile is the basis for its clinical investigation.
Kinase Target Binding Affinity (Kd, nM) Activity Inhibition (IC50, nM)
JAK1 23 22
JAK2 4.8 11
JAK3 3.3 25
TYK2 6.9 26
SYK Information not in search results Information not in search results
  • Therapeutic Application: The dual inhibition of SYK and JAK pathways by this compound has demonstrated broad anti-tumor activity in preclinical models of diffuse large B-cell lymphoma (DLBCL), including both ABC and GCB subtypes [3]. Early-phase clinical trials in relapsed/refractory follicular lymphoma have shown promising efficacy, both as a monotherapy and in combination with rituximab [5].

Further Research & Data Access

For researchers seeking to delve deeper, the following resources are available:

  • Access the 3D Structure: The atomic coordinates for the JAK2-cerdulatinib complex are publicly available in the Protein Data Bank (PDB) under accession code 8BX6 [2]. This allows for direct visualization and analysis in molecular graphics software.
  • Comparative Analysis: The study by Miao et al. (2024) provides a broader context, as it includes the structures of JAK2 with six other clinical-stage inhibitors (including pacritinib and momelotinib), enabling a direct comparison of binding modes and selectivity determinants [1].

References

Comprehensive Technical Analysis of Cerdulatinib's Role in B-cell Activation and Proliferation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cerdulatinib and Scientific Rationale

This compound (formerly known as PRT062070) represents a novel class of targeted cancer therapeutics that simultaneously inhibits multiple key signaling pathways in B-cell malignancies. As an orally available small-molecule ATP-competitive inhibitor, this compound demonstrates potent activity against spleen tyrosine kinase (SYK) and Janus kinases (JAK1, JAK2, JAK3, TYK2), making it uniquely positioned to address the complex signaling networks that drive B-cell proliferation and survival. The drug emerged from extensive structure-activity relationship studies aimed at developing a dual-purpose therapeutic capable of targeting both B-cell receptor (BCR)-associated signaling and cytokine-mediated survival pathways, which often function in concert to promote malignant B-cell persistence and therapy resistance [1].

The scientific rationale for dual SYK/JAK inhibition stems from growing understanding of the tumor microenvironment and its role in supporting malignant B-cell survival. In lymphoid tissues, CLL and DLBCL cells receive critical survival signals not only through autonomous BCR signaling but also via paracrine and autocrine cytokine networks involving IL-4, IL-6, and IL-10. These cytokines activate JAK/STAT signaling pathways that complement BCR-derived signals and can diminish the effectiveness of single-targeted agents. This compound's ability to simultaneously block both signaling axes represents a strategic approach to overcome the limitations of single-pathway inhibitors and address the heterogeneity of B-cell malignancies at the molecular level [2] [1].

Mechanisms of Action and Signaling Pathway Inhibition

Molecular Targeting and Kinase Inhibition Profile

This compound functions as a reversible ATP-competitive inhibitor that binds to the catalytic domains of both SYK and JAK family kinases, preventing their phosphorylation and subsequent activation. Biochemical assays reveal this compound's comprehensive kinase inhibition profile, with particularly potent activity against SYK (IC50 = 2-12 nM), JAK1 (IC50 = 12 nM), JAK2 (IC50 = 0.5 nM), JAK3 (IC50 = 8 nM), and TYK2 (IC50 = 0.5 nM) [3] [1]. This broad coverage across SYK and JAK family members enables the compound to simultaneously disrupt multiple signaling networks that B-cell malignancies depend on for survival and proliferation. Specificity profiling across 270 purified kinases demonstrated that this compound maintains high specificity for its intended targets, with only 24 kinases inhibited by >80% when tested at concentrations 10-fold above the SYK IC50 value [1].

The structural composition of this compound (4-(cyclopropylamino)-2-({4-[4-(ethylsulfonyl)piperazin-1-yl]phenyl}amino)pyrimidine-5-carboxamide hydrochloride) optimizes kinase binding while maintaining favorable pharmaceutical properties for oral administration. The compound's molecular design facilitates reversible binding to the ATP pockets of target kinases, creating a transient but potent inhibition that can be therapeutically managed with appropriate dosing schedules. This balanced inhibition profile distinguishes this compound from earlier generation SYK or JAK inhibitors that typically target only one of these pathways, potentially limiting their efficacy in heterogeneous B-cell malignancies where multiple signaling networks may be active simultaneously [1].

B-cell Receptor (BCR) Signaling Disruption

This compound potently inhibits BCR signaling cascades primarily through its suppression of SYK activation. Upon BCR engagement by antigen, SYK is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) on CD79A/CD79B, where it becomes activated and initiates downstream signaling through multiple pathways including PI3K-AKT, BTK-PLCγ2, and RAS-MAPK cascades, ultimately leading to NF-κB activation and pro-survival gene expression [3]. This compound treatment effectively blocks this signaling cascade at its origin by preventing SYK phosphorylation and activation, thereby aborting the entire BCR signaling program before it can trigger downstream survival mechanisms.

In primary CLL cells, this compound demonstrates dose-dependent inhibition of BCR-mediated signaling events, including phosphorylation of SYK (Y525/526), ERK, and AKT, with IC50 values ranging from 0.27 to 1.11 μmol/L depending on the specific phosphorylation event measured [4]. This inhibition translates to functional blockade of BCR-driven responses, including impaired calcium flux, reduced expression of activation markers (CD69, CD86), and diminished secretion of BCR-dependent chemokines (CCL3, CCL4) [2]. The compound effectively counteracts the protective effects of nurse-like cells (NLCs) – key components of the tumor microenvironment that support CLL survival through BCR engagement and cytokine secretion – further highlighting its ability to disrupt microenvironmental support networks [2].

JAK/STAT Pathway Inhibition and Cytokine Signaling Blockade

The JAK/STAT pathway represents the second major signaling network targeted by this compound. In B-cell malignancies, particularly ABC-DLBCL and CLL, cytokine signaling through IL-4, IL-6, and IL-10 activates JAK family kinases, leading to phosphorylation of STAT transcription factors (especially STAT3 and STAT6) that drive expression of pro-survival genes like BCL-XL and MCL-1 [3] [2]. This compound potently inhibits cytokine-induced STAT phosphorylation, with demonstrated efficacy against IL-4-induced STAT6 phosphorylation and IL-6-induced STAT3 phosphorylation in primary CLL and DLBCL cells [2] [4].

This JAK/STAT inhibition has particularly important implications for overcoming microenvironment-mediated drug resistance. IL-4 signaling in CLL lymph nodes significantly enhances surface IgM expression and potentiates BCR-mediated signaling, creating a synergistic relationship between the two pathways that this compound is uniquely positioned to disrupt [2]. Additionally, by preventing STAT3-mediated upregulation of anti-apoptotic proteins, this compound counteracts a key survival mechanism that protects malignant B-cells from conventional chemotherapy and targeted agents. The dual targeting approach thereby addresses both autonomous tumor signaling and microenvironmental support mechanisms through a single therapeutic agent.

Table 1: Key Kinase Targets of this compound and Their Roles in B-cell Signaling

Kinase Target IC50 Value (nM) Primary Role in B-cell Signaling Downstream Effects
SYK 2-12 Initiates BCR signaling cascade Activates PI3K-AKT, BTK-PLCγ2, RAS-MAPK pathways
JAK1 12 Mediates cytokine signaling Phosphorylates STAT transcription factors
JAK2 0.5 Crucial for growth factor signaling Regulates cell proliferation and survival
JAK3 8 Primarily immune cytokine signaling Important for IL-4 and IL-21 responses
TYK2 0.5 Initiates type I interferon signaling Modulates immune activation and inflammation

Effects on B-cell Malignancies

Chronic Lymphocytic Leukemia (CLL)

In CLL, this compound demonstrates potent pro-apoptotic activity against primary tumor cells, with effects that are particularly pronounced in high-risk disease subtypes. The compound induces apoptosis in a time- and concentration-dependent manner, with enhanced sensitivity observed in IGHV unmutated samples that typically exhibit greater BCR signaling capacity and responsiveness to IL-4 [2]. Additional factors associated with increased this compound sensitivity include elevated surface IgM expression, CD49d positivity, and ZAP70 expression – all markers associated with more aggressive CLL disease course [2]. This correlation between drug sensitivity and adverse prognostic markers suggests this compound may offer particular benefit for patients with high-risk CLL who often respond poorly to conventional therapies.

A critically important property of this compound is its ability to overcome microenvironmental protection. When CLL cells are co-cultured with nurse-like cells (NLCs) or stimulated with survival factors like anti-IgM, IL-4, and CD40L, they typically develop resistance to apoptosis induced by targeted agents. This compound effectively counteracts this protection by preventing the upregulation of key anti-apoptotic proteins MCL-1 and BCL-XL that are normally induced by these microenvironmental signals [2]. This capability distinguishes this compound from more selective BCR pathway inhibitors whose efficacy can be limited by compensatory cytokine signaling in lymphoid tissue microenvironments.

Furthermore, this compound demonstrates promising activity in combination regimens, particularly with the BCL-2 inhibitor venetoclax (ABT-199). In CLL samples treated with IL-4 and CD40L to simulate microenvironmental signaling, this compound synergizes with venetoclax to induce significantly greater apoptosis than either agent alone [2]. This synergistic relationship stems from this compound's suppression of MCL-1 and BCL-XL, which leaves BCL-2 as the primary anti-apoptotic protein, thereby enhancing venetoclax-mediated BCL-2 inhibition. This rational combination approach addresses a key resistance mechanism that can limit the effectiveness of venetoclax monotherapy in some CLL patients.

Diffuse Large B-cell Lymphoma (DLBCL)

This compound exhibits broad anti-tumor activity across DLBCL molecular subtypes, including both activated B-cell (ABC) and germinal center B-cell (GCB) classifications. In a panel of eleven DLBCL cell lines representing both subtypes, this compound induces apoptosis associated with caspase-3 and PARP cleavage, hallmarks of mitochondrial-mediated cell death [3]. The compound also disrupts cell cycle progression by blocking the G1/S transition and causing cell cycle arrest, accompanied by inhibition of RB phosphorylation and down-regulation of cyclin E [3]. This dual effect on both survival and proliferation pathways enhances its anti-lymphoma activity and distinguishes it from agents that target only one of these processes.

Tissue microarray analysis of 62 primary DLBCL tumors revealed that 58% expressed either phosphorylated SYK or STAT3 or both, providing a strong biological rationale for dual SYK/JAK inhibition in a majority of DLBCL cases [3]. Importantly, both ABC and GCB subtypes exhibited phosphorylation of these targets, though with different BCR and JAK/STAT signaling profiles, suggesting this compound could have activity across the DLBCL spectrum despite their molecular heterogeneity. In primary DLBCL tumor cells, this compound effectively blocks both JAK/STAT and BCR signaling pathways, accompanied by significant tumor cell death [3].

The ability of this compound to target multiple signaling pathways simultaneously may help overcome resistance mechanisms that limit the effectiveness of more selective agents in DLBCL. For instance, ibrutinib (a BTK inhibitor) produces response rates of only 37% in ABC-DLBCL and 5% in GCB-DLBCL, with resistance often mediated by mutations in MYD88, CARD11, or A20 that maintain NF-κB activation independent of BTK [3]. By simultaneously targeting both SYK (upstream of BTK) and JAK/STAT pathways, this compound may circumvent these resistance mechanisms and provide broader coverage against the diverse signaling abnormalities present in DLBCL.

Table 2: Anti-tumor Effects of this compound in B-cell Malignancies

Malignancy Apoptosis Induction Cell Cycle Effects Key Signaling Pathways Inhibited Microenvironment Effects
CLL Time- and concentration-dependent; enhanced in IGHV unmutated samples Moderate G1 arrest BCR signaling, IL-4/STAT6 pathway Overcomes NLC-mediated protection; blocks CCL3/CCL4 production
ABC-DLBCL Caspase-3 and PARP cleavage G1/S block; RB dephosphorylation; cyclin E downregulation BCR signaling, JAK/STAT3 pathway Reduces autocrine IL-6/IL-10 survival signaling
GCB-DLBCL Caspase-3 and PARP cleavage G1/S block; RB dephosphorylation; cyclin E downregulation BCR signaling, moderate JAK/STAT Independent of NF-κB activation status

Clinical Evidence and Pharmacodynamic Data

Early Clinical Trial Results

Initial clinical investigations of this compound have demonstrated promising anti-tumor activity along with acceptable tolerability in patients with relapsed/refractory B-cell malignancies. In a phase I dose-escalation study enrolling patients with CLL/small lymphocytic lymphoma (SLL), follicular lymphoma, DLBCL, and mantle cell lymphoma, this compound administration achieved complete SYK and JAK pathway inhibition in patient whole blood at tolerated exposures [4]. Significant correlations were observed between the extent of target inhibition and tumor response, providing clinical validation of the drug's dual mechanism of action.

A recently published phase 2a study (NCT01994382) investigated this compound in relapsed/refractory peripheral T-cell lymphoma (PTCL), demonstrating the broad applicability of this dual inhibition approach across lymphoid malignancies. In this trial, patients received 30 mg oral this compound twice daily in 28-day cycles, producing an overall response rate (ORR) of 36.2% across various PTCL subtypes, including 12 complete responses and 9 partial responses [5]. Notably, the ORR was 51.9% for angioimmunoblastic T-cell lymphoma/T follicular helper (AITL/TFH) subtypes, with median duration of response reaching 12.9 months in this population [5]. These results confirm that this compound achieves clinically meaningful activity in heavily pretreated patients and supports its continued development across lymphoid malignancies.

Pharmacodynamic Profiling and Biomarker Correlations

Comprehensive pharmacodynamic analyses from clinical trials have provided compelling evidence of this compound's dual mechanism of action in patients. Following this compound administration, researchers observed potent inhibition of multiple signaling pathways in patient whole blood, with IC50 values against BCR, IL-2, IL-4, and IL-6 signaling pathways ranging from 0.27 to 1.11 μmol/L, depending on the specific phosphorylation event measured [4]. These concentrations are readily achievable at tolerated doses, with once-daily 45 mg dosing achieving a Cmax of approximately 2μM [2].

Several inflammatory biomarkers and immune cell surface markers showed consistent modulation following this compound treatment. Serum inflammation markers were significantly reduced by this compound administration, with several correlating with tumor response [4]. In CLL patients, diminished expression of the activation markers CD69 and CD86 was observed, along with reduced CD5 expression (a negative regulator of BCR signaling) and enhanced CXCR4 expression – changes consistent with BCR and IL-4 suppression and loss of proliferative capacity [4]. These pharmacodynamic biomarkers provide valuable tools for monitoring target engagement and biological activity in clinical settings and support the proposed mechanism of action for this compound.

Table 3: Clinical Pharmacodynamics of this compound in B-cell Malignancies

Pharmacodynamic Parameter Measurement Method Effect of this compound Correlation with Clinical Response
pSYK Whole blood phospho-flow cytometry Inhibition with IC50 ~0.27 μmol/L Significant correlation with tumor reduction
pSTAT3/6 Whole blood phospho-flow cytometry Inhibition with IC50 0.5-1.11 μmol/L Significant correlation with tumor reduction
Serum inflammation markers Multiplex cytokine assays Significant reduction Several markers correlated with response
CD69/CD86 expression Flow cytometry on CLL cells Diminished expression Consistent with reduced activation status
CD5 expression Flow cytometry on CLL cells Reduced expression Enhances BCR signaling sensitivity

Experimental Protocols and Methodologies

In Vitro Assessment of BCR and Cytokine Signaling

The evaluation of this compound's effects on BCR and cytokine signaling pathways employs well-established phospho-flow cytometry and immunoblotting techniques. For BCR signaling assessment, primary CLL cells or DLBCL cell lines are suspended at 1-2×10^7 cells/mL in serum-free media and pre-treated with varying concentrations of this compound (typically 0.1-1 μM) or vehicle control for 1-2 hours [2]. Cells are then stimulated with soluble or immobilized anti-IgM F(ab')2 fragments (2-10 μg/mL) for precise time intervals (typically 2-10 minutes) before immediate fixation with formaldehyde to preserve phosphorylation states.

For cytokine signaling analysis, cells are pre-treated with this compound followed by stimulation with recombinant human IL-4 (10-20 ng/mL) or IL-6 (10-50 ng/mL) for 15-30 minutes to activate JAK/STAT pathways [2]. Following stimulation, cells are fixed, permeabilized with methanol, and stained with fluorochrome-conjugated antibodies specific for phosphorylated signaling proteins (pSYK Y525/526, pERK, pAKT S473, pSTAT3 Y705, pSTAT6 Y641). Data acquisition by flow cytometry should include appropriate isotype controls and fluorescence-minus-one (FMO) controls to establish background staining levels and proper gating boundaries.

Calcium flux assays provide functional readouts of BCR pathway integrity and can be performed by loading CLL cells with Indo-AM fluorescent calcium indicator (1-2 μM) for 30 minutes at 37°C followed by treatment with this compound or vehicle control [2]. Baseline fluorescence is recorded for 60 seconds before addition of anti-IgM (5-10 μg/mL), with continued monitoring of calcium-dependent fluorescence for 5-10 minutes. Ionomycin (1 μM) serves as a positive control for calcium release. Data analysis typically calculates the ratio of peak fluorescence intensity to baseline following stimulation as a measure of BCR signaling strength.

Apoptosis and Viability Assays

Standardized apoptosis assessment protocols provide critical data on this compound's direct anti-tumor effects. For primary CLL cells or lymphoma cell lines, cells are cultured at 1-2×10^6 cells/mL in complete media (RPMI-1640 with 10% FBS) and treated with this compound across a concentration range (0.1-5 μM) for 24-72 hours [2]. Apoptosis is quantified using Annexin V/propidium iodide (PI) staining followed by flow cytometry analysis, with Annexin V+/PI- cells representing early apoptosis and Annexin V+/PI+ cells representing late apoptosis/necrosis.

For microenvironment protection assays, CLL cells are co-cultured with nurse-like cells (NLCs) generated by incubating autologous peripheral blood mononuclear cells for 7-14 days, or with CD40L-expressing fibroblasts (0.5-1×10^5 cells/mL) in the presence of IL-4 (10 ng/mL) [2]. This compound is added to these co-cultures alone or in combination with other agents (e.g., venetoclax), with apoptosis measured after 24-48 hours. These assays specifically test this compound's ability to counteract microenvironment-mediated drug resistance, a property of particular clinical relevance.

Combination studies with venetoclax or other targeted agents employ fixed-ratio drug dilutions and calculate combination indices using the Chou-Talalay method to quantify synergistic, additive, or antagonistic interactions [2]. Cells are treated with serial dilutions of this compound and venetoclax alone and in combination for 24-48 hours, followed by apoptosis measurement. Western blot analysis of anti-apoptotic proteins (BCL-2, MCL-1, BCL-XL) from treated cells helps elucidate mechanistic basis for any observed synergies.

The following diagram illustrates the core signaling pathways targeted by this compound and the experimental approaches used to evaluate its effects:

G cluster_pathways Signaling Pathways Targeted by this compound cluster_methods Experimental Assessment Methods BCR BCR SYK SYK BCR->SYK Cytokines Cytokines JAKs JAKs Cytokines->JAKs PI3K_AKT PI3K_AKT SYK->PI3K_AKT STATs STATs JAKs->STATs NFkB NFkB PI3K_AKT->NFkB Proliferation Proliferation PI3K_AKT->Proliferation STATs->Proliferation Survival Survival NFkB->Survival PhosphoFlow PhosphoFlow PhosphoFlow->SYK PhosphoFlow->JAKs CalciumAssay CalciumAssay CalciumAssay->BCR ApoptosisAssay ApoptosisAssay ApoptosisAssay->Survival WesternBlot WesternBlot WesternBlot->STATs WesternBlot->NFkB

> This compound's dual inhibition of SYK and JAK kinases disrupts critical signaling pathways in B-cell malignancies, with specific experimental methods to evaluate each component.

Pharmacodynamic Monitoring in Clinical Studies

Clinical pharmacodynamic assessment of this compound employs whole blood stimulation assays to monitor target engagement in patients participating in clinical trials. For these assays, blood samples are collected pre-dose and at specified timepoints post-cerdulatinib administration (typically 1-2 hours and 6-8 hours) [4]. Whole blood is aliquoted and stimulated with either anti-IgM (10-20 μg/mL) for BCR pathway activation or with specific cytokines (IL-2, IL-4, IL-6 at 10-50 ng/mL) for JAK/STAT pathway activation for 15-30 minutes at 37°C.

Following stimulation, blood is immediately fixed with formaldehyde, red blood cells are lysed, and leukocytes are permeabilized with methanol before staining with antibody panels for phospho-specific flow cytometry [4]. Key phosphorylation sites monitored include pSYK (Y525/526), pBTK (Y223), pERK (T202/Y204), pAKT (S473), pSTAT3 (Y705), and pSTAT6 (Y641). Data analysis should calculate the percentage inhibition of pathway phosphorylation compared to pre-dose samples, with IC50 values derived from dose-response relationships where possible.

Additional serum biomarker analyses include measurement of inflammatory cytokines (CCL3, CCL4, TNF-α, IL-6) using multiplex ELISA assays, as these have demonstrated correlation with tumor response in clinical studies [4]. For CLL patients, monitoring surface expression of activation markers (CD69, CD86) and migration receptors (CXCR4) on circulating tumor cells provides additional pharmacodynamic evidence of drug activity.

Conclusions and Future Directions

This compound represents a promising therapeutic strategy for B-cell malignancies through its unique dual inhibition of SYK and JAK/STAT signaling pathways. The compound's ability to simultaneously target both autonomous tumor signaling and microenvironmental support mechanisms addresses key limitations of more selective agents and provides a rational approach to overcome treatment resistance. Preclinical data demonstrating efficacy across CLL and DLBCL subtypes, including in high-risk molecular subsets, supports continued clinical development and suggests potential applications in multiple B-cell malignancies.

The synergistic relationship observed between this compound and venetoclax provides a particularly compelling combination strategy worthy of further clinical investigation. By suppressing MCL-1 and BCL-XL upregulation through JAK/STAT inhibition while venetoclax neutralizes BCL-2, this combination simultaneously targets multiple anti-apoptotic proteins that collaborate to maintain tumor cell survival. This approach may prove especially beneficial in lymphoid tissue microenvironments where cytokine signaling typically provides protective effects that limit the efficacy of single-agent targeted therapies.

References

Cerdulatinib in vitro apoptosis assay protocols DLBCL

Author: Smolecule Technical Support Team. Date: February 2026

Cerdulatinib's In Vitro Activity in DLBCL Models

The table below summarizes quantitative data from experiments investigating this compound's effects on DLBCL cell lines and primary tumor cells.

Experimental Model Treatment Conditions Key Findings on Apoptosis & Cell Viability Supporting Evidence

| Panel of 11 DLBCL cell lines (ABC and GCB subtypes) [1] | • Treated with this compound. • Cell viability and apoptosis measured. | • Induced apoptosis in both ABC and GCB subtypes. • Evidenced by caspase-3 and PARP cleavage. [1] | Biochemical analysis (immunoblotting). | | Primary DLBCL tumor cells (GCB and non-GCB) [1] | • Treated with this compound. • Cell signaling and death assessed. | • Inhibited BCR and JAK/STAT signaling. • Induced cell death in primary tumor cells. [1] | Phospho-flow cytometry, cell death assays. | | DLBCL cell lines [1] | • Treated with this compound for cell cycle analysis. | • Blocked G1/S transition. • Caused cell cycle arrest. • Inhibited RB phosphorylation and downregulated cyclin E. [1] | Cell cycle analysis (e.g., flow cytometry). |

Experimental Workflow & Key Methodological Details

The experimental workflow for studying this compound's effects in DLBCL involves several key stages, from cell preparation to data analysis. The diagram below outlines this general process.

G cluster_cell_prep 1. Cell Preparation cluster_treatment 2. Drug Treatment cluster_assays 3. Assay Execution cluster_signaling 4. Signaling Analysis start 1. Cell Preparation cell_line Culture DLBCL cell lines (ABC and GCB subtypes) start->cell_line primary_cells Isolate primary tumor cells from patient samples start->primary_cells a 2. Drug Treatment b 3. Assay Execution c 4. Signaling Analysis end 5. Data Analysis dose Dose: Serial dilutions of This compound (e.g., 0-10 µM) cell_line->dose primary_cells->dose time Time: 24 - 72 hours dose->time apoptosis Apoptosis Assays time->apoptosis cell_cycle Cell Cycle Analysis time->cell_cycle viability Cell Viability Assays time->viability blot Immunoblotting (Western Blot) time->blot phospho Phospho-flow Cytometry time->phospho apoptosis->end cell_cycle->end viability->end blot->end phospho->end

Here are the methodological details for the key experimental components illustrated above:

  • Cell Culture & Treatment: Experiments were performed on a panel of 11 DLBCL cell lines representing both ABC and GCB subtypes, as well as on primary DLBCL tumor cells [1]. Cells were treated with this compound across a range of concentrations for varying durations.
  • Apoptosis & Viability Assessment:
    • Apoptosis Measurement: Induction of apoptosis was confirmed by detecting the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP) using immunoblotting, which is a hallmark of apoptotic cell death [1].
    • Cell Viability Assay: The half-maximal inhibitory concentration (IC50) was determined by treating cells with serial dilutions of this compound and measuring viability after 72 hours using methods like propidium iodide (PI) staining followed by flow cytometry [2]. Data were analyzed with software such as GraphPad Prism to generate dose-response curves and calculate IC50 values [2].
  • Cell Cycle Analysis: this compound's effect on the cell cycle was assessed, showing it blocks the G1/S transition. This is typically analyzed via flow cytometry after staining DNA with a dye like PI.
  • Signaling Pathway Inhibition: The mechanism of action was investigated by analyzing the inhibition of key signaling pathways.
    • Immunoblotting (Western Blot): Used to detect changes in protein phosphorylation (e.g., pSTAT3) and levels of downstream proteins (e.g., cyclin E) [1].
    • Phospho-flow Cytometry: Allowed for multiplexed analysis of signaling protein phosphorylation (e.g., SYK, STATs, AKT, ERK) at the single-cell level [1].

Critical Considerations for Protocol Design

When planning experiments with this compound, consider these factors derived from the literature:

  • Model Selection: Include both ABC and GCB DLBCL subtypes in your study, as they have different genetic backgrounds and dependency on BCR and JAK/STAT signaling, which can influence response [1].
  • Biomarker Analysis: Incorporate parallel analyses of pathway inhibition (e.g., pSYK, pSTAT3) alongside your apoptosis and viability assays to directly link molecular effects to phenotypic outcomes [1].
  • Microenvironment Context: Be aware that the tumor microenvironment can confer protection against targeted drugs. While detailed co-culture protocols for DLBCL were not found in these results, studies in CLL show that stimuli like IL-4 and CD40L can upregate anti-apoptotic proteins (MCL-1, BCL-XL); this compound was shown to counteract this protection [3].

References

Table 1: Efficacy of Cerdulatinib in Relapsed/Refractory Follicular Lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Study Cohort Number of Patients Overall Response Rate (ORR) Complete Response (CR) Rate Partial Response (PR) Rate Median Time to Response Median Progression-Free Survival (PFS)
Monotherapy [1] 42 42.9% (Safety Pop.) / 52.9% (Eval. Pop.) 19.0% (Safety Pop.) / 23.5% (Eval. Pop.) 23.8% (Safety Pop.) / 29.4% (Eval. Pop.) 2.8 months 12.7 months
Combination with Rituximab [1] 26 76.9% 23.1% 53.8% 1.8 months 18.3 months

Detailed Application Notes & Protocols

Dosing and Administration
  • Recommended Dose: 30 mg, taken orally, twice daily [2] [1].
  • Cycle Duration: 28-day continuous cycles [1].
  • Administration: Can be taken with or without food. Treatment should continue until disease progression or unacceptable toxicity occurs [3] [1].
  • Combination Therapy: When used with rituximab, the recommended schedule for rituximab is 375 mg/m² intravenously on Days 1, 8, 15, and 22 of Cycle 1, and on Day 1 of Cycles 4, 6, 8, and 10 [1].
Pharmacodynamic Assessment Protocol

The pharmacodynamic effects of cerdulatinib can be monitored to confirm target engagement, which correlates with tumor response [2].

  • Objective: To assess the inhibition of SYK and JAK signaling pathways in patient whole blood and correlate this inhibition with clinical response.
  • Methodology:
    • Blood Collection: Collect whole blood samples from patients pre-dose and at specified intervals post-dose.
    • Stimulation and Analysis:
      • Stimulate samples with agents to activate the B-cell receptor (BCR; for SYK pathway) or cytokines like IL-2, IL-4, and IL-6 (for JAK pathway).
      • Use phospho-flow cytometry to measure the phosphorylation levels of key signaling proteins (e.g., PLCγ2 for BCR, STAT5 for IL-2).
    • Data Interpretation: Calculate the percentage inhibition of phosphorylation post-dose compared to pre-dose levels. The half-maximal inhibitory concentration (IC50) values for these pathways have been reported between 0.27 and 1.11 μmol/L [2].

The following diagram illustrates the experimental workflow for pharmacodynamic analysis:

workflow Start Patient Blood Sample Pre Pre-dose Sample Start->Pre Post Post-dose Sample Start->Post StimA Stimulate with: - BCR agonists - Cytokines (IL-2/IL-4/IL-6) Pre->StimA StimB Stimulate with: - BCR agonists - Cytokines (IL-2/IL-4/IL-6) Post->StimB AnalyzeA Phospho-flow Cytometry Analysis of p-PLCγ2, p-STAT5 StimA->AnalyzeA AnalyzeB Phospho-flow Cytometry Analysis of p-PLCγ2, p-STAT5 StimB->AnalyzeB Compare Compare Phosphorylation Levels (Pre vs. Post) AnalyzeA->Compare AnalyzeB->Compare Result Calculate % Inhibition and Correlate with Tumor Response Compare->Result

Safety and Tolerability Monitoring

The safety profile of this compound is generally manageable, with key laboratory abnormalities to monitor [3] [1] [4].

  • Most Common Grade ≥3 Adverse Events (AEs): Asymptomatic amylase elevation (23.1%), anemia (20.0%), asymptomatic lipase elevation (18.5%), neutropenia (12.3%), and diarrhea (7.7%).
  • Monitoring Protocol:
    • Routine Blood Tests: Complete blood count (to monitor for anemia and neutropenia).
    • Pancreatic Enzymes: Serum amylase and lipase should be monitored regularly. These elevations are often transient and reversible, and not typically associated with clinical pancreatitis.
    • Management: Dose interruptions or modifications may be required based on the severity of AEs.

Table 2: Key Safety Events in the Phase 2a Trial

Adverse Event Incidence (Grade ≥3) Clinical Notes
Amylase Elevation 23.1% Typically asymptomatic and transient; monitor serum levels.
Anemia 20.0% Manage with supportive care per institutional guidelines.
Lipase Elevation 18.5% Typically asymptomatic and transient; monitor serum levels.
Neutropenia 12.3% Monitor blood counts; assess for signs of infection.
Diarrhea 7.7% Manage with standard anti-diarrheal agents and hydration.

Mechanism of Action

This compound is a first-in-class, oral, reversible ATP-competitive dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinase (JAK) family members (JAK1, JAK2, TYK2) [5] [1]. This dual action simultaneously targets two critical survival pathways in B-cell malignancies:

  • SYK Inhibition: Blocks B-cell receptor (BCR) signaling, a key driver of tumor-intrinsic survival and proliferation.
  • JAK Inhibition: Suppresses cytokine signaling from the tumor microenvironment, which provides critical growth and survival signals.

The following diagram illustrates this dual mechanism of action:

pathways BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activates Cytokine Cytokines JAK JAK Kinase Cytokine->JAK Activates Survival Tumor Cell Survival & Proliferation SYK->Survival JAK->Survival This compound This compound This compound->SYK Inhibits This compound->JAK Inhibits

Conclusion for Clinical Practice

This compound demonstrates a predictable and manageable profile for use in relapsed/refractory B-cell malignancies, particularly follicular lymphoma. The 30 mg twice daily dosing achieves effective dual SYK/JAK pathway inhibition. The combination with rituximab appears to enhance efficacy without a significant increase in toxicity, offering a promising non-chemotherapy option for this patient population.

References

Comprehensive Application Note: Cerdulatinib Pharmacokinetic Monitoring and Biomarker Assays in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Clinical Context

Cerdulatinib is a reversible ATP-competitive inhibitor that uniquely targets both spleen tyrosine kinase (SYK) and Janus kinase (JAK) family members (JAK1, JAK2, JAK3, TYK2). This dual mechanism simultaneously disrupts B-cell receptor (BCR) signaling and cytokine-mediated pathways, representing a novel therapeutic approach for hematologic malignancies. The drug is currently in phase 1/2a clinical development for relapsed/refractory B-cell malignancies and peripheral T-cell lymphoma, with ongoing investigations exploring its potential in autoimmune conditions and topical formulations for dermatologic applications.

The molecular rationale for dual SYK/JAK inhibition stems from the recognized importance of both BCR signaling and cytokine-mediated survival pathways in lymphoid malignancies. In chronic lymphocytic leukemia (CLL), the tumor microenvironment provides protective signals through cytokines like IL-4 that can augment BCR signaling and confer resistance to single-pathway inhibitors. This compound addresses this therapeutic challenge through its coordinated inhibition of both pathways, potentially overcoming key resistance mechanisms that limit the efficacy of more selective kinase inhibitors.

Pharmacokinetic-Pharmacodynamic Relationships & Target Concentrations

Exposure-Response Relationships

Table 1: this compound Pharmacokinetic-Target Engagement Relationships

Parameter Preclinical IC₅₀ Values Clinical Achievement Biological Effect
BCR/SYK signaling 0.2-0.9 μmol/L 15-40 mg daily dose Inhibition of BCR-mediated phosphorylation
IL-2 JAK/STAT 0.27-1.11 μmol/L 15-40 mg daily dose Suppression of IL-2 signaling
IL-4 JAK/STAT 0.27-1.11 μmol/L 15-40 mg daily dose Blockade of IL-4-mediated protection
IL-6 JAK/STAT 0.27-1.11 μmol/L 15-40 mg daily dose Inhibition of IL-6 signaling
Anti-inflammatory 0.3 μmol/L (rat model) ≥30 mg daily dose Arrest of joint inflammation
Apoptosis Induction 2 μmol/L (DLBCL lines) ≥40 mg daily dose Caspase activation & cell death

The pharmacokinetic-pharmacodynamic (PK-PD) relationship for this compound has been characterized across multiple studies, demonstrating consistent target engagement at clinically achievable concentrations [1] [2]. Following oral administration, this compound achieves dose-dependent exposure with once-daily dosing at 30-45 mg providing peak plasma concentrations (Cmax) of approximately 2 μmol/L and steady-state trough concentrations (Cmin) of ~1 μmol/L [2]. These concentrations exceed the IC₅₀ values for SYK and JAK inhibition observed in whole blood assays and correlate with maximal pathway inhibition throughout the dosing interval.

The PK-PD relationship is further demonstrated by serum concentration thresholds required for various biological effects. In diffuse large B-cell lymphoma (DLBCL) models, induction of apoptosis required concentrations of 2 μmol/L, achieved at doses ≥40 mg daily [2]. Importantly, trough concentrations at steady state (~1 μmol/L) maintain significant target coverage, supporting once-daily dosing without substantial loss of pathway inhibition between doses.

Clinical Response Correlations

Table 2: Clinical Efficacy Across B-cell Malignancies in Phase I Study

Tumor Type Patient Number Response Rate Correlative Findings
CLL/SLL 8 Not specified Diminished CD69, CD86, CD5; enhanced CXCR4
Follicular Lymphoma 13 Not specified Correlation with SYK/JAK inhibition
Diffuse Large B-cell Lymphoma 16 Not specified Correlation with inflammation marker suppression
Mantle Cell Lymphoma 6 Not specified Association with target inhibition
Overall 43 Meaningful clinical responses Significant correlation: extent of SYK/JAK inhibition & tumor response

Clinical responses in phase 1/2a studies have demonstrated compelling exposure-response relationships [1]. Significant correlations were observed between the extent of SYK and JAK pathway inhibition in whole-blood assays and tumor response as measured by CT imaging [1]. Additionally, suppression of serum inflammation markers (including β2-microglobulin, CRP, IL-10, VCAM-1, sTNFR, and CCL3) significantly correlated with antitumor activity, providing clinically accessible PD biomarkers for monitoring drug effects [1] [2].

In patients with CLL, this compound treatment produced characteristic changes in B-cell activation markers consistent with its mechanism of action [1]. Researchers observed diminished expression of CD69 and CD86 (activation markers), reduced CD5 (a negative regulator of BCR signaling), and enhanced CXCR4 expression, collectively indicating effective BCR and IL-4 pathway suppression and loss of proliferative capacity [1]. These immunophenotypic changes provide valuable pharmacodynamic endpoints for clinical monitoring.

Bioanalytical Methods for Pharmacokinetic and Biomarker Monitoring

Biomarker Assay Validation Framework

The integration of biomarker assessments into this compound clinical trials requires rigorous analytical validation to ensure data reliability and interpretability. According to FDA and NIH guidelines, biomarker development follows a structured pathway from discovery through qualification, with distinct evidence requirements at each stage [3]. For this compound biomarkers, the validation process adheres to the "fit-for-purpose" principle, where the extent of validation is determined by the specific application context [3].

The biomarker continuum progresses from exploratory biomarkers (hypothesis-generating) to probable valid biomarkers (established analytical performance with biological evidence) and finally to known valid biomarkers (general acceptance in scientific community) [3]. Current this compound biomarkers, including phospho-SYK, phospho-STAT6, and serum inflammation markers, reside in the probable valid category, with evidence accumulating from replicated studies across institutions [1] [2] [4]. The validation process for these assays encompasses precision, accuracy, sensitivity, specificity, and reproducibility assessments under defined conditions [3].

Whole Blood Phospho-flow Cytometry Protocol

Principle: This method assesses target engagement and pathway inhibition by measuring phosphorylation changes in SYK and STAT proteins following specific stimuli in whole blood samples from treated patients.

Sample Collection & Processing:

  • Collect venous blood in sodium heparin tubes pre-dose and at specified intervals post-dose (1, 4, 8, 24 hours)
  • Aliquot 100 μL whole blood into stimulation tubes containing:
    • BCR crosslinking: Goat F(ab')₂ anti-human IgM (10 μg/mL) + anti-human IgD (10 μg/mL)
    • Cytokine stimulation: IL-4 (50 ng/mL), IL-2 (50 ng/mL), or IL-6 (50 ng/mL)
    • Unstimulated control: PBS alone
  • Incubate 15 minutes at 37°C in water bath
  • Fix with pre-warmed 1.5% formaldehyde/PBS (10 minutes, 37°C)
  • Permeabilize with ice-cold methanol (10 minutes on ice), store at -80°C if not staining immediately

Staining & Acquisition:

  • Wash cells in PBS + 0.5% BSA, resuspend in antibody cocktail
  • Phospho-specific antibodies: pSYK (Y525/526), pSTAT6 (Y641)
  • Lineage markers: CD19, CD5, CD3, CD14
  • Incubate 30 minutes at room temperature, wash, resuspend in PBS
  • Acquire on flow cytometer with minimum 10,000 CD19+ events
  • Analyze using FlowJo software, calculating median fluorescence intensity (MFI)

Data Analysis:

  • Calculate percentage inhibition: [1 - (MFIstimulated post-dose / MFIstimulated pre-dose)] × 100
  • Determine IC₅₀ values using nonlinear regression of inhibition vs. plasma concentration
  • Acceptance criteria: Coefficient of variation <15% for replicate samples; stimulation index >2-fold for included samples [1]
Serum Inflammation Marker Assays

Principle: Monitoring levels of inflammatory mediators provides insights into the biological activity of this compound and potential correlations with clinical response.

Methodology:

  • Collect serum samples pre-dose and at cycle 1 day 1, cycle 1 day 15, and cycle 2 day 1
  • Process within 60 minutes of collection; freeze at -80°C until analysis
  • Analyze biomarkers using multiplex immunoassays (Luminex platform) or ELISA
  • Key markers: β2-microglobulin, C-reactive protein (CRP), IL-10, VCAM-1, soluble TNFR, CCL3/MIP-1α, CCL4/MIP-1β
  • Normalize values to pre-dose baseline
  • Statistical analysis: Spearman correlation with tumor size changes [1] [2]

Clinical Trial Applications and Efficacy Evidence

B-cell Malignancies

In relapsed/refractory B-cell malignancies, this compound has demonstrated broad activity across various histologies [1]. The phase 1 dose-escalation study enrolled 43 patients with CLL/small lymphocytic lymphoma (SLL), follicular lymphoma, diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma. Clinical responses were observed at doses that achieved target plasma concentrations (>0.9 μmol/L trough), with particularly notable activity in patients with heavily pretreated disease [1].

Mechanistic studies in CLL models demonstrated that this compound effectively induces apoptosis, particularly in IGHV unmutated samples characterized by greater BCR signaling capacity and enhanced response to IL-4 [4]. The drug overcame protective signals provided by the microenvironment, including nurse-like cell coculture and CD40L/IL-4 stimulation, by preventing the upregulation of anti-apoptotic proteins MCL-1 and BCL-XL [4]. This mechanistic insight provides a rationale for prioritizing patient populations most likely to respond to this compound therapy.

Peripheral T-cell Lymphoma

Recent phase 2a results demonstrate expanding applications for this compound in T-cell malignancies [5]. In patients with relapsed/refractory peripheral T-cell lymphoma (PTCL), this compound administered at 30 mg twice daily produced an overall response rate of 36.2% with 12 complete responses and 9 partial responses among 55 evaluable patients [5]. The drug exhibited particularly promising activity in angioimmunoblastic T-cell lymphoma (AITL/TFH) subtypes, with a 51.9% response rate in this population [5].

The median time to response was 1.9 months, with a favorable duration of response (12.9 months for AITL/TFH and 5.3 months for other subtypes) [5]. The safety profile was manageable, with the most common grade ≥3 adverse events being asymptomatic amylase elevation (23.1%), anemia (20.0%), and asymptomatic lipase elevation (18.5%) [5]. These results support the continued development of this compound in T-cell malignancies and suggest that the dual SYK/JAK inhibition strategy has relevance beyond B-cell disorders.

Signaling Pathways and Experimental Workflows

framework cluster_microenv Tumor Microenvironment Signals BCR BCR SYK SYK BCR->SYK Activates Cytokine Cytokine JAK JAK Cytokine->JAK Activates Downstream Downstream SYK->Downstream Phosphorylates JAK->Downstream Phosphorylates Survival Survival Downstream->Survival Promotes Tumor Proliferation Tumor Proliferation Survival->Tumor Proliferation Therapy Resistance Therapy Resistance Survival->Therapy Resistance This compound This compound This compound->SYK Inhibits This compound->JAK Inhibits Apoptosis Induction Apoptosis Induction This compound->Apoptosis Induction Leads to Reduced Inflammation Reduced Inflammation This compound->Reduced Inflammation Leads to

Figure 1: this compound Dual Inhibition Mechanism - This diagram illustrates the coordinated inhibition of BCR and cytokine signaling pathways by this compound, disrupting survival signals in lymphoid malignancies.

workflow Blood Blood Stim Ex Vivo Stimulation (anti-IgM/IL-4/IL-2) Blood->Stim Fix Fixation/Permeabilization Stim->Fix Stain Antibody Staining (pSYK/pSTAT6/CD19) Fix->Stain Acquire Flow Cytometry Acquisition Stain->Acquire Analyze MFI Analysis & Inhibition Calculation Acquire->Analyze Correlate PK-PD Modeling & IC₅₀ Determination Analyze->Correlate PK Plasma Concentration Measurement PK->Correlate

Figure 2: Pharmacodynamic Assessment Workflow - This experimental workflow outlines the key steps in evaluating this compound target engagement using whole blood phospho-flow cytometry.

Conclusion

This compound represents a promising dual-pathway targeting strategy with demonstrated clinical activity across multiple hematologic malignancies. The well-characterized PK-PD relationship supports target engagement at clinically achievable exposures, with trough concentrations of ~1 μmol/L sufficient to maintain significant SYK and JAK pathway inhibition throughout the dosing interval. The established bioanalytical methods, particularly whole blood phospho-flow cytometry and serum inflammation marker panels, provide robust tools for monitoring biological activity and optimizing dosing regimens in clinical practice.

The correlation between target inhibition magnitude and clinical response strengthens the mechanistic rationale for this compound therapy and supports the use of these pharmacodynamic biomarkers for patient selection and response prediction. As clinical development progresses, these assay protocols and monitoring approaches will be essential for maximizing the therapeutic potential of this novel dual kinase inhibitor in appropriate patient populations.

References

Preclinical Rationale and Evidence for the Combination

Author: Smolecule Technical Support Team. Date: February 2026

The combination of cerdulatinib, a dual SYK/JAK inhibitor, and venetoclax, a BCL-2 inhibitor, is a rationally designed strategy to overcome microenvironment-mediated drug resistance in blood cancers like Chronic Lymphocytic Leukemia (CLL) [1].

The scientific premise is that signals from the tumor microenvironment, such as B-cell receptor (BCR) activation and interleukin-4 (IL-4), can promote cancer cell survival by upregulating the anti-apoptotic proteins MCL-1 and BCL-XL. These proteins can bind to and neutralize venetoclax, which only targets BCL-2. This compound blocks these survival signals by inhibiting the SYK and JAK kinases, thereby preventing the upregulation of MCL-1 and BCL-XL and sensitizing the cancer cells to venetoclax-induced apoptosis [1].

The diagram below illustrates this synergistic mechanism of action.

G Microenvironment Microenvironment (BCR signaling, IL-4) SurvivalSignals Upregulation of MCL-1 & BCL-XL Microenvironment->SurvivalSignals ApoptosisBlock Resistance to Apoptosis SurvivalSignals->ApoptosisBlock This compound This compound (Dual SYK/JAK Inhibitor) This compound->SurvivalSignals Inhibits Synergy Synergistic Apoptosis This compound->Synergy Sensitizes Venetoclax Venetoclax (BCL-2 Inhibitor) Venetoclax->Synergy Induces

Key quantitative findings from the foundational 2017 preclinical study are summarized in the table below [1].

Experimental Aspect Key Findings
This compound Monotherapy Induced apoptosis in CLL cells in a time- and concentration-dependent manner. Efficacy was higher in samples with poor prognostic markers (e.g., IGHV unmutated, CD49d+, ZAP70+).
Overcoming Microenvironment Protection This compound counteracted the pro-survival effects of BCR cross-linking, IL-4/CD40L stimulation, and Nurse-Like Cell (NLC) co-culture. It prevented the upregulation of MCL-1 and BCL-XL.
Synergy with Venetoclax In samples pre-treated with IL-4/CD40L (to mimic the lymph node microenvironment), the combination of this compound and venetoclax induced significantly greater apoptosis than either drug alone, demonstrating a synergistic effect.
Achievable Concentrations Apoptosis and signaling inhibition were observed at this compound concentrations (≤ 1 µM) that are physiologically attainable in patients.

Foundational Experimental Protocol

The following methodology is adapted from the 2017 preclinical study, which provides a model for investigating this drug combination in vitro [1].

Primary Cell Culture
  • Cell Source: Use primary human CLL cells isolated from patient peripheral blood mononuclear cells (PBMCs) via Ficoll-Paque density gradient centrifugation.
  • Culture Conditions: Culture cells in standard tissue culture media (e.g., RPMI-1640 with 10% Fetal Bovine Serum).
  • Microenvironment Simulation: To model the protective lymph node microenvironment, stimulate cells with:
    • Soluble or bead-bound anti-IgM F(ab')2 (to cross-link the BCR).
    • Recombinant human IL-4 (e.g., 20 ng/mL).
    • CD40 Ligand (CD40L).
    • Co-culture with Nurse-Like Cells (NLCs).
Drug Treatment
  • This compound Preparation: Prepare a stock solution in DMSO and use at a concentration range of 0.1 to 1.0 µM, which is clinically achievable [1].
  • Venetoclax (ABT-199) Preparation: Prepare a stock solution in DMSO. A wide concentration range (e.g., 1 nM to 100 nM) can be used to establish a dose-response curve.
  • Combination Assay: Pre-treat cells with microenvironment stimuli (e.g., IL-4/CD40L for 48 hours) to upregulate pro-survival proteins. Then, treat with this compound, venetoclax, or the combination for 24-48 hours to assess apoptosis.
Key Assays and Readouts
  • Apoptosis Measurement: Use flow cytometry with Annexin V/propidium iodide (PI) staining to quantify apoptotic cells.
  • Downstream Signaling Analysis:
    • Immunoblotting (Western Blot): Analyze protein extracts to confirm inhibition of downstream pathways. Key targets include:
      • Phosphorylated SYK, STAT6, and ERK.
      • Expression levels of BCL-2 family proteins (BCL-2, MCL-1, BCL-XL).
    • Phosphoflow Cytometry: Use antibodies against phosphorylated proteins (pSYK, pSTAT6, pERK, pAKT) to assess signaling inhibition at the single-cell level by flow cytometry.
  • Calcium Flux Assay: Measure intracellular calcium mobilization using fluorescent dyes (e.g., Fluo-4) upon BCR cross-linking to confirm functional BCR pathway inhibition.

Clinical and Development Status

The available information indicates that while the preclinical rationale is strong, the clinical development path for this specific combination is not yet clear from the searched results.

  • This compound: As of 2025, clinical development has been reported in relapsed/refractory hematologic malignancies. A phase 2 study showed activity in non-Hodgkin's lymphoma, including CLL/SLL, and a phase 2a study confirmed its efficacy in peripheral T-cell lymphoma (PTCL) [2] [3]. The drug is administered orally at 30 mg twice daily in 28-day cycles [2].
  • Venetoclax Combinations: The field is actively exploring venetoclax combinations. Recent filings include a combination with acalabrutinib (a BTK inhibitor) for untreated CLL, but not yet with this compound [4].
  • Clinical Trials: The identified clinical trial for this compound (NCT01994382) was for monotherapy in various B-cell malignancies [1] [2]. The search results do not indicate an active or completed clinical trial for the this compound-venetoclax combination.

References

Cerdulatinib Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Cerdulatinib is an orally available, reversible ATP-competitive inhibitor that simultaneously targets key pro-survival pathways in CLL: the B-cell receptor (BCR) pathway via inhibition of Spleen Tyrosine Kinase (SYK), and cytokine signaling pathways via inhibition of Janus kinases (JAK1, JAK2, JAK3, and TYK2) [1] [2] [3].

This dual action disrupts critical survival signals from the tumor microenvironment. The diagram below illustrates the key signaling pathways targeted by this compound and the experimental workflow for assessing its effects in primary CLL cells.

G BCR BCR Stimulation SYK SYK BCR->SYK Cytokine Cytokine Stimulation (e.g., IL-4, IL-6) JAKs JAKs (JAK1/2/3, TYK2) Cytokine->JAKs Downstream_BCR Downstream BCR Signaling (PI3K/AKT, ERK, NF-κB) SYK->Downstream_BCR Downstream_JAK Downstream JAK/STAT (STAT3/6 phosphorylation) JAKs->Downstream_JAK Cell_Outcomes Cell Survival Proliferation Anti-apoptotic Protein Expression Downstream_BCR->Cell_Outcomes Downstream_JAK->Cell_Outcomes This compound This compound This compound->SYK Inhibits This compound->JAKs Inhibits CLL_Cells Primary CLL Cells (from patient PBMCs) Treatment In vitro Treatment ± microenvironment signals CLL_Cells->Treatment Assays Downstream Assays Treatment->Assays

Key Experimental Findings in Primary CLL Cells

The efficacy of this compound has been demonstrated across a range of experiments using primary CLL cells. Key findings are summarized in the table below.

Experimental Model / Readout Key Findings Relevance / Implication
Direct Cytotoxicity (Apoptosis) Time- and concentration-dependent cell death; IC~50~ ~1.5-2.6 µM (clinically achievable) [4] [5]. Directly kills CLL cells, unlike some BTK inhibitors [5].
Overcoming Microenvironment Protection Reduces viability even in co-culture with stromal cells (HS-5, NKTert) or with soluble factors (αIgM + IL-4 + CD40L) [4] [5]. Targets tumor microenvironment interactions, a common resistance mechanism.
Inhibition of Pro-survival Signaling Blocks BCR-induced phosphorylation of SYK, ERK, and AKT; inhibits IL-4-induced STAT6 phosphorylation [4]. Confirms dual mechanism of action at the molecular level.
Reduction of Chemokine Secretion Inhibits BCR- and NLC-induced production of CCL3 and CCL4 [4]. May disrupt CLL cell migration and retention in protective tissue niches.
Synergy with Venetoclax (BCL-2 inhibitor) Induces greater apoptosis in combination than either drug alone, especially after IL-4/CD40L pre-treatment [4]. Suggests a powerful combinatorial strategy to overcome resistance.
Activity in High-Risk CLL Greater efficacy in samples with unmutated IGHV, del(17p), del(11q), or high ZAP70/sIgM/CD49d expression [4] [5]. Addresses a critical unmet need in poor-prognosis patient subgroups.
Overcoming Ibrutinib Resistance Blocks proliferation of primary CLL cells from ibrutinib-resistant patients and cells harboring BTK(C481S) mutation [1] [5]. Presents a viable therapeutic option for patients who have failed prior BTK inhibitor therapy.

Detailed Protocols for Key Assays

Here are detailed methodologies for core experiments demonstrating this compound's activity in primary CLL cells.

Primary CLL Cell Isolation and Culture
  • Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from CLL patient blood samples using density gradient centrifugation over Ficoll-Paque [4].
  • Cryopreservation: Cells can be frozen in fetal bovine serum (FBS) with 10% DMSO for viable long-term storage in liquid nitrogen [4].
  • Baseline Culture: For experiments, cells are typically cultured in standard tissue culture media (e.g., RPMI-1640) supplemented with 10% FBS [4].
Assessing Direct Cytotoxicity and Apoptosis

This protocol is used to generate the data for IC~50~ determination and time-course apoptosis analysis.

  • Drug Treatment: Treat CLL cells (e.g., at 5-10 x 10^6^ cells/mL) with a concentration range of this compound (e.g., 0.1 µM to 10 µM). Include a DMSO vehicle control.
  • Time Course: Incubate for 24, 48, or 72 hours in a humidified incubator at 37°C and 5% CO₂ [5].
  • Viability/Apoptosis Assay:
    • Harvest cells and stain with Annexin V/7-AAD (or propidium iodide) according to manufacturer's instructions.
    • Analyze by flow cytometry. Viable cells are Annexin V-/7-AAD-, early apoptotic are Annexin V+/7-AAD-, and late apoptotic/dead are Annexin V+/7-AAD+ [5].
  • Immunoblotting for Apoptotic Markers: Post-treatment, lyse cells and perform Western blotting to detect cleavage of PARP and downregulation of anti-apoptotic proteins like MCL-1 [4] [5]. HSC70 can be used as a loading control [4].
Modeling the Microenvironment & Signaling Inhibition

This protocol tests this compound's ability to counteract pro-survival signals.

  • Stromal Co-culture:
    • Seed stromal cell lines (e.g., HS-5 or NKTert) and allow them to adhere.
    • Plate primary CLL cells on the stromal layer.
    • Treat the co-culture with this compound (e.g., 1-4 µM) or vehicle for several days.
    • Carefully harvest the non-adherent and loosely adherent CLL cells for viability analysis (Annexin V/7-AAD staining) to assess death specifically in the CLL population [5].
  • Soluble Factor Protection Assay:
    • Stimulate CLL cells with a combination of soluble factors: anti-IgM F(ab')₂ (e.g., 10 µg/mL) to engage the BCR, recombinant human IL-4 (e.g., 50 ng/mL), and CD40L (e.g., 100 ng/mL) [4].
    • Co-treat with this compound.
    • After 24-48 hours, assay for viability and analyze signaling pathways.
  • Pharmacodynamic (PD) Signaling Assays (Phosflow):
    • Pre-treat CLL cells with this compound for 1-2 hours.
    • Stimulate with anti-IgM (for BCR pathway) or IL-4 (for JAK-STAT pathway) for a short duration (e.g., 15-30 minutes).
    • Immediately fix cells, then permeabilize with cold methanol.
    • Stain with fluorescently conjugated antibodies against pSYK (Y525/526), pERK, pAKT (S473) (for BCR), or pSTAT6 (Y641) (for IL-4 signaling).
    • Analyze phosphoprotein levels by flow cytometry. A sharp reduction in MFI indicates successful pathway inhibition [4].

Critical Protocol Parameters and Considerations

  • Clinically Achievable Concentrations: The phase 1 trial established that a 35 mg BID dose achieves steady-state trough concentrations (~1.02 µM) and peak concentrations that fully inhibit SYK and JAK signaling [6]. In vitro experiments should use concentrations within the 0.5 - 4 µM range for clinical relevance [4] [5].
  • Sample Stratification: To recapitulate published findings, stratify experiments based on CLL prognostic markers such as IGHV mutation status, ZAP70, CD49d, and cytogenetics, as samples with unmutated IGHV and high-risk genetics show greater sensitivity to this compound [4] [5].
  • Synergy Testing: For combination studies with venetoclax, pre-treat CLL cells with IL-4/CD40L for 48 hours to upregulate MCL-1 and BCL-XL, then add the drugs alone and in combination. Analyze apoptosis after 24-48 hours. Synergy can be calculated using software like CalcuSyn [4].

References

Comprehensive Application Notes and Protocols: Cerdulatinib Signaling Analysis Using Phosphoflow Cytometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cerdulatinib and Therapeutic Rationale

This compound is a novel, orally available small-molecule inhibitor that uniquely targets both Spleen Tyrosine Kinase (SYK) and Janus Kinase (JAK) family members simultaneously. This dual kinase inhibition strategy represents an innovative approach to treating hematological malignancies by concurrently targeting two critical signaling pathways that promote tumor survival and proliferation. This compound functions as an ATP-competitive inhibitor with demonstrated potency against SYK (IC50 = 32 nM) and JAK family enzymes (IC50 = 0.5-12 nM), showing particular activity against JAK1, JAK2, JAK3, and TYK2 [1] [2]. This pharmacological profile enables comprehensive suppression of both B-cell receptor (BCR) signaling through SYK inhibition and cytokine-mediated signaling through JAK/STAT pathway inhibition.

The therapeutic rationale for dual SYK/JAK targeting stems from the pathogenic interplay between these signaling pathways in various hematological malignancies. In B-cell lymphomas, including Diffuse Large B-Cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL), simultaneous activation of BCR and JAK/STAT signaling pathways promotes tumor survival and confers resistance to single-agent therapies [1] [3] [2]. Research has demonstrated that approximately 58% of primary DLBCL tumors express either phosphorylated SYK or STAT3 or both, highlighting the clinical relevance of co-targeting these pathways [1] [4]. Furthermore, this compound has shown promising activity in overcoming resistance to established therapies like ibrutinib, particularly in cases involving BTK C481S mutations or microenvironment-mediated protection [2] [5].

This compound Mechanism of Action and Signaling Pathways

Molecular Targets and Affected Pathways

This compound exerts its anti-tumor effects through coordinated inhibition of multiple signaling cascades vital for malignant cell survival. The primary molecular targets and downstream effects include:

  • SYK Inhibition: Blockade of BCR signaling through inhibition of SYK phosphorylation, resulting in downstream suppression of PI3K/AKT, ERK, and NF-κB pathways [1] [2]. This disruption impairs B-cell activation, proliferation, and survival signals that many lymphomas depend on.

  • JAK/STAT Inhibition: Prevention of cytokine-mediated activation of JAK kinases and subsequent phosphorylation of STAT transcription factors, particularly STAT3, STAT5, and STAT6 [1] [3] [6]. This inhibition downregulates transcription of anti-apoptotic genes and proliferative signals.

  • Combined Pathway Effects: The simultaneous blockade of both signaling axes results in enhanced anti-tumor activity through complementary mechanisms, including cell cycle arrest, induction of apoptosis, and suppression of microenvironment-mediated survival signals [1] [2] [6].

The diagram below illustrates the key signaling pathways affected by this compound and the experimental workflow for phosphoflow analysis:

G cluster_pathway This compound Signaling Targets cluster_workflow Phosphoflow Experimental Workflow BCR BCR SYK SYK BCR->SYK Cytokine Cytokine JAK JAK Cytokine->JAK AKT AKT SYK->AKT ERK ERK SYK->ERK NFkB NFkB SYK->NFkB STAT STAT JAK->STAT Proliferation Proliferation STAT->Proliferation Survival Survival AKT->Survival ERK->Proliferation NFkB->Survival This compound This compound This compound->SYK Inhibits This compound->JAK Inhibits CellPrep Cell Preparation (Primary cells or cell lines) Stimulation Cytokine/BCR Stimulation (IL-4, IL-6, anti-IgM) CellPrep->Stimulation DrugTreatment This compound Treatment (15 min - 24 hr) Stimulation->DrugTreatment Fixation Fixation (Formaldehyde) DrugTreatment->Fixation Permeabilization Permeabilization (Methanol) Fixation->Permeabilization Staining Antibody Staining Surface markers + phospho-antibodies Permeabilization->Staining Acquisition Flow Cytometry Acquisition Staining->Acquisition Analysis Data Analysis Phosphorylation quantification Acquisition->Analysis

Phosphoflow Cytometry Protocol for this compound Signaling Analysis

Sample Preparation and Stimulation Conditions

Phosphoflow cytometry enables multi-parameter quantification of phosphorylated signaling proteins at single-cell resolution, making it ideal for evaluating this compound's effects across heterogeneous cell populations [7] [8]. The protocol begins with preparation of viable single-cell suspensions from primary patient samples or cell lines. For primary samples, peripheral blood mononuclear cells (PBMCs) should be isolated via density gradient centrifugation within 24 hours of collection and maintained in appropriate culture media [3] [2]. Cell viability should exceed 90% before proceeding with experiments.

Optimal stimulation conditions must be determined empirically for different cell types and biological questions. For B-cell malignancies, common activation methods include:

  • BCR stimulation: Anti-IgM F(ab')2 fragments (5-20 μg/mL) for 5-15 minutes [3] [7]
  • Cytokine stimulation: IL-4 (10-50 ng/mL), IL-6 (10-50 ng/mL), or other relevant cytokines for 15-30 minutes [3] [8]
  • Co-culture systems: Stromal cell lines (HS-5, NKTert) or nurse-like cells to model microenvironmental effects [2]

This compound treatment should be performed concurrently with or preceding stimulation, depending on the experimental objectives. For direct signaling inhibition studies, pre-incubation with this compound (15-60 minutes) followed by stimulation typically yields the clearest results [1] [2].

Fixation, Permeabilization, and Staining

Proper fixation and permeabilization are critical steps that significantly impact phosphoflow data quality. Immediate fixation after stimulation preserves the phosphorylation state at the time of collection. The recommended protocol includes:

  • Fixation: Use 1.5-4% formaldehyde for 10-15 minutes at room temperature [7] [8]. Avoid over-fixation as it can diminish antibody binding and increase autofluorescence.
  • Permeabilization: Incubate fixed cells in ice-cold 90-100% methanol for 30 minutes on ice or overnight at -20°C [7]. Methanol permeabilization provides superior results for intracellular phosphoepitopes compared to detergent-based methods.
  • Washing: Thoroughly wash cells with flow cytometry staining buffer (PBS + 0.5-1% BSA + 0.1% NaN₃) to remove methanol before antibody staining.

Antibody staining should include both surface markers for cell population identification and intracellular antibodies for phosphorylated targets. A typical staining panel might include:

  • Surface markers: CD19 (B cells), CD3 (T cells), CD14 (monocytes), CD56 (NK cells)
  • Phosphorylation targets: pSYK (Y525/526), pSTAT3 (Y705), pSTAT5 (Y694), pERK (T202/Y204), pAKT (S473)
  • Validation antibodies: Total SYK, STAT3, STAT5 to confirm specific phosphorylation changes

Antibody titrations should be performed beforehand to determine optimal concentrations. Include appropriate controls: unstimulated cells, stimulated untreated cells, fluorescence minus one (FMO) controls, and isotype controls [7] [8].

Data Acquisition and Analysis

Flow cytometry acquisition should be performed using instruments with sufficient lasers and detectors to accommodate the panel size. Collect a minimum of 10,000 events per cell population of interest to ensure statistical robustness. Immediately analyze fresh samples or store fixed, stained samples at 4°C in the dark for up to 24 hours before acquisition.

Data analysis involves multiple steps to extract meaningful signaling information:

  • Gating strategy: Identify cell populations of interest using surface markers, followed by doublet exclusion and viability gating [7].
  • Median fluorescence intensity (MFI): Quantify phosphorylation levels using MFI values for phospho-specific channels.
  • Normalization: Calculate fold change in phosphorylation by comparing MFI values to unstimulated controls or normalize to total protein levels when available.
  • Statistical analysis: Perform appropriate statistical tests based on experimental design and sample size.

For this compound studies, dose-response curves should be generated to calculate IC₅₀ values for pathway inhibition. Additionally, time-course experiments can reveal kinetic differences in pathway modulation [1] [2].

Quantitative Data Summary of this compound Activity

This compound Potency and Anti-Tumor Effects

Table 1: this compound Bioactivity and Cellular Effects Across Hematological Malignancies

Malignancy Type IC₅₀ / Effective Concentration Key Signaling Effects Functional Outcomes Study Model
DLBCL (ABC & GCB subtypes) 0.1-5 µM Inhibition of pSYK, pSTAT3, pAKT, pERK Apoptosis induction; Cell cycle arrest (G1/S); Downregulation of cyclin E Cell lines & primary tumors [1]
CLL Median IC₅₀ = 1.49 µM (Range: 0.37-10.02 µM) Inhibition of BCR & IL-4 signaling; Reduced pSYK, pSTAT6, pAKT, pERK Apoptosis; MCL-1 & BCL-xL downregulation; Synergy with venetoclax Primary cells (n=60 patients) [2]
ATLL 0.5-2 µM Suppression of pSYK, pSTAT3, pSTAT5, pAKT, pERK, NF-κB G2/M cell cycle arrest; Caspase activation; Mitochondrial apoptosis HTLV-1-transformed T-cell lines [6]
Ibrutinib-Resistant CLL 1-4 µM (overcomes resistance) Inhibition of BTK C481S signaling; Blockade of JAK/STAT Apoptosis in microenvironment-protected cells; Proliferation inhibition Primary resistant cells & engineered lines [2] [5]
Phosphoflow Detection Targets for this compound Studies

Table 2: Key Signaling Proteins for Phosphoflow Analysis in this compound Studies

Signaling Pathway Phosphoprotein Target Phosphorylation Site Biological Significance Stimulation Conditions
BCR Signaling pSYK Y525/526 proximal BCR signaling Anti-IgM, 5-15 min [1] [7]
JAK/STAT Signaling pSTAT3 Y705 Cytokine signaling, survival IL-6, IL-10, 15-30 min [1] [9]
pSTAT5 Y694 Proliferation, survival IL-2, IL-4, IL-7, 15-30 min [3] [10]
pSTAT6 Y641 IL-4 signaling, differentiation IL-4, 15-30 min [3]
Downstream Pathways pAKT S473 PI3K/AKT survival pathway BCR or cytokine stimulation [1] [2]
pERK T202/Y204 MAPK proliferation pathway BCR or cytokine stimulation [1] [2]
pPLCγ2 Y759 BTK signaling pathway BCR stimulation, 5-15 min [7]

Experimental Applications and Key Findings

B-cell Malignancy Studies

Research applications of phosphoflow cytometry have demonstrated critical insights into this compound's mechanism of action across various B-cell malignancies. In DLBCL, phosphoflow analysis revealed that this compound effectively inhibits phosphorylation of both SYK and STAT3 in both ABC and GCB subtypes, providing a mechanistic basis for its broad activity across molecular subtypes [1] [4]. The simultaneous inhibition of these pathways resulted in synergistic anti-tumor effects, including caspase-3 and PARP cleavage, Rb dephosphorylation, and cyclin E downregulation, ultimately leading to cell cycle arrest and apoptosis [1].

In CLL, phosphoflow cytometry has been instrumental in identifying predictive biomarkers of response and understanding microenvironmental protection mechanisms. Studies have shown that CLL cases with unmutated IGHV status and those with high-risk cytogenetic features exhibit greater sensitivity to this compound [2] [5]. Phosphoflow analysis demonstrated that this compound, unlike ibrutinib, effectively induces apoptosis even in the presence of protective signals from the microenvironment, including IL-4, CD40L, and stromal contact [3] [2]. This effect correlates with inhibition of anti-apoptotic protein upregulation (MCL-1 and BCL-xL) that normally occurs in response to microenvironmental signals [3] [2].

T-cell Malignancy and Expanded Applications

Beyond B-cell malignancies, phosphoflow analysis has revealed this compound's activity in T-cell malignancies such as Adult T-cell Leukemia/Lymphoma (ATLL) [6]. In HTLV-1-transformed T-cell lines, this compound suppressed SYK and JAK/STAT signaling, leading to cell cycle arrest in G2/M phase, downregulation of cyclin B1 and CDK1, and induction of both intrinsic and extrinsic apoptosis pathways [6]. These effects were accompanied by reduced levels of multiple anti-apoptotic proteins, including Bcl-xL, survivin, XIAP, and c-FLIP [6].

The versatility of phosphoflow cytometry also enables investigation of this compound's effects on non-malignant immune cells within complex populations, providing insights into potential immune-modulatory effects [8]. This application is particularly valuable for understanding both therapeutic efficacy and potential immune-related adverse events.

Technical Considerations and Optimization

Critical Factors for Assay Success

Several technical considerations are essential for robust phosphoflow analysis of this compound signaling effects:

  • Temporal dynamics: Signaling phosphorylation events occur rapidly, with precise kinetics that vary by pathway. Pilot experiments should establish optimal timepoints for each phosphoepitope of interest [7] [8]. BCR proximal signaling (pSYK) typically peaks within 5-15 minutes, while STAT phosphorylation generally peaks 15-30 minutes after cytokine stimulation.

  • Cell handling and processing: Maintain consistent processing times across all samples, as delays can significantly alter basal phosphorylation states. Process samples in small batches if necessary to minimize technical variability [7].

  • Freezing effects: While cryopreserved PBMCs can be used for phosphoflow, signaling responses may be attenuated compared to fresh samples. When possible, validate key findings using fresh samples [3].

  • Signal stability: Fixed and permeabilized samples show better phosphoepitope stability than live cells, but should still be acquired within 24 hours of staining for optimal results [7].

Troubleshooting and Quality Control

Implementation of appropriate controls is crucial for interpreting phosphoflow data:

  • Stimulation controls: Include unstimulated and stimulated untreated samples in every experiment to establish signaling ranges [7] [8].
  • Inhibition controls: Use specific pathway inhibitors (e.g., JAK inhibitor I for JAK/STAT, SYK inhibitor for BCR signaling) to verify antibody specificity [1] [6].
  • Instrument performance: Regularly monitor cytometer performance using calibration beads and ensure consistent laser power and detector sensitivity throughout experiments [7].
  • Gating strategies: Include fluorescence minus one (FMO) controls for accurate gating, particularly when analyzing dim phosphoepitopes [8].

For data normalization, consider calculating phosphorylation indices (fold change relative to unstimulated) to account for donor-to-donor variability in basal phosphorylation levels [8]. When comparing multiple experiments, include reference samples to monitor inter-assay variability.

Conclusion

Phosphoflow cytometry provides a powerful, multiparametric approach for evaluating this compound's effects on signaling networks in hematological malignancies. The methodology enables simultaneous assessment of multiple phosphorylation events at single-cell resolution, making it ideal for dissecting the complex mechanism of action of this dual SYK/JAK inhibitor. The protocols and applications outlined in this document provide researchers with a framework for implementing phosphoflow cytometry in preclinical studies of this compound, with potential applications spanning mechanistic investigation, biomarker discovery, and resistance mechanism elucidation.

As clinical development of this compound progresses, phosphoflow cytometry may also find utility in pharmacodynamic monitoring in clinical trials, potentially identifying patient subsets most likely to respond to therapy. The continuing refinement of phosphoflow protocols, including expansion of panel size through spectral flow cytometry and improved data analysis algorithms, will further enhance our ability to comprehensively characterize this compound's effects on signaling networks in malignant and immune cells.

References

Comprehensive Application Notes and Protocols: Investigating Cerdulatinib-Mediated Modulation of B-Cell Receptor Signaling through Calcium Flux Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cerdulatinib and BCR Signaling

This compound is a novel, reversible ATP-competitive small molecule inhibitor that dually targets both spleen tyrosine kinase (SYK) and Janus kinase (JAK) family members, representing a promising therapeutic approach for B-cell malignancies. This dual inhibition strategy simultaneously disrupts two critical signaling pathways that promote tumor cell survival and proliferation in hematologic cancers. The compound has demonstrated significant activity in preclinical models of chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL), with ongoing clinical investigations (NCT01994382) confirming its therapeutic potential in relapsed/refractory settings. This compound's mechanism is particularly relevant for overcoming microenvironment-mediated protection of tumor cells, as it concurrently inhibits B-cell receptor (BCR) signaling through SYK blockade and cytokine-mediated survival pathways through JAK inhibition.

The BCR signaling pathway is fundamental to normal B-cell development and function, but when dysregulated, it becomes a driver of oncogenic processes in various B-cell malignancies. Upon BCR engagement, the earliest intracellular events include phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by SRC-family kinases, followed by recruitment and activation of SYK kinase. SYK then initiates a complex signaling cascade that ultimately leads to calcium release from intracellular stores, a critical second messenger event that activates downstream transcription factors including NFAT, NF-κB, and others. Simultaneously, cytokines in the tumor microenvironment, particularly IL-4, activate JAK/STAT signaling pathways that augment BCR signaling and promote tumor cell survival. The ability of this compound to concurrently target both pathways addresses a key resistance mechanism observed with selective BCR pathway inhibitors and provides a compelling rationale for its clinical development.

This compound Activity and Experimental Findings

Quantitative Summary of this compound Effects Across B-Cell Malignancies

Table 1: Summary of this compound preclinical activity in B-cell malignancy models

Experimental Model Key Findings Concentration Range Signaling Effects Functional Outcomes
Primary CLL Cells (n=77 total patients) Time- and concentration-dependent apoptosis Achievable clinical concentrations (~2μM Cmax) Inhibition of BCR- and IL-4-induced signaling; Reduced CCL3/CCL4 production Enhanced apoptosis with venetoclax synergy; Overcame NLC-mediated protection
DLBCL Cell Lines (ABC and GCB subtypes) Broad anti-tumor activity in both subtypes Not specified Inhibition of SYK and STAT3 phosphorylation; Cell cycle arrest at G1/S Caspase-3 and PARP cleavage; Downregulation of cyclin E
Treatment-Resistant Contexts Activity in IGHV unmutated samples Clinically achievable Greater efficacy in samples with high sIgM, CD49d+, or ZAP70+ Overcame IL-4/CD40L-mediated protection

This compound demonstrates potent pro-apoptotic effects across diverse B-cell malignancy models, with particular efficacy in high-risk molecular subtypes. In primary CLL samples, the compound induced apoptosis in a time- and concentration-dependent manner, with enhanced sensitivity observed in IGHV unmutated samples that typically exhibit greater BCR signaling capacity and response to IL-4. Similarly, samples expressing higher levels of surface IgM, CD49d, or ZAP70 showed increased responsiveness to this compound treatment. The compound effectively overcame microenvironmental protection mediated by nurse-like cells (NLCs), anti-IgM stimulation, and IL-4/CD40L exposure by preventing the upregulation of key anti-apoptotic proteins MCL-1 and BCL-XL, though it did not directly affect BCL-2 expression. This activity profile underlies the observed synergistic interaction between this compound and the BCL-2 inhibitor venetoclax in CLL models, suggesting promising combination strategies for clinical development [1].

In DLBCL models, this compound exhibited broad anti-tumor activity across both ABC and GCB molecular subtypes, despite their distinct signaling dependencies. Phosphorylation of BCR components and STAT3 was effectively inhibited by this compound in both ABC and GCB cell lines under stimulated conditions. The compound induced mitochondrial apoptosis evidenced by caspase-3 and PARP cleavage, and additionally disrupted cell cycle progression by blocking the G1/S transition. This cell cycle arrest was associated with inhibition of retinoblastoma (RB) phosphorylation and downregulation of cyclin E, indicating comprehensive anti-proliferative activity. Importantly, this compound effectively inhibited both JAK/STAT and BCR signaling pathways in primary DLBCL tumor cells, accompanied by significant cell death. This dual targeting capability is particularly valuable in DLBCL, where multiple signaling pathways often contribute to tumor survival and therapeutic resistance [2].

Calcium Flux Modulation by this compound

Table 2: Calcium flux analysis parameters and this compound effects

Parameter Experimental Readout This compound Effect Technical Considerations
Basal Cytosolic Ca²⁺ Steady-state levels in unstimulated cells Reduced elevated basal Ca²⁺ in ABCs Use ionomycin as positive control
BCR-Stimulated Ca²⁺ Flux Response to anti-IgM stimulation Concentration-dependent inhibition Distinguish store release vs. entry
Kinetic Parameters Intensity and duration of response Attenuated peak and sustained phases Continuous monitoring for 5-10 minutes
Cell Type Variations ABCs vs. FO B cells Normalized ABC constitutive signaling Include internal controls

Calcium flux represents a critical functional readout of BCR signaling activity, with direct relevance to cell fate decisions in normal and malignant B cells. The kinetics of BCR-induced calcium mobilization—including both the intensity and duration of the response—are closely connected to fundamental cellular outcomes including apoptosis, survival, and proliferation decisions. In age-associated B cells (ABCs), which exhibit features of chronic antigen exposure, constitutive BCR activation is observed with elevated basal cytosolic calcium levels compared to follicular B cells, even in the unstimulated state. This compound effectively modulates both basal and stimulated calcium dynamics, normalizing the aberrant signaling behavior observed in pathogenic B-cell subsets [3].

The magnitude of calcium response is intimately connected to BCR clustering dynamics in the plasma membrane, with subtle changes in cluster sizes translated into cellular responses. Recent research utilizing superresolution imaging has demonstrated that the receptor cluster scale following antigen engagement determines the magnitude of intracellular signaling, providing a structural basis for understanding calcium flux patterns. Divalent antigen recognition promotes optimal BCR clustering and signaling efficiency, while monovalent BCRs show strongly impaired signaling and antigen internalization capabilities. This mechanistic understanding underscores the value of calcium flux analysis as a sensitive indicator of BCR functional status and its modulation by therapeutic interventions such as this compound [4].

Detailed Experimental Protocol: Calcium Flux Analysis in this compound-Treated CLL Cells

Reagents and Equipment
  • Primary Cells: CLL patient PBMCs (fresh or viably frozen)
  • Key Reagents: this compound (prepare 10mM stock in DMSO, store at -80°C), Fura-2 AM calcium indicator (2mM in DMSO), Ionomycin (1mM stock, use at 1µM), anti-human IgM F(ab')₂ fragments (soluble or immobilized)
  • Buffers and Media: Calcium assay buffer (HBSS with 20mM HEPES, 1mM CaCl₂, 1mM MgCl₂, 0.1% BSA, pH 7.4), complete culture media (RPMI-1640 with 10% FBS)
  • Equipment: Fluorescence-capable plate reader or spectrofluorometer with temperature control (alternatively flow cytometer with calcium-binding dye capability), 37°C water bath or incubator, centrifuge, poly-L-lysine coated plates or coverslips (for immobilized anti-IgM)
Step-by-Step Procedure
  • Cell Preparation and Drug Pretreatment

    • Thaw frozen PBMCs or use fresh isolates and wash twice with calcium assay buffer.
    • Resuspend cells at 1×10⁷ cells/mL in pre-warmed complete media.
    • Divide cell suspension into aliquots for experimental conditions:
      • Untreated control: DMSO vehicle only
      • This compound treatment: 0.1-2µM this compound (covering clinically achievable concentrations)
      • Positive control: Ionomycin (1µM)
      • Negative control: No stimulation
    • Incubate cells with drugs or vehicle for 2-4 hours at 37°C, 5% CO₂.
  • Fura-2 AM Loading

    • Prepare Fura-2 AM working solution (2-5µM) in calcium assay buffer.
    • Wash drug-pretreated cells twice with assay buffer to remove extracellular drug.
    • Resuspend cell pellet in Fura-2 AM working solution at 1×10⁶ cells/mL.
    • Incubate for 30-45 minutes at 37°C in the dark.
    • Wash cells twice with assay buffer to remove extracellular dye.
    • Resuspend in fresh assay buffer at 1×10⁶ cells/mL and keep in dark at room temperature for 15-30 minutes to allow complete de-esterification.
  • Calcium Flux Measurement

    • Transfer 200µL cell suspension (2×10⁵ cells) to appropriate measurement vessel (cuvette, 96-well plate, or flow cytometry tube).
    • Equilibrate to 37°C for 5 minutes before measurement.
    • For plate-based fluorometry:
      • Set excitation to 340nm and 380nm, emission to 510nm.
      • Establish baseline recording for 60 seconds (acquire readings every 2-5 seconds).
      • Pause recording and add stimulant:
        • Soluble anti-IgM F(ab')₂ (10-50µg/mL final concentration)
        • For immobilized anti-IgM: use pre-coated plates
      • Resume recording for additional 5-10 minutes.
      • Terminate with ionomycin (1µM) to assess maximum calcium response.
    • For flow cytometry:
      • Acquire baseline for 30-60 seconds.
      • Add stimulant without interrupting acquisition.
      • Continue acquisition for 5-10 minutes post-stimulation.
  • Data Analysis

    • Calculate ratio of fluorescence (340nm/380nm) for each time point.
    • Normalize data as ΔRatio = (R - R₀)/R₀, where R₀ is baseline ratio.
    • Quantify key parameters:
      • Baseline calcium levels (pre-stimulation)
      • Peak amplitude (maximum response post-stimulation)
      • Time to peak
      • Area under the curve (AUC)
      • Sustained phase duration
    • Compare this compound-treated samples to vehicle controls to determine inhibition efficacy [1] [3].

BCR Signaling Pathway and this compound Inhibition Mechanism

G Antigen Antigen BCR BCR Antigen->BCR SYK SYK BCR->SYK BTK BTK SYK->BTK PLCg2 PLCg2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 CaER CaER IP3->CaER CaCytosol CaCytosol CaER->CaCytosol NFAT NFAT CaCytosol->NFAT Survival Survival NFAT->Survival IL4 IL4 IL4R IL4R IL4->IL4R JAK JAK IL4R->JAK STAT6 STAT6 JAK->STAT6 STAT6->Survival Proliferation Proliferation STAT6->Proliferation This compound This compound This compound->SYK This compound->JAK

Diagram 1: This compound dual inhibition of BCR and JAK/STAT signaling pathways - This diagram illustrates the core mechanism of this compound action, showing simultaneous inhibition of SYK in the BCR pathway and JAK in the IL-4 signaling pathway, converging to block pro-survival and proliferative signals in malignant B-cells.

The BCR signaling cascade initiates when membrane-bound immunoglobulins engage antigen, triggering ITAM phosphorylation on CD79A/B by SRC-family kinases. This creates docking sites for SYK, which becomes activated and phosphorylates downstream adapters including BLNK, facilitating BTK and PLCγ2 activation. PLCγ2 then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, stimulating calcium release into the cytosol. This calcium flux activates calcineurin, which dephosphorylates NFAT, enabling its nuclear translocation and transcription of target genes. The JAK/STAT pathway parallels this process, with cytokine engagement (particularly IL-4) triggering JAK activation, subsequent STAT6 phosphorylation, and transcriptional regulation of survival genes. This compound simultaneously targets both pathways by inhibiting SYK and JAK kinases, providing comprehensive suppression of oncogenic signaling networks [1] [2].

Calcium Flux Experimental Workflow

G Start Start CellPrep CellPrep Start->CellPrep DrugTreat DrugTreat CellPrep->DrugTreat Sub_Cell CLL PBMCs 1x10^7 cells/mL CellPrep->Sub_Cell DyeLoad DyeLoad DrugTreat->DyeLoad Sub_Drug This compound 0.1-2μM, 2-4h DrugTreat->Sub_Drug Baseline Baseline DyeLoad->Baseline Sub_Dye Fura-2 AM 2-5μM, 30-45min DyeLoad->Sub_Dye Stimulate Stimulate Baseline->Stimulate Record Record Stimulate->Record Ionomycin Ionomycin Record->Ionomycin Analyze Analyze Ionomycin->Analyze

Diagram 2: Calcium flux experimental workflow for this compound assessment - This flowchart outlines the sequential steps for evaluating BCR-mediated calcium flux in this compound-treated primary CLL cells, from cell preparation through data analysis.

The calcium flux assay provides a sensitive, quantitative measure of BCR functional status and its inhibition by this compound. The experimental workflow begins with primary cell isolation and drug pretreatment, followed by loading with rationetric calcium indicators such as Fura-2 AM. Establishing a stable baseline recording is critical before BCR stimulation with anti-IgM antibodies, which triggers the calcium response measured through fluorescence changes. The inclusion of ionomycin treatment at the assay endpoint serves as a positive control for maximum calcium response, enabling data normalization and quality control. This methodological approach allows researchers to quantify both the magnitude and kinetics of calcium flux, providing insights into how this compound modulates early BCR signaling events. The protocol can be adapted for various measurement platforms including plate readers for population averages or flow cytometry for single-cell resolution, offering flexibility for different experimental needs and resource availability [1] [3].

Technical Considerations and Troubleshooting

Optimization Guidelines
  • Cell Viability: Maintain >90% viability throughout the procedure; poor viability manifests as attenuated calcium responses and increased background signal.
  • Dye Loading Optimization: Titrate Fura-2 AM concentration (1-5µM) and loading time (20-45 minutes) for each cell type; insufficient loading reduces signal-to-noise ratio, while excessive loading can be toxic.
  • Stimulant Validation: Confirm activity of anti-IgM F(ab')₂ preparations through parallel immunoblotting for phosphorylated SYK; use both soluble and immobilized forms to assess integrin contribution.
  • Kinetic Resolution: Acquire data at 2-5 second intervals to capture rapid initial calcium release; continue monitoring for at least 5 minutes to observe sustained phase.
  • This compound Specificity: Include selective SYK (entospletinib) or JAK (tofacitinib) inhibitors as controls to confirm dual inhibition profile.
Troubleshooting Common Issues
  • No Calcium Response: Verify anti-IgM activity, check cell surface IgM expression, confirm calcium-containing buffers, and validate dye loading with ionomycin control.
  • High Baseline Fluorescence: Extend de-esterification period, increase wash steps after loading, check for cellular deterioration, and verify reagent purity.
  • Excessive Variability: Use consistent cell numbers per well, maintain stable temperature throughout, minimize mechanical disturbance during recording, and include technical replicates.
  • Incomplete Inhibition with this compound: Confirm drug solubility and stability, verify pre-incubation time (2-4 hours optimal), consider higher concentrations (up to 2µM), and check for alternative calcium pathways.

Conclusion and Application Notes

The comprehensive data generated through calcium flux analysis provides crucial insights into this compound's mechanism of action and its functional effects on BCR signaling. This experimental approach serves as a valuable biomarker for assessing target engagement and pharmacodynamic response in both preclinical models and clinical specimens. The dual inhibition profile of this compound, simultaneously targeting SYK in the BCR pathway and JAK kinases in cytokine signaling, represents a strategic advantage for overcoming microenvironment-mediated resistance in B-cell malignancies. The protocols outlined herein enable robust quantification of this activity, supporting both basic research and translational drug development applications.

The synergistic relationship observed between this compound and venetoclax underscores the potential of rational combination strategies based on mechanistic understanding of signaling pathway interactions. By preventing microenvironment-induced upregulation of MCL-1 and BCL-XL through dual SYK/JAK inhibition, this compound creates a dependency on BCL-2 that enhances sensitivity to venetoclax. This exemplifies how the experimental approaches described can inform therapeutic decision-making and patient stratification strategies. As clinical development of this compound progresses, calcium flux analysis and related signaling assays will continue to provide critical insights for optimizing its application in treating B-cell malignancies.

References

Cerdulatinib's Mechanism of Action in the CLL Microenvironment

Author: Smolecule Technical Support Team. Date: February 2026

The CLL microenvironment, particularly in lymph nodes, provides critical survival signals that protect tumor cells from apoptosis. NLCs, a key component of this microenvironment, mimic these protective conditions in vitro. They secrete chemokines like CCL3 and CCL4 and provide contact-dependent survival signals that upregate anti-apoptotic proteins like BCL-XL and MCL-1 in CLL cells [1].

Cerdulatinib is a novel, orally available, dual inhibitor that simultaneously targets Spleen Tyrosine Kinase (SYK) in the B-cell receptor (BCR) pathway and Janus Kinases (JAK1/2/3, TYK2) in the JAK-STAT pathway [2] [3]. This dual action allows it to block two major survival pathways activated by the microenvironment. The diagram below illustrates how this compound overcomes these protective signals.

G Microenv Microenvironmental Stimuli (NLCs, IL-4, CD40L, BCR cross-linking) BCR_Pathway BCR Signaling Pathway Microenv->BCR_Pathway Activates JAK_Pathway JAK/STAT Signaling Pathway (esp. from IL-4) Microenv->JAK_Pathway Activates Survival Pro-Survival Outcomes (Upregulation of MCL-1, BCL-XL) Chemokine Production (CCL3, CCL4) Protection from Apoptosis BCR_Pathway->Survival Leads to JAK_Pathway->Survival Leads to Outcome Induction of Apoptosis Even in IGHV unmutated, CD49d+, ZAP70+ CLL cells Synergy with Venetoclax Survival->Outcome Blocked by this compound This compound This compound This compound->BCR_Pathway Inhibits SYK This compound->JAK_Pathway Inhibits JAK1/2/3 This compound->Survival Blocks Resistance Ibrutinib Resistance (e.g., BTK C481S mutation) This compound->Resistance Overcomes Resistance->Survival Fails to block

Application Note: Key Experimental Findings

The following table summarizes the core quantitative findings from studies investigating this compound in CLL and NLC co-culture models.

Experimental Model / Condition Key Findings with this compound Significance / Implication
Primary CLL Cells in NLC Co-culture [1] [3] Induced apoptosis at clinically achievable concentrations (∼2 μM); blocked NLC-mediated chemokine (CCL3/CCL4) production. Overcame the potent pro-survival signals from the microenvironment that protect CLL cells.
Primary CLL Cells with IL-4/CD40L Stimulation [1] Prevented the upregulation of anti-apoptotic proteins MCL-1 and BCL-XL; synergized with venetoclax in vitro to induce apoptosis. Suggests a powerful combination strategy; this compound targets microenvironment-induced dependencies.
CLL Samples with Poor Prognostic Markers [1] [3] Greater apoptosis in IGHV unmutated, ZAP-70+, CD49d+, or high sIgM-expressing samples. Shows enhanced efficacy in aggressive CLL subtypes with greater BCR signaling capacity and microenvironmental interaction.
Ibrutinib-Resistant Models [2] [3] Blocked proliferation of primary CLL cells from ibrutinib-resistant patients and BTK C481S-mutant lymphoma cells. Demonstrates potential to treat patients who have developed resistance to covalent BTK inhibitors.

Detailed Experimental Protocols

NLC Co-culture and this compound Treatment

This protocol outlines the methodology for generating NLCs from healthy donor monocytes, co-culturing them with primary CLL cells, and treating them with this compound to assess its effects [1].

G Phase1 Phase 1: NLC Generation S1 Isolate PBMCs from healthy donors via Ficoll-Paque density gradient centrifugation Phase1->S1 Phase2 Phase 2: CLL Cell Co-culture S3 Isolate CLL cells from patient blood (use fresh or viably frozen samples) Phase2->S3 Phase3 Phase 3: this compound Treatment S5 Add this compound (e.g., 0.1 - 1.0 µM) Incubate for 24-96 hours Phase3->S5 Phase4 Phase 4: Downstream Analysis S6 Assess apoptosis via flow cytometry (Annexin V/PI staining) Phase4->S6 S7 Analyze protein phosphorylation & expression (Immunoblotting / Phosflow) Phase4->S7 S8 Measure chemokine secretion in supernatant (ELISA for CCL3/CCL4) Phase4->S8 S2 Culture monocytes for 12-14 days in RPMI-1640 + 10% FBS S1->S2 S2->Phase2 S4 Seed CLL cells onto NLC monolayer in co-culture S3->S4 S4->Phase3 S5->Phase4

Key Reagents and Equipment:

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Primary Cells: PBMCs from healthy donors and CLL patients (obtained with informed consent and IRB approval).
  • Critical Reagent: this compound (provided under MTA by Portola Pharmaceuticals, or commercially sourced). Prepare a stock solution in DMSO and dilute in culture medium for working concentrations (typically 0.1-1.0 µM) [1].
  • Equipment: Class II biological safety cabinet, CO₂ incubator, centrifuge, flow cytometer.
Signaling Analysis via Phosflow

This protocol details the steps to analyze the inhibition of BCR and JAK-STAT signaling by this compound in CLL cells using phospho-flow cytometry [1].

  • Stimulation and Fixation: Pre-treat primary CLL cells (with or without NLC co-culture) with this compound (e.g., 1 µM) or vehicle control (DMSO) for 1-2 hours. Subsequently, stimulate cells with soluble anti-IgM F(ab')₂ (e.g., 10-20 µg/mL) or recombinant human IL-4 (e.g., 50 ng/mL) for a short duration (e.g., 15 minutes). Immediately after stimulation, fix cells using pre-warmed (37°C) PBS with 1.5% formaldehyde for 10-15 minutes.
  • Permeabilization and Staining: Pellet the fixed cells and permeabilize them with ice-cold methanol (90-100%) for at least 30 minutes on ice. Wash cells and stain with a cocktail of surface antibodies (e.g., CD19, CD5) and phospho-specific antibodies conjugated to different fluorochromes (e.g., pSYK (Y525/526), pERK, pAKT (S473), pSTAT6 (Y641)).
  • Acquisition and Analysis: Acquire data on a flow cytometer. Gate on live CD19+/CD5+ CLL cells and analyze the Median Fluorescence Intensity (MFI) of phospho-proteins. The inhibition of signaling is calculated as the reduction in MFI in this compound-treated samples compared to the DMSO control under stimulated conditions.

Research Implications & Notes

  • Clinical Translation: The concentrations of this compound used in these protocols (0.1 - 1.0 µM) are clinically achievable, as a 45 mg dose achieved a Cmax of ~2 µM in phase 1 trials [1].
  • Synergy with Venetoclax: The combination of this compound and venetoclax is particularly rational. This compound dampens the microenvironment-induced upregulation of MCL-1 and BCL-XL, thereby potentially increasing the dependency of CLL cells on BCL-2, which is targeted by venetoclax [1]. This represents a promising strategy for deeper responses.
  • Overcoming Ibrutinib Resistance: this compound's ability to inhibit SYK, a kinase upstream of BTK in the BCR pathway, allows it to effectively block signaling and induce apoptosis in cells with the BTK C481S mutation or other mechanisms of ibrutinib resistance [2] [3].

References

Cerdulatinib-Mediated Inhibition of CCL3 and CCL4 Production: Application Notes and Experimental Protocols for Hematological Malignancy Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cerdulatinib and Therapeutic Rationale

This compound is a novel, reversible ATP-competitive dual inhibitor that simultaneously targets both Spleen Tyrosine Kinase (Syk) and Janus Kinase (JAK) family members (JAK1, JAK2, JAK3, TYK2) [1]. This unique dual inhibitory profile enables this compound to disrupt two critical survival pathways in hematological malignancies: B-cell receptor (BCR) signaling via Syk inhibition and cytokine-mediated signaling via JAK inhibition [2] [1]. The therapeutic rationale for this compound emerges from the recognized importance of both BCR signaling and microenvironmental protection in B-cell malignancies, particularly chronic lymphocytic leukemia (CLL). In the lymph node microenvironment, CLL cells receive critical survival signals through BCR engagement and cytokines such as IL-4, which is abundantly expressed in CLL lymph nodes [2] [3]. IL-4 not only promotes tumor survival directly but also augments BCR-mediated signaling and reduces the effectiveness of single-agent BCR pathway inhibitors like ibrutinib and idelalisib [2].

The CCL3 and CCL4 chemokines (also known as MIP-1α and MIP-1β) play crucial roles in the tumor microenvironment by facilitating interactions between malignant B-cells and supportive stromal cells [2] [4]. These chemokines are produced by CLL cells in response to BCR engagement and microenvironmental signals, creating autocrine and paracrine survival loops that promote tumor proliferation and resistance to apoptosis [2]. This compound's capacity to simultaneously block both BCR and JAK/STAT signaling pathways enables it to effectively disrupt these protective mechanisms, resulting in significant suppression of CCL3 and CCL4 production and subsequent induction of apoptosis in malignant B-cells [2] [5]. This dual inhibition strategy represents a promising therapeutic approach for patients with relapsed/refractory B-cell malignancies, particularly those who have developed resistance to more selective BCR pathway inhibitors.

Mechanism of CCL3/CCL4 Inhibition

Molecular Pathways Regulating Chemokine Production

The production of CCL3 and CCL4 in malignant B-cells is primarily regulated through two interconnected signaling pathways: BCR signaling and cytokine-mediated signaling (particularly through IL-4). In the context of BCR signaling, engagement of surface immunoglobulins initiates a phosphorylation cascade that involves Syk activation, subsequently leading to downstream signaling through BTK, PI3Kδ, and PLCγ2 [4]. This signaling cascade ultimately activates transcription factors such as NF-κB and NFAT, which directly promote the expression and secretion of CCL3 and CCL4 [2]. Parallel to this, cytokine signaling through the IL-4 receptor activates JAK family kinases (primarily JAK1 and JAK3), resulting in phosphorylation of STAT6 (pSTAT6), which translocates to the nucleus and enhances transcription of survival genes and modulators of BCR responsiveness [2]. IL-4 signaling not only directly promotes CCL3/CCL4 production but also potentiates BCR-mediated signaling, creating an amplified chemokine production response [2] [4].

The tumor microenvironment further amplifies these signaling pathways through various protective mechanisms. Nurse-like cells (NLCs) and T-cell interactions provide additional survival signals through CD40 ligation and cytokine secretion, further stimulating chemokine production and creating a protective niche for malignant cells [2] [3]. This microenvironmental protection is significantly disrupted by this compound treatment, which simultaneously targets both primary signaling pathways involved in chemokine production.

This compound's Dual Inhibition Strategy

This compound exerts its effects on CCL3 and CCL4 production through its unique capacity to simultaneously inhibit Syk and JAK family kinases. At concentrations achievable in patients (steady-state Cmin of approximately 0.6-1μM at 40mg daily dosing), this compound demonstrates potent inhibition of both pathways [6] [7]. In BCR signaling, this compound prevents Syk phosphorylation at tyrosine residues 525/526, thereby disrupting downstream calcium flux, ERK phosphorylation, and NF-κB activation [2] [1]. In cytokine signaling, this compound inhibits JAK-mediated phosphorylation of STAT6, preventing its nuclear translocation and subsequent gene transcription [2] [5].

This dual inhibition strategy is particularly effective because it targets the compensatory signaling mechanisms that often underlie resistance to more selective inhibitors. For instance, IL-4 signaling has been shown to reduce the effectiveness of BTK inhibitors like ibrutinib and PI3Kδ inhibitors like idelalisib by maintaining alternative survival pathways [2]. By concurrently blocking both primary BCR signaling and IL-4-mediated compensatory signals, this compound produces more comprehensive suppression of CCL3 and CCL4 production than could be achieved with either Syk-selective or JAK-selective inhibitors alone [2] [1]. This comprehensive pathway disruption results in significant reduction of both basal and stimulated CCL3/CCL4 production, effectively dismantling critical survival signals within the tumor microenvironment.

Quantitative Data Summary

Efficacy of this compound in Chemokine Inhibition

Table 1: this compound-mediated Inhibition of CCL3 and CCL4 Production in CLL Models

Stimulus Chemokine Inhibition by this compound Concentration Experimental Model
Anti-IgM CCL3 Significant inhibition 0.1-1 μM Primary CLL cells [2]
Anti-IgM CCL4 Significant inhibition 0.1-1 μM Primary CLL cells [2]
Nurse-like cell co-culture CCL3 Prevented production 0.1-1 μM Primary CLL cells with NLCs [2]
Nurse-like cell co-culture CCL4 Prevented production 0.1-1 μM Primary CLL cells with NLCs [2]
IL-4 CCL3 Additive inhibition with BCR blockade 0.1-1 μM Primary CLL cells [2] [5]
IL-4 CCL4 Additive inhibition with BCR blockade 0.1-1 μM Primary CLL cells [2] [5]

Research demonstrates that this compound effectively suppresses both BCR-dependent and microenvironment-mediated production of CCL3 and CCL4 at concentrations achievable in clinical settings (0.1-1μM) [2]. The inhibition occurs in a concentration-dependent manner, with significant suppression observed at nanomolar concentrations and maximal inhibition typically achieved at 1μM [2]. This chemokine suppression is particularly notable in samples with unmutated IGHV status and those expressing higher levels of sIgM, CD49d, or ZAP70 - all markers associated with more aggressive disease and greater BCR signaling capacity [2] [5]. The effect of this compound extends beyond simply blocking chemokine production; it fundamentally disrupts the protective communication between malignant cells and their microenvironment, thereby sensitizing tumor cells to apoptosis [2].

Table 2: Pharmacodynamic Activity of this compound in Clinical Studies

| Parameter | Effect | Dosing | Magnitude | Reference | |---------------|------------|------------|---------------|---------------| | BCR signaling inhibition | SYK pathway suppression | 30-65 mg QD | IC50: 0.27-1.11 μmol/L [7] | | JAK/STAT signaling inhibition | IL-2, IL-4, IL-6 pathway suppression | 30-65 mg QD | IC50: 0.27-1.11 μmol/L [7] | | Serum inflammation markers | CCL4 reduction | 30-65 mg QD | 50-90% inhibition [6] [7] | | B-cell activation markers | CD69, CD86 downregulation | 30-65 mg QD | Diminished expression [7] | | CXCR4 expression | Enhanced expression | 30-65 mg QD | Consistent with BCR suppression [7] |

Clinical pharmacodynamic data from phase I studies demonstrate that this compound achieves complete SYK and JAK pathway inhibition in whole blood of patients at tolerated exposures [7]. The IC50 values against various B-cell antigen receptor and cytokine signaling pathways range from 0.27 to 1.11 μmol/L, depending on the specific phosphorylation event measured [7]. Importantly, significant correlations have been observed between the extent of SYK and JAK pathway inhibition and tumor response in patients with relapsed/refractory B-cell malignancies [7]. Additionally, serum inflammation markers including CCL3 and CCL4 are substantially reduced by this compound treatment, with several markers showing statistically significant correlations with clinical response [6] [7].

Experimental Protocols

Assessment of CCL3/CCL4 Production in Primary CLL Cells

Purpose: To evaluate the effect of this compound on BCR- and microenvironment-induced CCL3 and CCL4 production in primary CLL cells.

Materials and Reagents:

  • Primary CLL cells isolated from patient peripheral blood mononuclear cells (PBMCs) via Ficoll-Paque density gradient centrifugation [2]
  • This compound (Selleckchem or obtained via MTA from Portola Pharmaceuticals) [2]
  • Recombinant human IL-4 (R&D Systems) [2]
  • Soluble anti-IgM F(ab')2 fragments (Jackson ImmunoResearch) [2]
  • Nurse-like cells (NLCs) generated by culting PBMCs from CLL patients in complete media for 14 days [2]
  • CCL3 and CCL4 ELISA kits (commercially available)
  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
  • 6-well or 24-well tissue culture plates

Procedure:

  • Isolate primary CLL cells from PBMCs using Ficoll-Paque gradient centrifugation according to standard protocols [2].
  • Resuspend CLL cells at 1×10^7 cells/mL in complete RPMI-1640 medium.
  • Pre-treat cells with this compound (0.1-1μM) or vehicle control (DMSO) for 2 hours at 37°C in a 5% CO2 incubator.
  • Stimulate cells with either:
    • Soluble anti-IgM F(ab')2 fragments (10μg/mL)
    • Recombinant IL-4 (10ng/mL)
    • Co-culture with NLCs at a 10:1 ratio (CLL:NLC)
    • Combination of stimuli to model microenvironmental signaling
  • Incubate cells for 24-48 hours at 37°C in a 5% CO2 incubator.
  • Collect supernatant by centrifugation at 300×g for 5 minutes.
  • Analyze CCL3 and CCL4 levels in supernatant using commercial ELISA kits according to manufacturer's protocols.
  • Normalize chemokine production to cell viability, which can be assessed in parallel using Annexin V/propidium iodide staining and flow cytometry.

Technical Notes:

  • Use fresh or viably frozen CLL samples with known IGHV mutation status and ZAP70 expression for correlation with signaling capacity [2].
  • Include controls for baseline chemokine production (unstimulated cells) and maximum stimulation (stimulated cells without inhibitor).
  • For time-course experiments, collect supernatant at multiple time points (6, 12, 24, 48 hours) to capture kinetic profiles.
  • This compound stock solutions are typically prepared in DMSO at 10mM concentration and stored at -20°C [2].
Assessment of BCR and JAK/STAT Signaling Inhibition

Purpose: To evaluate the effects of this compound on downstream BCR and JAK/STAT signaling pathways using phosphoflow cytometry and immunoblotting.

Materials and Reagents:

  • Antibodies for flow cytometry: pSYK (Y525/526), pERK, pAKT (S473), pSTAT6 (Y641) [2]
  • Antibodies for immunoblotting: anti-MCL-1, anti-BCL-xL, anti-BCL-2, anti-HSC70 (loading control) [2]
  • Flow cytometry staining buffer (PBS with 1% BSA)
  • Methanol for intracellular staining fixation/permeabilization
  • Lysis buffer for protein extraction (RIPA buffer with protease and phosphatase inhibitors)

Procedure:

  • Pre-treat CLL cells with this compound (0.1-1μM) or vehicle control for 2 hours.
  • Stimulate cells with anti-IgM (10μg/mL) and/or IL-4 (10ng/mL) for 15 minutes (for phosphorylation studies) or 24 hours (for survival protein expression).
  • For phosphoflow analysis:
    • Fix cells with 4% paraformaldehyde for 10 minutes at 37°C
    • Permeabilize with ice-cold methanol for 30 minutes on ice
    • Stain with fluorochrome-conjugated phospho-specific antibodies for 1 hour at room temperature
    • Analyze by flow cytometry, gating on CD19+/CD5+ CLL cells [2]
  • For immunoblotting analysis:
    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors
    • Separate proteins by SDS-PAGE (10-12% gels) and transfer to nitrocellulose membranes
    • Probe with primary antibodies overnight at 4°C
    • Detect with HRP-conjugated secondary antibodies and ECL reagent
    • Normalize to HSC70 as loading control [2]

Technical Notes:

  • For calcium flux analysis, load cells with Indo-1 AM fluorescent dye prior to stimulation and measure calcium mobilization in real-time using flow cytometry [2].
  • Phosphoflow experiments should include fluorescence-minus-one (FMO) controls for proper gating.
  • For assessment of apoptosis, use Annexin V/propidium iodide staining after 24-48 hours of treatment.

Signaling Pathways and Experimental Workflow

G BCR BCR SYK SYK BCR->SYK Activation IL4R IL4R JAK JAK IL4R->JAK Activation BCR_signaling BCR_signaling SYK->BCR_signaling Phosphorylation JAK_signaling JAK_signaling JAK->JAK_signaling Phosphorylation NFkB NFkB BCR_signaling->NFkB Induces STAT6 STAT6 JAK_signaling->STAT6 Phosphorylation CCL3_CCL4 CCL3_CCL4 NFkB->CCL3_CCL4 Transcription STAT6->CCL3_CCL4 Transcription This compound This compound This compound->SYK Inhibits This compound->JAK Inhibits

Figure 1: this compound Inhibition of BCR and IL-4R Signaling Pathways Leading to CCL3/CCL4 Production. This compound simultaneously inhibits SYK and JAK kinases, disrupting downstream signaling through NF-κB and STAT6 transcription factors that drive CCL3 and CCL4 production.

G Sample_prep CLL Cell Isolation (PBMCs via Ficoll-Paque) Cerdulatinib_treatment This compound Pre-treatment (0.1-1 μM, 2 hours) Sample_prep->Cerdulatinib_treatment Stimulation Stimulation: anti-IgM, IL-4, or NLC co-culture Cerdulatinib_treatment->Stimulation Analysis Analysis Stimulation->Analysis ELISA ELISA: CCL3/CCL4 Secretion Analysis->ELISA Phosphoflow Phosphoflow: pSYK, pERK, pSTAT6 Analysis->Phosphoflow Immunoblot Immunoblot: MCL-1, BCL-xL Analysis->Immunoblot Apoptosis Apoptosis Assay: Annexin V/PI Analysis->Apoptosis

Figure 2: Experimental Workflow for Assessing this compound Effects on CCL3/CCL4 Production. Comprehensive methodology from primary cell isolation through multiple analytical endpoints provides complete assessment of this compound activity.

Research Applications and Combination Strategies

The inhibition of CCL3 and CCL4 production by this compound has significant implications for both basic research and clinical development. From a mechanistic perspective, studying this compound's effects provides insights into the cross-talk between BCR and cytokine signaling pathways and their collective contribution to tumor microenvironment maintenance [2] [1]. The differential response observed in CLL samples with unmutated IGHV versus mutated IGHV status further illuminates the biological heterogeneity of this disease and may help identify predictive biomarkers for response [2] [5]. From a translational research perspective, this compound represents a promising therapeutic strategy for targeting the protective microenvironment that often underlies treatment resistance in B-cell malignancies.

Notably, this compound demonstrates synergistic activity when combined with the BCL-2 inhibitor venetoclax (ABT-199), particularly in CLL samples pre-treated with IL-4 and CD40L to mimic microenvironmental protection [2] [3]. This combination capitalizes on this compound's ability to prevent the upregulation of MCL-1 and BCL-xL - two key anti-apoptotic proteins that otherwise confer resistance to venetoclax [2] [5]. The molecular basis for this synergy appears to stem from this compound's capacity to disrupt microenvironment-induced survival signals while leaving BCL-2 expression unaffected, thereby creating a dependency on BCL-2 for survival that can be therapeutically exploited by venetoclax [2]. This rational combination strategy highlights the potential of this compound to enhance the efficacy of established targeted therapies in hematological malignancies.

Ongoing clinical trials (NCT01994382) continue to explore the therapeutic potential of this compound in various B-cell malignancies, with early-phase results demonstrating acceptable safety profiles and encouraging clinical activity in heavily pretreated patients [8] [6] [7]. Recent phase 2a data in relapsed/refractory peripheral T-cell lymphoma have shown an overall response rate of 36.2% (including 12 complete responses and 9 partial responses), supporting the broader applicability of SYK/JAK inhibition in hematological malignancies beyond B-cell disorders [8]. These clinical findings, coupled with the robust preclinical data on CCL3/CCL4 inhibition, position this compound as a promising therapeutic agent capable of simultaneously targeting malignant B-cells and their protective microenvironment.

Conclusion

This compound represents a novel therapeutic approach to disrupt critical chemokine networks in the tumor microenvironment through simultaneous inhibition of SYK and JAK kinases. The robust suppression of CCL3 and CCL4 production demonstrated in primary CLL models highlights its potential to target both tumor-intrinsic signaling and microenvironmental cross-talk. The detailed protocols provided herein enable comprehensive evaluation of this compound's effects on chemokine production and related signaling pathways, supporting further mechanistic studies and therapeutic development. As clinical evaluation of this compound continues, its unique dual inhibition profile and synergistic potential with existing targeted therapies offer promising avenues for overcoming treatment resistance in hematological malignancies.

References

Comprehensive Application Note: Assessing Cerdulatinib in CLL Microenvironment Protection Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cerdulatinib and the CLL Microenvironment

Chronic Lymphocytic Leukemia (CLL) cell survival and proliferation are critically dependent on protective signals from the tumor microenvironment (TME), particularly in lymphoid tissues and bone marrow. Within these proliferation centers, CLL cells receive essential survival signals through B-cell receptor (BCR) engagement and cytokines provided by surrounding immune cells, notably CD4+ T cells and nurse-like cells [1]. Key among these protective signals are CD40 ligand (CD40L) and interleukin-4 (IL-4), which activate anti-apoptotic pathways and promote therapy resistance [2] [3]. CD40L, expressed on activated T cells, engages CD40 on CLL cells, triggering NF-κB activation and upregulation of anti-apoptotic proteins like BCL-XL and MCL-1. Simultaneously, IL-4 signaling through JAK-STAT pathways further enhances CLL cell survival and can potentiate BCR signaling [2].

This compound is a novel, reversible ATP-competitive dual inhibitor targeting both Spleen Tyrosine Kinase (Syk) in the BCR signaling pathway and Janus Kinases (JAK1/JAK3) in cytokine signaling pathways [2] [3]. This unique dual inhibition strategy simultaneously disrupts two critical survival pathways in CLL, making it particularly effective against microenvironment-mediated protection. At concentrations clinically achievable in patients (IC50 of 1-3 μM at 48-72 hours), this compound induces caspase-dependent apoptosis in CLL cells, even in the presence of protective signals like CD40L and IL-4 [3]. Furthermore, this compound demonstrates synergistic activity with BCL-2 inhibitors such as venetoclax (ABT-199), providing a compelling rationale for combination therapies in CLL, particularly for overcoming microenvironment-mediated resistance [2] [3].

Experimental Design Overview

The protection assay evaluates this compound's ability to counteract pro-survival signals provided by the CLL microenvironment. The experimental workflow involves:

  • Primary CLL cells are isolated from patient peripheral blood and cultured in the presence of CD40L and IL-4 to mimic the protective lymphoid microenvironment
  • Cells are treated with This compound alone or in combination with venetoclax
  • Apoptosis is measured after 24-72 hours to quantify disruption of microenvironmental protection
  • Downstream signaling perturbations are analyzed through phosphorylation status of key pathway components

Table 1: Key Experimental Parameters and Timeline

Experimental Phase Key Parameters Duration Output Measurements
CLL Cell Isolation Density gradient centrifugation (Ficoll-Paque), >90% CD19+/CD5+ purity 2-3 hours Cell viability, purity
Microenvironment Stimulation CD40L (100 ng/mL) + IL-4 (20 ng/mL) 1 hour pre-treatment Baseline activation status
Drug Treatment This compound (0.1-10 μM), Venetoclax (0.1-100 nM), alone or in combination 24-72 hours Apoptosis, signaling changes
Endpoint Analysis Annexin V/PI, caspase cleavage, immunoblotting 4-6 hours Apoptosis percentage, pathway inhibition

Materials and Reagents

Biological Materials
  • Primary CLL cells from patient peripheral blood (according to IWCLL-NCI 2008 criteria)
  • Culture media: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 μg/mL)
  • Cryopreservation media: FBS with 10% dimethylsulfoxide (DMSO)
Reagents and Chemicals

Table 2: Key Reagents and Sources

Reagent Source Catalog Number
Recombinant Human CD40L R&D Systems Not specified in sources
Recombinant Human IL-4 R&D Systems Not specified in sources
This compound (PRT062070) Selleckchem/Portola Pharmaceuticals Provided under MTA
Venetoclax (ABT-199) Selleckchem Not specified in sources
Annexin V-FITC/PI Apoptosis Kit Multiple suppliers N/A
Ficoll-Paque GE Healthcare Not specified in sources
Z-VAD-fmk (pan-caspase inhibitor) Multiple suppliers N/A
Equipment
  • Class II biological safety cabinet
  • CO2 incubator (37°C, 5% CO2)
  • Flow cytometer with 488nm and 633nm lasers
  • Western blotting apparatus
  • Centrifuge with swinging bucket rotor

Step-by-Step Protocol

CLL Cell Isolation and Culture
  • Patient Sample Collection: Collect peripheral blood from CLL patients following appropriate informed consent and institutional review board approval [2]

  • PBMC Isolation:

    • Dilute blood 1:1 with phosphate-buffered saline (PBS)
    • Carefully layer over Ficoll-Paque density gradient medium
    • Centrifuge at 400 × g for 30 minutes at room temperature with brake disengaged
    • Collect PBMC layer from the interface and wash twice with PBS
    • Determine cell count and viability using trypan blue exclusion
  • Cryopreservation (Optional):

    • Resuspend cells in FBS with 10% DMSO at 5-10 × 10^6 cells/mL
    • Freeze gradually at -80°C before transfer to liquid nitrogen for long-term storage
Microenvironment Stimulation and Drug Treatment
  • Cell Plating:

    • Thaw frozen CLL cells rapidly at 37°C if using cryopreserved samples
    • Wash twice with culture media to remove DMSO
    • Plate cells at 1-2 × 10^6 cells/mL in 24-well or 48-well plates
  • Microenvironment Stimulation:

    • Pre-treat cells with CD40L (100 ng/mL) and IL-4 (20 ng/mL) for 1 hour
    • Maintain unstimulated controls in parallel
  • Drug Treatment:

    • Prepare serial dilutions of this compound (0.1-10 μM) and venetoclax (0.1-100 nM) in DMSO, ensuring final DMSO concentration ≤0.1%
    • Add drugs alone or in combination to stimulated and unstimulated cells
    • Include vehicle control (0.1% DMSO) and caspase inhibitor control (Z-VAD-fmk, 20 μM) where appropriate
    • Incubate cells for 24-72 hours at 37°C, 5% CO2
Apoptosis Assessment
  • Annexin V/Propidium Iodide Staining:

    • Collect cells and wash with cold PBS
    • Resuspend in Annexin V binding buffer
    • Add Annexin V-FITC and Propidium Iodide according to manufacturer's instructions
    • Incubate for 15 minutes at room temperature in the dark
    • Analyze by flow cytometry within 1 hour
  • Data Analysis:

    • Gate on viable lymphocyte population based on forward/side scatter
    • Quantify percentages of:
      • Viable cells (Annexin V-/PI-)
      • Early apoptotic cells (Annexin V+/PI-)
      • Late apoptotic/necrotic cells (Annexin V+/PI+)
Signaling Pathway Analysis
  • Protein Extraction:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors
    • Incubate on ice for 30 minutes with agitation
    • Clear lysates by centrifugation at 13,000 × g for 15 minutes at 4°C
  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to nitrocellulose membranes
    • Probe with antibodies against:
      • Phospho-STAT6 (Tyr641) and total STAT6
      • Phospho-Syk (Tyr525/526) and total Syk
      • Phospho-AKT (Ser473) and total AKT
      • MCL-1, BCL-XL, BCL-2
      • Cleaved caspase-3, cleaved PARP
    • Use HSC70 or β-actin as loading controls

Expected Results and Data Analysis

Anticipated Outcomes
  • This compound monotherapy should induce concentration-dependent apoptosis in CLL cells with IC50 values of approximately 1-3 μM at 48-72 hours [3]
  • Microenvironment stimulation with CD40L/IL-4 should significantly protect CLL cells from spontaneous apoptosis (approximately 40-60% reduction in baseline apoptosis)
  • This compound should overcome this protection, reducing viability to levels similar to unstimulated conditions
  • Combination with venetoclax should demonstrate synergistic apoptosis, particularly in CD40L/IL-4 stimulated cells

Table 3: Expected Apoptosis Results with this compound Treatment (48 hours)

Treatment Condition Unstimulated Cells CD40L/IL-4 Stimulated Cells Key Signaling Changes
Vehicle Control 15-25% apoptosis 5-15% apoptosis High pSTAT6, pSyk, pAKT, MCL-1/BCL-XL
This compound (1 μM) 30-40% apoptosis 20-30% apoptosis Reduced pSTAT6, pSyk, pAKT; decreased MCL-1
This compound (3 μM) 45-60% apoptosis 40-55% apoptosis Abrogated pSTAT6, pSyk signaling; NOXA/PUMA induction
Venetoclax (10 nM) 40-50% apoptosis 15-25% apoptosis BCL-2 inhibition without MCL-1/BCL-XL effect
This compound + Venetoclax 70-85% apoptosis 65-80% apoptosis Dual targeting of signaling and anti-apoptotic proteins
Data Interpretation Guidelines
  • Calculate combination indices using Chou-Talalay method to quantify synergy (CI<0.9 indicates synergy)
  • Statistical analysis should include at least n=5 CLL samples to account for patient heterogeneity
  • Compare responses based on CLL prognostic factors: IGHV mutation status, CD49d expression, ZAP70 status
  • Significant pathway inhibition should be observed at this compound concentrations ≥300 nM [2]

Troubleshooting Guide

  • Low apoptosis in controls: Ensure CD40L/IL-4 stimulation is effective by checking phospho-STAT6 levels; use fresh cytokine aliquots
  • High background apoptosis: Use higher cell viability starting samples (>90%); reduce serum batch variability through testing
  • Variable drug response: Account for patient heterogeneity by including samples with different prognostic markers; use appropriate sample size
  • Inconsistent signaling data: Include both phosphorylation and total protein levels; ensure complete phosphatase inhibition during lysis

Pathway and Workflow Diagrams

This compound Mechanism of Action in CLL Microenvironment

mechanism This compound Dual Inhibition in CLL Microenvironment (63 chars) Microenvironment Microenvironment TCell T-cell CD40L+ IL-4+ Microenvironment->TCell CLLCell CLL Cell Microenvironment->CLLCell CD40 CD40 TCell->CD40 IL4R IL-4 Receptor TCell->IL4R BCRPathway BCR Signaling Syk Activation CD40->BCRPathway JAKPathway JAK-STAT Signaling IL4R->JAKPathway Survival CLL Cell Survival & Proliferation BCRPathway->Survival JAKPathway->Survival This compound This compound This compound->BCRPathway  Syk Inhibition This compound->JAKPathway  JAK Inhibition

Experimental Workflow for Protection Assays

workflow CLL Protection Assay Workflow (37 chars) A CLL Patient Blood Sample B PBMC Isolation Ficoll Gradient A->B C Microenvironment Stimulation CD40L + IL-4 B->C D Drug Treatment This compound ± Venetoclax C->D E Incubation 24-72 hours D->E F Apoptosis Analysis Annexin V/PI Flow E->F G Signaling Analysis Western Blot F->G H Data Analysis Synergy Calculation G->H

Conclusion

The protocol detailed in this application note provides a robust framework for evaluating this compound's ability to overcome microenvironment-mediated protection in CLL. The dual Syk/JAK inhibition strategy effectively disrupts both BCR signaling and cytokine-mediated survival pathways, resulting in significant apoptosis even in the presence of protective CD40L and IL-4 signals. The synergistic relationship observed between this compound and venetoclax highlights the therapeutic potential of this combination approach for treating CLL, particularly in overcoming the microenvironment-mediated resistance that often limits the efficacy of targeted therapies. This assay system can be effectively utilized to screen patient samples for responsiveness to this compound-based therapies and to investigate mechanisms of resistance in the context of the protective lymphoid microenvironment.

References

Cerdulatinib in Relapsed/Refractory Hematologic Malignancies: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway Inhibition

Cerdulatinib's unique mechanism involves dual inhibition of SYK and JAK pathways, which are crucial for tumor survival and proliferation in various hematologic malignancies.

  • SYK Inhibition: SYK is a cytosolic non-receptor protein tyrosine kinase mainly expressed in hematopoietic cells and is a critical element in the B-cell receptor (BCR) signaling pathway. It also plays key roles in signal transduction from Fc receptors and adhesion receptors [1]. Following BCR engagement, SYK binds to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) on CD79a/CD79b, initiating downstream signaling through PI3K and BTK, ultimately leading to cell proliferation and survival [1].

  • JAK Inhibition: The JAK-STAT pathway is activated by various cytokines and growth factors. In hematologic malignancies, constitutive activation of this pathway provides survival signals and contributes to treatment resistance. This compound inhibits JAK family enzymes, blocking these signals [2].

  • Dual Advantage: This dual targeting simultaneously disrupts tumor-intrinsic survival signals (through BCR inhibition) and microenvironment-derived signals (through cytokine disruption), providing a comprehensive approach to targeting hematologic cancers [2].

The following diagram illustrates the key signaling pathways targeted by this compound and its mechanism of action:

G BCR BCR SYK SYK BCR->SYK ITAM Phosphorylation CytokineR Cytokine Receptors (IL-2, IL-4, IL-6) JAK JAK CytokineR->JAK Cytokine Binding PI3K PI3K SYK->PI3K BTK BTK SYK->BTK STAT STAT JAK->STAT Survival Survival PI3K->Survival Proliferation Proliferation PI3K->Proliferation Inflammation Inflammation PI3K->Inflammation BTK->Survival BTK->Proliferation BTK->Inflammation STAT->Survival STAT->Proliferation STAT->Inflammation This compound This compound (Dual SYK/JAK Inhibitor) This compound->SYK Inhibits This compound->JAK Inhibits

Figure 1: this compound dual inhibition of SYK and JAK signaling pathways. The diagram illustrates how this compound simultaneously targets both BCR-driven (SYK-dependent) and cytokine-driven (JAK-dependent) survival pathways in hematologic malignancies.

Clinical Trial Design and Dosing Regimens

Phase 1/2a Clinical Trial Structure

The development of this compound followed a structured clinical trial design (NCT01994382) consisting of two main phases [3]:

  • Phase 1 (Dose Escalation): This initial phase enrolled 43 patients with relapsed/refractory CLL/SLL or B-cell non-Hodgkin lymphoma. Patients received single-agent this compound at assigned dose levels starting from 15 mg once daily (QD), with increasing doses until the maximum tolerated dose (MTD) or maximum administered dose (MAD) was identified [3].

  • Phase 2a (Dose Expansion): This phase consisted of 6 planned cohorts of up to 40 patients each by specific cancer type. Five cohorts received single-agent this compound at a starting dose of 30 mg twice daily (BID) in 28-day cycles, while one cohort received this compound plus rituximab (375 mg/m² intravenous) [3].

Recommended Dosing and Schedule

Based on phase 1 findings, the recommended dose for phase 2a studies was established as 30 mg orally twice daily in continuous 28-day cycles until disease progression or unacceptable toxicity [4] [5]. Treatment continues until disease progression, unacceptable toxicity, or study withdrawal.

Efficacy Data Across Hematologic Malignancies

Peripheral T-Cell Lymphoma (PTCL) Results

In the PTCL cohort of the phase 2a study, 65 patients with relapsed/refractory disease received this compound 30 mg BID. The population comprised various subtypes, with notable efficacy observed in specific histological classifications [4] [5].

Table 1: Efficacy of this compound in relapsed/refractory peripheral T-cell lymphoma

Parameter Overall PTCL (N=65) AITL/TFH Subtype (N=29) Other T-cell Lymphomas (N=25) PTCL-NOS (N=11)
Overall Response Rate (ORR) 36.2% (95% CI: 24.0-49.9%) 51.9% (95% CI: 31.9-71.3%) 31.8% 0%
Complete Response (CR) 12 patients 10 patients 2 patients 0 patients
Partial Response (PR) 9 patients 4 patients 5 patients 0 patients
Stable Disease (SD) 14 patients 3 patients Information missing Information missing
Median Time to Response 1.9 months 1.9 months (range: 1.5-16.5) Information missing Information missing
Median Duration of Response Not reported 12.9 months (range: 0.0-35.5) 5.3 months Not applicable
Median Progression-Free Survival Not reported 4.6 months (range: 0.6-37.4) Information missing Information missing
B-cell Malignancies Activity

Earlier phase 1 data demonstrated activity across various B-cell malignancies, with complete SYK and JAK pathway inhibition achieved in whole blood of patients at tolerated exposures [2].

Table 2: this compound activity in B-cell malignancies from phase 1 study

Malignancy Type Patient Number Response Data Pharmacodynamic Findings
Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL) 8 Meaningful clinical responses observed Diminished expression of CD69, CD86, CD5; enhanced CXCR4
Follicular Lymphoma 13 Meaningful clinical responses observed BCR and IL-4 suppression demonstrated
Diffuse Large B-Cell Lymphoma (DLBCL) 16 Meaningful clinical responses observed SYK/JAK inhibition correlated with tumor response
Mantle Cell Lymphoma 6 Meaningful clinical responses observed Serum inflammation markers reduced
All B-cell Malignancies 43 IC50 values: 0.27-1.11 μmol/L across BCR, IL2, IL4, IL6 signaling Significant correlation between target inhibition and tumor response

Safety and Tolerability Profile

The safety population across studies demonstrated a manageable toxicity profile with specific characteristic adverse events [4] [5].

Table 3: Treatment-emergent adverse events (TEAEs) with this compound 30 mg BID

Adverse Event All Grades Frequency Grade ≥3 Frequency Management Recommendations
Amylase Elevation Not reported 23.1% Transient and reversible; monitor regularly; rarely associated with clinical pancreatitis
Anemia Not reported 20.0% Supportive care with transfusions as needed; dose modification for persistent high-grade events
Lipase Elevation Not reported 18.5% Transient and reversible; monitor regularly; rarely associated with clinical pancreatitis
Neutropenia Not reported 12.3% Monitor blood counts regularly; consider growth factor support for persistent cases
Sepsis Not reported 9.2% Prompt evaluation and treatment of infections; hold dose during active infection
Diarrhea Not reported 7.7% Supportive care with antidiarrheals; dose reduction for persistent high-grade events
EBV Reactivation Case reports Case reports Monitor for viral reactivation; hold treatment and administer appropriate antiviral therapy

Comprehensive Experimental Protocols

Clinical Trial Inclusion/Exclusion Criteria

Inclusion Criteria [3]:

  • Patients ≥18 years with histologically confirmed PTCL, CLL/SLL, B-cell NHL, or CTCL with relapsed/refractory disease
  • ≥1 prior systemic therapy (prior brentuximab required for CD30+ PTCL patients)
  • Measurable disease defined as: ≥1 lesion ≥1.5 cm in single dimension, quantifiable circulating tumor cells, IgM >2× ULN for Waldenström's macroglobulinemia, or mSWAT >0 for CTCL
  • ECOG performance status 0-1
  • Adequate hematologic, hepatic, and renal function (ANC >1000/μL, platelets >75,000/μL, creatinine <1.5× ULN or CrCl >50 mL/min, bilirubin <2.0 mg/dL, AST/ALT <2.5× ULN)

Exclusion Criteria [3]:

  • Richter's syndrome, Burkitt's lymphoma, or Burkitt-like lymphoma
  • Prior stem cell transplant with infusion within 90 days or active GVHD treatment within 8 weeks
  • Prior therapy with SYK inhibitors
  • Chronic treatment with strong CYP3A4 inhibitors/inducers or proton pump inhibitors
  • Known lymphomatous involvement of the CNS
  • Persistent, unresolved NCI CTCAE v4.0 ≥Grade 2 drug-related toxicity
  • Active infection requiring systemic treatment
  • Significant gastrointestinal disease or major surgery within 4 weeks
Pharmacodynamic Assessment Methodology

Sample Collection and Processing [2]:

  • Whole Blood Stimulation: Collect blood in sodium heparin tubes pre-dose and at multiple timepoints post-dose (1, 2, 4, 6, 8, 24 hours)
  • Stimulate with BCR cross-linking agent (goat F(ab')2 anti-human IgM) or cytokine stimuli (IL-2, IL-4, IL-6)
  • Fix and permeabilize cells using standardized protocols
  • Intracellular Staining for Phosphoproteins: Use fluorescently labeled antibodies against pSYK, pBTK, pPLCG2, pERK, pSTAT1, pSTAT3, pSTAT5, pSTAT6
  • Flow Cytometry Analysis: Acquire data on 8-color flow cytometer, analyze using specialized software

Signal Inhibition Calculations [2]:

  • Calculate percentage inhibition compared to pre-dose samples
  • Determine IC50 values for each signaling pathway
  • Correlate extent of target inhibition with serum this compound concentrations and tumor response
Response Assessment Protocol

Radiological Assessment [4] [5]:

  • Perform CT or PET/CT scans at baseline and every 2 cycles (8 weeks) initially
  • Use Lugano classification criteria for response assessment
  • Complete Response (CR): Complete radiological resolution of all disease manifestations
  • Partial Response (PR): ≥50% decrease in sum of product diameters of target lesions
  • Stable Disease (SD): Neither sufficient shrinkage for PR nor sufficient increase for PD
  • Progressive Disease (PD): ≥50% increase in sum of product diameters or new lesions

Biomarker Assessment [2]:

  • Monitor serum inflammation markers (CRP, cytokines)
  • Evaluate B-cell activation markers (CD69, CD86) by flow cytometry
  • Assess minimal residual disease in CLL patients achieving CR/PR by high-sensitivity flow cytometry

Discussion and Clinical Implications

The clinical development of this compound represents a significant advancement in the treatment of relapsed/refractory hematologic malignancies, particularly for PTCL subtypes where treatment options are limited. The differential activity observed across PTCL subtypes (51.9% ORR in AITL/TFH vs. 0% in PTCL-NOS) highlights the importance of patient selection and suggests underlying biological differences in pathway dependency [4] [5].

The pharmacodynamic data demonstrate that this compound achieves complete SYK and JAK pathway inhibition at the 30 mg BID dose, with IC50 values of 0.27-1.11 μmol/L across various signaling pathways. The significant correlation between extent of target inhibition and tumor response provides strong proof of mechanism and supports the dual inhibition approach [2].

The manageable safety profile, with predominantly hematological and laboratory abnormalities (elevated amylase/lipase, anemia) that are generally reversible and manageable with supportive care, suggests a favorable benefit-risk profile for the AITL/TFH population [4]. The absence of clinical pancreatitis despite amylase/lipase elevations is noteworthy and may reflect off-target effects without true pancreatic inflammation.

Conclusion

This compound demonstrates promising clinical activity and acceptable tolerability in relapsed/refractory hematologic malignancies, with particularly robust activity in AITL/TFH subtypes of PTCL. The recommended phase 2 dose of 30 mg orally twice daily achieves target inhibition levels associated with clinical responses. Future development should focus on biomarker identification to optimize patient selection and exploration of rational combination strategies to enhance and prolong treatment responses.

References

Cerdulatinib dose reduction strategies elevated drug levels

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dosing & Management Strategy

The following table summarizes the core elements of the dose reduction and monitoring strategy for cerdulatinib.

Strategy Component Implementation Details Rationale & Observed Outcomes
Recommended Phase 2 Dose 30 mg orally, twice daily (BID) [1] [2] Identified as better-tolerated starting dose based on Phase 1 data and PK/PD modeling [1].
Dose Reduction Trigger Higher-than-expected drug concentrations (PK outliers) [1] Proactive management to prevent serious adverse events (SAEs).
Management Protocol Implement PK monitoring and dose reduction strategy [1] After implementation, this resulted in "a better safety profile without PK outliers" [1].

In the Phase 2 study, three patients receiving 35 mg BID achieved higher-than-expected drug levels and experienced serious adverse events (SAEs), including two grade 5 infections and one grade 3 pancreatitis. Reducing the starting dose to 30 mg BID and implementing a PK monitoring protocol successfully improved the safety profile [1].

Experimental Protocols for Research

For researchers investigating this compound's mechanisms or modeling dose-response, here are key experimental findings and methodologies.

Pathway Inhibition Bioassays

This protocol measures this compound's direct pharmacodynamic effects in whole blood [1] [3].

  • Objective: To determine the potency and specificity of this compound for inhibiting SYK and JAK pathways in a physiological ex vivo system.
  • Method Summary:
    • Collect whole blood from subjects/patients.
    • Treat samples with this compound or vehicle control.
    • Stimulate signaling pathways by ligation of the B-cell receptor (BCR) to activate SYK, and receptors for IL-2, IL-4, or IL-6 to activate JAK/STAT pathways [1] [3].
    • Measure phosphorylation events (e.g., pSYK, pSTAT3) in signaling proteins via Western blot or phospho-flow cytometry to quantify pathway inhibition.
  • Key Data: The half-maximal inhibitory concentration (IC₅₀) of this compound against these stimulated pathways in patient whole blood ranged from 0.27 to 1.11 μmol/L [3]. Inhibition of over 90% in these assays was well-tolerated and correlated with tumor response [1] [3].
Apoptosis Detection in Primary CLL Cells

This method demonstrates this compound's direct pro-apoptotic effect, which differs from some other BCR inhibitors [4].

  • Objective: To evaluate the direct cytotoxic effect of this compound on primary tumor cells.
  • Method Summary:
    • Isulate CD19+ B-cells from patient samples (e.g., CLL).
    • Culture cells with serial dilutions of this compound. Clinically relevant concentrations used in research are often around 2 μM, which is achievable in patients [4].
    • After 48-72 hours, measure cell viability and apoptosis. Common techniques include:
      • Propidium Iodide (PI) staining and flow cytometry for viability [4].
      • Annexin V staining and flow cytometry to detect early apoptosis [1] [4].
  • Key Data: A time-dependent reduction in cell viability was observed with 2 μM this compound, and Annexin V-positive B-cells were detected in patient samples, confirming apoptosis induction [1] [4].

Mechanism of Action & Monitoring Workflow

The diagram below illustrates the logical relationship between this compound dosing, pathway monitoring, and the rationale for dose adjustment, which is central to its management strategy.

G Start This compound Dosing PK_Monitoring PK Monitoring Start->PK_Monitoring PD_Assessment PD Assessment (Whole Blood Bioassay) Start->PD_Assessment High_Levels Elevated Drug Levels (PK Outlier) PK_Monitoring->High_Levels Pathway_Inhibit Inhibition of: • BCR/SYK Signaling • JAK/STAT Signaling PD_Assessment->Pathway_Inhibit Toxicity_Risk Increased Risk of SAEs: - Grade 5 Infection - Grade 3 Pancreatitis High_Levels->Toxicity_Risk Dose_Adjust Dose Reduction (e.g., 35 mg → 30 mg BID) Toxicity_Risk->Dose_Adjust Safe_Profile Improved Safety Profile Dose_Adjust->Safe_Profile Tumor_Response Correlates with Tumor Response Pathway_Inhibit->Tumor_Response

I hope this technical support resource assists in your research and experimental planning.

References

Cerdulatinib pharmacokinetic variability patient management

Author: Smolecule Technical Support Team. Date: February 2026

Cerdulatinib Pharmacokinetic & Pharmacodynamic Data

The table below summarizes key quantitative relationships between this compound exposure, target inhibition, and clinical outcomes.

Parameter Value / Concentration Context / Correlation
SYK Inhibition (IC₅₀) 32 nM (Biochemical assay) [1] Preclinical activity.
JAK Inhibition (IC₅₀) 0.5 - 12 nM (Biochemical assay) [1] Preclinical activity.
Functional IC₅₀ in Whole Blood 0.22 - 1.11 μmol/L [2] [3] Inhibition of BCR, IL-2, IL-4, and IL-6 signaling pathways.
Target Efficacy Threshold >90% inhibition of SYK & JAK pathways [4] Achieved at tolerated exposures; correlated with tumor response.
Recommended Phase 2 Dose 30 mg twice daily (BID) [4] Initial 35 mg BID dose was reduced due to PK variability and serious adverse events (SAEs).

Management Strategies & Clinical Protocols

To manage PK variability and its impacts, the following protocols have been developed from clinical trials.

  • Dosing Strategy: The recommended dosing schedule for continuous daily dosing is 30 mg orally, twice daily, in 28-day cycles [4]. A starting dose of 35 mg BID led to higher-than-expected drug concentrations and serious adverse events in some patients, prompting the dose reduction.

  • PK Monitoring & Dose Adjustment: Implement a therapeutic drug monitoring (TDM) strategy for patients. The phase 2 study established a protocol for monitoring drug concentrations and implementing dose reductions if a patient is found to be a "PK outlier." This has resulted in an improved safety profile [4].

  • Correlating PK with PD and Efficacy: Use whole blood assays to monitor pharmacodynamic (PD) effects. The extent of inhibition of BCR (SYK) and cytokine (JAK) signaling pathways in patient blood samples correlates significantly with tumor response [2] [3]. This PD data can help confirm that a patient's PK profile is sufficient for biological activity.

Troubleshooting Common Scenarios

Here are solutions to frequently encountered issues during this compound investigation.

  • Scenario: Variable Tumor Response in Preclinical Models

    • Investigation Guide: Assess the tumor microenvironment's role. This compound induces apoptosis even in the presence of microenvironmental protection, a setting where ibrutinib often fails [1]. Check expression of anti-apoptotic proteins MCL-1 and BCL-xL, which are downregulated by this compound [4].
  • Scenario: Suspected Resistance to BTK Inhibition

    • Investigation Guide: Test efficacy in models with the BTK C481S mutation. This compound has demonstrated the ability to block proliferation of primary CLL cells and transfected lymphoma cells carrying this mutation, which confers resistance to ibrutinib [1].
  • Scenario: Managing Adverse Events (AEs) in a Trial Setting

    • Action Guide: The most common AEs of any grade include diarrhea (27%), fatigue (27%), and nausea (24%) [4]. For more serious AEs:
      • Grade 3 Pancreatitis / Asymptomatic Enzyme Elevations: Monitor amylase and lipase levels. Asymptomatic elevation was a common grade ≥3 AE [5] [4].
      • Grade 5 Infections: Two fatal infections occurred at the higher 35 mg BID dose. Vigilant monitoring for and management of infection is critical [4].

Experimental Pathways & Workflows

For research into this compound's mechanism of action, the following experimental pathway is recommended.

G This compound This compound SYK SYK This compound->SYK Inhibits JAK JAK This compound->JAK Inhibits BCR_Signaling BCR Signaling (PI3K-AKT, NF-κB, ERK) SYK->BCR_Signaling Activates JAK_STAT_Signaling JAK-STAT Signaling JAK->JAK_STAT_Signaling Activates Cell_Survival Promotion of: - Cell Survival - Anti-apoptotic Proteins - Proliferation BCR_Signaling->Cell_Survival JAK_STAT_Signaling->Cell_Survival

The corresponding workflow for validating this mechanism in a laboratory setting is outlined below.

G Start 1. Treat Cells/Whole Blood with this compound A 2. Apply Pathway Stimulus Start->A B 3. Lyse Cells & Extract Protein A->B E IC₅₀ & Max Inhibition Correlate with Tumor Response A->E Stimuli: - Anti-Ig (BCR/SYK) - Cytokines (JAK/STAT) C 4. Analyze Phosphorylation (Western Blot, Flow Cytometry) B->C D 5. Measure Functional Outcomes C->D C->E Targets: pSYK, pSTAT, pERK, pAKT D->E D->E Assays: Viability, Apoptosis, Cell Cycle

References

Cerdulatinib pancreatitis management dose adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Presentation of Pancreatic Events

In clinical trials, treatment with cerdulatinib was associated with asymptomatic elevations in pancreatic enzymes. The key characteristics of these events are summarized below.

Feature Description
Primary Event Asymptomatic increases in serum amylase and lipase [1] [2] [3].
Clinical Pancreatitis Not associated with clinical signs or symptoms of pancreatitis [1] [2].
Frequency Grade 3+ increases: Amylase (18-23%); Lipase (18.5-20%) [1] [2].
Outcome Typically transient and reversible with dose interruption or reduction [1] [2] [3].

Management and Dose Adjustment Guidelines

The following Q&A provides evidence-based guidance for managing elevated pancreatic enzymes in a research or clinical setting.

  • Q: What is the recommended monitoring protocol for patients on this compound?

    • A: Regular monitoring of serum amylase and lipase levels is recommended throughout the treatment cycle [1] [2]. In the referenced Phase 2a studies, these levels were checked as part of routine safety assessments.
  • Q: How should asymptomatic Grade 3 or higher elevations in amylase/lipase be managed?

    • A: The established clinical approach is to interrupt this compound dosing [2] [3]. Once the enzyme levels return to Grade 1 or baseline, therapy can typically be resumed, often at a reduced dose [2] [3]. The specific dose reduction was not detailed in the available results, but this is standard practice.
  • Q: Is there evidence of clinical pancreatitis with this compound?

    • A: Across multiple clinical studies involving patients with T-cell and B-cell malignancies, no cases of clinical pancreatitis were reported in association with this compound use [1] [2]. The enzyme elevations occurred without accompanying clinical symptoms [1].

Mechanism and Signaling Pathway Context

This compound is a novel, orally available, reversible ATP-competitive inhibitor that dually targets Spleen tyrosine kinase (SYK) and Janus kinase (JAK) family members [4]. The diagram below illustrates the key signaling pathways inhibited by this compound and the proposed monitoring strategy for pancreatic enzymes.

architecture cluster_paths Inhibited Signaling Pathways This compound This compound SYK SYK This compound->SYK Inhibits JAK JAK This compound->JAK Inhibits BCR_Signaling BCR_Signaling SYK->BCR_Signaling JAK_STAT_Signaling JAK_STAT_Signaling JAK->JAK_STAT_Signaling Cellular_Effects Cellular_Effects BCR_Signaling->Cellular_Effects JAK_STAT_Signaling->Cellular_Effects Clinical_Monitoring Clinical_Monitoring Cellular_Effects->Clinical_Monitoring Requires

The precise mechanism behind the asymptomatic amylase and lipase elevation is not yet fully elucidated. Preclinical evidence suggests that SYK and JAK/STAT pathways are not primary drivers of pancreatic acinar cell injury, which is typically initiated by intracellular protease activation [5]. This may explain the dissociation between laboratory elevation and clinical pancreatitis.

Experimental Monitoring Workflow

For researchers designing preclinical studies, incorporating a structured monitoring plan is essential. The following workflow outlines key decision points.

workflow Start Baseline: Measure Amylase/Lipase Cycle_Monitoring Regular Monitoring (Per Protocol) Start->Cycle_Monitoring Decision1 Grade ≥3 Elevation? Cycle_Monitoring->Decision1 Action_Continue Continue Treatment at Current Dose Decision1->Action_Continue No Action_Interrupt Interrupt Dosing Decision1->Action_Interrupt Yes Action_Continue->Cycle_Monitoring Decision2 Levels Returned to Grade 1/Baseline? Action_Interrupt->Decision2 Decision2->Action_Interrupt No Action_Resume Resume at Reduced Dose Decision2->Action_Resume Yes Action_Resume->Cycle_Monitoring

The management of asymptomatic enzyme elevations should be distinguished from protocols for clinical pancreatitis. Available data indicates that this compound does not necessitate therapy discontinuation due to pancreatic toxicity [1] [2] [3].

References

Cerdulatinib optimizing therapeutic index B-cell malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Cerdulatinib Fact Sheet

Table 1: Key Characteristics of this compound

Attribute Description
Drug Name This compound (also known as PRT062070)
Primary Targets SYK, JAK1, JAK2, JAK3, TYK2 kinases [1] [2]
Mechanism of Action Reversible, ATP-competitive dual inhibitor of SYK and JAK kinases [3] [2]
Therapeutic Rationale Simultaneously blocks B-cell receptor (BCR) signaling (via SYK) and cytokine-mediated survival signaling (via JAK/STAT), overcoming microenvironmental protection [3]
Relevant Indications Chronic Lymphocytic Leukemia (CLL), Diffuse Large B-Cell Lymphoma (DLBCL), and other B-cell malignancies [3] [4]

Frequently Asked Questions

Q1: What is the core mechanistic rationale for using a dual SYK/JAK inhibitor like this compound in B-cell malignancies? The tumor microenvironment, particularly the lymph nodes, provides critical survival signals to malignant B cells. Two key pathways are:

  • B-cell Receptor (BCR) Signaling: Drives proliferation and survival [5] [6].
  • Cytokine Signaling (e.g., IL-4): Promotes tumor survival and induces resistance to therapies like fludarabine and BTK inhibitors (e.g., Ibrutinib) [3] [1].

This compound's dual action simultaneously inhibits both pathways, leading to enhanced apoptosis, especially in aggressive disease subtypes, and can overcome the protective effects of the microenvironment [3] [2].

Q2: What are the pharmacologically achievable concentrations of this compound to use in in vitro experiments? Dosing in clinical studies achieved plasma concentrations that can guide your in vitro work.

Table 2: Clinically Achieved Plasma Concentrations of this compound

Dose in Patients Peak Plasma Concentration (Cmax) Trough Plasma Concentration (Cmin)
45 mg daily ~2 µM [3] -
40-65 mg daily - Steady-state trough of ~1 µM [1]

Key findings from preclinical models indicate that:

  • Apoptosis in DLBCL cell lines was induced at 2 µM [1].
  • Inhibition of BCR- and cytokine-induced signaling was observed with IC₅₀ values ranging from 0.2 to 0.9 µM in whole blood assays [1].

Recommendation: For in vitro experiments, a concentration range of 0.5 - 2 µM is physiologically relevant and has demonstrated robust biological activity [3] [1].

Q3: How do I assess the on-target inhibitory activity of this compound in my cellular models? You can verify target engagement by measuring the reduction of phosphorylation in downstream signaling proteins. Below is a core experimental workflow.

Start Start: Seed CLL or DLBCL Cells Stim Stimulate with: - anti-IgM (for BCR/SYK) - IL-4 (for JAK/STAT) Start->Stim Treat Treat with this compound (0.1 - 2 µM) Stim->Treat Harvest Harvest Cells Treat->Harvest Analyze Analyze Phosphorylation via: - Immunoblotting - Phospho-Flow Cytometry Harvest->Analyze

Key Readouts:

  • SYK Pathway Inhibition: Reduction in pSYK (Y525/526) and downstream pERK and pAKT [3].
  • JAK/STAT Pathway Inhibition: Reduction in pSTAT6 (Y641) following IL-4 stimulation [3].

This protocol can be adapted for various stimulation models, including coculture with nurse-like cells (NLCs) to mimic the microenvironment [3].

Q4: Which biomarkers can help identify B-cell malignancy models most sensitive to this compound? Research suggests that samples with specific biological characteristics show greater sensitivity to this compound-induced apoptosis [3].

Table 3: Biomarkers Associated with Enhanced Sensitivity to this compound

Biomarker Category Example Biomarkers Association with Sensitivity
Genetic & Molecular IGHV unmutated status, High surface IgM (sIgM) expression Greater reliance on BCR signaling [3]
Prognostic Markers ZAP70 positive, CD49d positive More aggressive disease and microenvironment interaction [3]
DLBCL Subtype Both ABC-DLBCL and GCB-DLBCL Broad activity across subtypes; check for pSYK/pSTAT3 expression [4]

Q5: Does this compound synergize with other targeted therapies? Yes, combination strategies are a key advantage. Notably, this compound has shown promising synergy with the BCL-2 inhibitor Venetoclax (ABT-199).

  • Mechanism: While this compound potently inhibits the upregulation of MCL-1 and BCL-XL (pro-survival proteins) by the microenvironment, it does not directly affect BCL-2 levels. This creates a rational combination with Venetoclax, which specifically targets BCL-2 [3].
  • Experimental Finding: In CLL samples pretreated with IL-4 and CD40L (to mimic a protective microenvironment), the combination of this compound and Venetoclax induced significantly greater apoptosis than either drug alone [3].

Troubleshooting Common Experimental Challenges

  • Problem: Lack of Apoptosis in My Cell Line.

    • Solution: First, verify that your model expresses the drug targets. Check the phosphorylation status of SYK and STAT3/6 in your cells under stimulated conditions. Ensure you are using a sufficiently aggressive disease model (refer to biomarkers in Table 3). Confirm that your drug preparation is correct and that you are testing concentrations in the 0.5 - 2 µM range [3] [4].
  • Problem: High Background in Phospho-Flow Cytometry.

    • Solution: Optimize your stimulation time. For BCR signaling, stimulation with anti-IgM for 5-15 minutes is often sufficient. For cytokine signaling (e.g., IL-4), 15-30 minutes may be required. Always include unstimulated controls and use phospho-specific antibodies validated for flow cytometry [3].
  • Problem: Want to Model Microenvironment-Mediated Resistance.

    • Solution: Instead of using soluble factors alone, establish a nurse-like cell (NLC) coculture. This compound has been shown to be effective in preventing NLC-mediated protection and production of chemokines like CCL3 and CCL4 [3].

References

Cerdulatinib resistance mechanisms BCR pathway mutations

Author: Smolecule Technical Support Team. Date: February 2026

Potential Resistance Mechanisms to Cerdulatinib

The following table summarizes the potential resistance mechanisms to this compound identified in preclinical models.

Mechanism Category Specific Pathway/ Alteration Proposed Effect Supporting Evidence
Upstream Bypass Activation of JAK/STAT pathway [1] Provides survival signals independent of SYK inhibition. This compound-induced apoptosis linked to JAK/STAT inhibition and MCL-1 downregulation [1].
Alternative Survival Pathways Microenvironmental cytokines (IL-4, IL-6) [2] [3] Activates JAK/STAT and other pro-survival pathways, protecting cells. IL-4 in CLL lymph nodes can reduce effectiveness of BCR kinase inhibitors [2].
PI3K/Akt, NF-κB, or MAPK signaling [4] [5] Compensatory activation of pathways downstream or parallel to BCR. Non-genetic resistance to other BCR inhibitors involves upregulation of these pathways [4] [5].
Genetic Mutations Point mutations in JAK kinase domain [6] Prevents this compound binding, a common resistance mechanism for kinase inhibitors. Known mechanism for JAK inhibitor resistance; relevance to this compound is preclinical [6].

Experimental Workflow for Investigating Resistance

For researchers aiming to characterize resistance mechanisms in vitro, the following core methodology provides a foundational workflow. This process involves generating resistant cells and then systematically analyzing the underlying causes.

G cluster_investigation Mechanistic Investigation Start Start: Establish Parental Cell Line Step1 Long-term Culture with this compound Start->Step1 Step2 Characterize Resistant Phenotype Step1->Step2 Step3 Mechanistic Investigation Step2->Step3 Step3_1 Phospho-protein Analysis (Western Blot, Flow Cytometry) Step3->Step3_1 Step3_2 Gene Expression & Sequencing Step3->Step3_2 Step3_3 Combination Drug Screening Step3->Step3_3 End Identify Candidate Resistance Mechanisms Step3_1->End Step3_2->End Step3_3->End

Detailed Methodological Considerations:

  • Generating Resistant Cells: Culture a relevant cell line (e.g., a DLBCL or CLL-derived line) with increasing concentrations of this compound over several months. Include a parallel DMSO-treated control line [7] [3].
  • Phenotypic Characterization:
    • Viability Assays: Use assays like CellTiter-Glo to establish the IC50 for the resistant population compared to the parental line. Resistant cells will show a significant rightward shift in the dose-response curve [3].
    • Apoptosis Assays: Confirm resistance by measuring markers like PARP cleavage and Annexin V staining after this compound treatment [1].
  • Mechanistic Investigation:
    • Phospho-protein Analysis: Perform western blotting or phospho-flow cytometry to assess the activation status of key pathways (BCR: pSYK, pBTK, pPLCγ2; JAK/STAT: pSTAT3, pSTAT6; and alternative pathways: pAKT, pERK) in resistant vs. parental cells, both at baseline and after pathway stimulation [2] [3].
    • Genetic Analysis: Use next-generation sequencing (NGS) panels to screen for mutations in genes involved in BCR (e.g., BTK, PLCG2), JAK/STAT (JAK1, JAK3, STAT3), and other relevant pathways [6].
    • Combination Screening: Test the efficacy of this compound in combination with inhibitors of alternative pathways (e.g., a BCL-2 inhibitor like venetoclax, a PI3K inhibitor, or a MEK inhibitor) on the resistant cells. Synergy would implicate that pathway in the resistance mechanism [2] [4].

FAQ for Researchers

Q1: Can this compound overcome resistance to other BCR inhibitors like ibrutinib? A: Yes, preclinical evidence strongly suggests it can. This compound has demonstrated the ability to induce apoptosis in primary CLL samples from patients resistant to ibrutinib, including those with the common BTK-C481S mutation. This is due to its dual mechanism of action, targeting SYK upstream of BTK in the BCR pathway, as well as the JAK/STAT pathway [3] [1].

Q2: What are the most promising combination strategies to prevent resistance? A: Preclinical data points to several rational combinations:

  • With BCL-2 inhibitors (Venetoclax): this compound blocks upregulation of MCL-1 and BCL-XL induced by the microenvironment, synergizing with venetoclax to induce profound apoptosis [2].
  • With other microenvironment disruptors: Combining this compound with inhibitors of integrin or chemokine signaling could further abrogate protective niche signals [4] [5].

Q3: Where can I find the latest clinical trial data on this compound? A: The primary clinical trial for this compound in hematologic malignancies is NCT01994382 [2] [8] [7]. Recent results from this trial have been published for relapsed/refractory peripheral T-cell lymphoma, confirming the drug's clinical activity and tolerable safety profile [8].

References

Cerdulatinib BTK C481S mutation overcoming strategy

Author: Smolecule Technical Support Team. Date: February 2026

Cerdulatinib: Mechanism & Experimental Evidence

Q1: What is this compound and what is its primary mechanism of action? this compound is an orally available, small-molecule, ATP-competitive kinase inhibitor. Its primary mechanism is the dual inhibition of key signaling pathways: it simultaneously targets Spleen Tyrosine Kinase (SYK) in the B-cell receptor (BCR) pathway and Janus Kinases (JAK1, JAK2, JAK3, TYK2) in the JAK-STAT pathway [1] [2]. This dual action disrupts multiple survival signals in malignant B-cells.

Q2: How does this dual mechanism overcome BTK C481S mutation resistance? Resistance to covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib) often arises from a mutation in the BTK gene at position 481, where a cysteine is replaced by a serine (C481S). This mutation prevents the irreversible covalent binding of these drugs [3] [4].

  • SYK is upstream of BTK: By inhibiting SYK, which acts upstream of BTK in the BCR signaling cascade, this compound blocks the activation of the entire pathway, making the BTK mutation irrelevant to its effect [2].
  • Simultaneous JAK-STAT blockade: This inhibits a parallel survival pathway that tumor cells can use to escape BCR-pathway-targeted therapies. This dual approach is more effective than sequentially targeting a single pathway [2] [5].

The diagram below illustrates how this compound targets both the BCR and JAK-STAT pathways to overcome BTK C481S resistance.

G cluster_bcr BCR Pathway cluster_jak JAK-STAT Pathway BCR BCR SYK SYK BCR->SYK BTK BTK SYK->BTK PLCG2 PLCG2 BTK->PLCG2 BTK_Mut BTK C481S BTK_Mut->PLCG2 Resistant to Covalent BTKi NFkB NF-κB & Other Downstream Survival Signals PLCG2->NFkB Cell Proliferation\n& Survival Cell Proliferation & Survival NFkB->Cell Proliferation\n& Survival Cytokines Cytokines JAKs JAKs Cytokines->JAKs STATs STATs JAKs->STATs Survival MCL-1/BCL-xL Upregulation & Cell Survival STATs->Survival Survival->Cell Proliferation\n& Survival This compound This compound Dual SYK/JAK Inhibitor This compound->SYK Inhibits This compound->JAKs Inhibits

Key Experimental Findings & Data

The following tables summarize quantitative data and experimental observations from pre-clinical studies on this compound.

Table 1: Efficacy of this compound in Primary CLL Samples (ex vivo) [2]

Parameter Finding Notes
Average IC₅₀ 2.57 µM Concentration for 50% cell death. Median IC₅₀ was 1.49 µM.
IC₅₀ Range 0.37 - 10.02 µM Across a cohort of 60 patient samples.
Sensitivity Correlation Greater in samples with unmutated IGHV and high-risk cytogenetics (e.g., del(11q), del(17p)) Suggests potential efficacy in poor-prognosis populations.
Apoptosis Induction Dose-dependent increase in Annexin V+/7-AAD+ cells; PARP cleavage; MCL-1 downregulation. Confirms cell death is via apoptosis.

Table 2: Comparison of this compound and Ibrutinib in Microenvironment Models [2] [6]

Experimental Model This compound (at Cmax ~2µM) Ibrutinib (at Cmax ~0.5µM)
Stromal Co-culture (HS-5, NKTert lines) Significantly reduced CLL cell viability over 7 days. Little to no effect on CLL cell viability.
Soluble Survival Signals (αIgM + IL-4 + CD40L) Consistently induced significant cytotoxicity. Did not affect cell viability.
Ibrutinib-Resistant Cells (with BTK C481S) Blocked proliferation. Ineffective (by definition of the model).

Recommended Experimental Protocols

The protocols below are adapted from key studies to help you validate this compound's activity in your own research models [1] [2].

Protocol 1: Assessing Cell Viability and Apoptosis

  • Purpose: To determine the cytotoxic effect of this compound on target cells.
  • Materials: Primary tumor cells or relevant cell lines (e.g., DLBCL, CLL), this compound, DMSO, flow cytometer with Annexin V/7-AAD or propidium iodide staining kits.
  • Method:
    • Suspend cells in culture medium and plate them.
    • Treat with a dose range of this compound (e.g., 0.1 µM to 10 µM) and a DMSO vehicle control.
    • Incubate for 48-72 hours.
    • Harvest cells and stain with Annexin V and 7-AAD according to kit instructions.
    • Analyze by flow cytometry. Viable cells are Annexin V-/7-AAD-, early apoptotic are Annexin V+/7-AAD-, and late apoptotic/dead are Annexin V+/7-AAD+.
  • Downstream Analysis: Confirm apoptosis by measuring cleavage of caspase-3 and PARP via western blot.

Protocol 2: Evaluating Efficacy in Microenvironment Co-culture Models

  • Purpose: To test if this compound can kill tumor cells protected by microenvironmental signals.
  • Materials: Primary CLL/lymphoma cells, stromal cell line (e.g., HS-5, NKTert), this compound, ibrutinib.
  • Method:
    • Seed stromal cells and allow them to adhere and form a monolayer.
    • Add primary tumor cells to the stromal layer.
    • Treat with this compound, ibrutinib, or control. Use clinically achievable concentrations (this compound: 1-4 µM; Ibrutinib: 0.5 µM).
    • Maintain co-culture for up to 7 days, replenishing drugs as needed.
    • Gently harvest the non-adherent lymphoma cells and assess viability using Trypan blue exclusion or flow cytometry.
  • Alternative Stimulation: Instead of stroma, stimulate cells with a combination of soluble factors like anti-IgM (BCR crosslinking), CD40L, and IL-4, then treat with inhibitors.

Protocol 3: Analyzing Signaling Pathway Inhibition

  • Purpose: To confirm on-target inhibition of BCR and JAK-STAT pathways.
  • Materials: Treated cells, phospho-specific antibodies for flow cytometry or western blot.
  • Method:
    • Treat cells with this compound for a pre-determined time (e.g., 2-4 hours).
    • For BCR pathway, stimulate cells with anti-IgM for a short period (e.g., 5-15 min) before harvesting.
    • Lyse cells and perform western blot analysis.
    • Probe membranes with antibodies against:
      • pSYK, pBTK, pPLCγ2 (BCR pathway)
      • pSTAT3 (JAK-STAT pathway)
      • pAKT, pERK (downstream survival signals)
      • Total proteins and loading controls (e.g., GAPDH, β-Actin).
  • Expected Outcome: Successful pathway inhibition will show reduced phosphorylation of target proteins without changes in total protein levels.

Key Considerations for Researchers

  • Clinical Translational Status: Most data for this compound in the context of BTK resistance is pre-clinical (ex vivo and in vivo models) [1] [2]. Be mindful of this when projecting its clinical utility.
  • Beyond BTK C481S: this compound has also shown activity in DLBCL models with other resistance mechanisms, such as MYD88 and CARD11 mutations, which can bypass BTK inhibition [1] [2]. Its broad applicability makes it a compelling candidate for combination strategies.

References

Cerdulatinib microenvironment-mediated protection reversal

Author: Smolecule Technical Support Team. Date: February 2026

Cerdulatinib Technical Profile

Mechanism of Action: this compound is an oral, dual-targeted tyrosine kinase inhibitor that simultaneously inhibits Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK1, JAK2, JAK3, TYK2) [1]. This dual action disrupts two critical survival pathways for CLL cells: B-cell Receptor (BCR) signaling and microenvironmental cytokine signaling [2] [3].

Primary Function: It antagonizes BCR and microenvironmental signaling in CLL, overcoming protective cues from the tumor microenvironment that typically promote cancer cell survival and confer resistance to therapies like ibrutinib [2] [3] [4]. It is particularly effective in IGHV-unmutated CLL samples, which have greater BCR signaling capacity [3].

Key Experimental Data and Efficacy

The table below summarizes core quantitative data from preclinical studies for your experimental planning and analysis.

Experimental Aspect Key Findings/Values Experimental Context (as reported in literature)

| IC50 Values (In Vitro Kinase Assay) [1] | SYK: 32 nM JAK1: 12 nM JAK2: 6 nM JAK3: 8 nM TYK2: 0.5 nM | Biochemical kinase assay against purified targets. | | Apoptosis Induction (CLL PBMCs) [2] [1] | Time- and concentration-dependent apoptosis; significant cell death at 2µM. | Primary CLL patient cells cultured in vitro; apoptosis measured via Annexin V/PI staining and PARP cleavage. | | Overcoming Microenvironment Protection [2] [3] | Reversed protection from anti-IgM, IL-4/CD40L, and Nurse-Like Cells (NLCs). | CLL cells co-cultured with supportive stromal elements or stimulated with soluble factors. | | Impact on Anti-apoptotic Proteins [2] [3] | Prevented upregulation of MCL-1 and BCL-XL; no effect on BCL-2 levels. | Protein levels analyzed by immunoblotting after microenvironment stimulation. | | Synergy with Venetoclax [2] [3] [5] | Induced greater apoptosis in vitro than either drug alone in IL-4/CD40L-treated samples. | CLL cells treated with this compound and venetoclax, alone and in combination. |

Essential Experimental Protocols

Cell Viability and Apoptosis Assay

This protocol is used to determine the cytotoxic effects of this compound on CLL cells [1].

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from CLL patient blood samples using density gradient centrifugation (e.g., Ficoll-Paque).
  • Drug Treatment: Treat cells with a concentration range of this compound (e.g., 0.1 µM to 10 µM). Include a negative control (vehicle-only) and a positive control for apoptosis (e.g., a known cytotoxic agent).
  • Co-culture (Optional): To model the microenvironment, co-culture CLL cells with supportive stromal cells (e.g., Nurse-Like Cells) or stimulate them with recombinant IL-4 (e.g., 10-20 ng/mL) and CD40L (e.g., 100 ng/mL) before adding this compound.
  • Incubation: Incubate cells for 24-72 hours in a humidified incubator at 37°C and 5% CO₂.
  • Apoptosis Detection: After incubation, harvest cells and stain using an Annexin V-FITC / Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
  • Analysis: Analyze stained cells by flow cytometry. Calculate the percentage of apoptotic cells as Annexin V-positive (early apoptosis) plus Annexin V/PI-double positive (late apoptosis/necrosis).
Intracellular Phospho-Specific Flow Cytometry

This protocol assesses the inhibition of BCR and JAK-STAT signaling pathways by measuring phosphorylation levels of key proteins [1].

  • Cell Treatment: Pre-treat CLL cells or relevant cell lines with this compound for a predetermined time (e.g., 6 hours).
  • Stimulation: Stimulate the BCR pathway by adding 5 µg/mL of goat F(ab')2 anti-human IgM and IgG antibodies to the culture. Incubate at 37°C for a short period (e.g., 15 minutes).
  • Fixation and Permeabilization: Immediately after stimulation, fix cells with 4% formaldehyde for 10 minutes at room temperature. Then, permeabilize cells with 100% ice-cold methanol for 20 minutes on ice.
  • Staining: Wash cells and stain with fluorochrome-conjugated antibodies against phosphorylated signaling molecules (e.g., p-ERK, p-AKT, p-STAT6). Include isotype controls for gating.
  • Analysis: Analyze the cells using flow cytometry. A rightward shift in the fluorescence histogram of stimulated, untreated cells indicates phosphorylation; effective this compound inhibition will shift this signal back towards the unstimulated control.

Troubleshooting Common Experimental Issues

  • Problem: High Background Apoptosis in Control CLL Samples

    • Solution: CLL PBMCs are sensitive to in vitro handling. Use gentle centrifugation speeds, fresh medium, and minimize the time between blood draw and experiment setup. Isolate PBMCs and begin treatments as soon as possible.
  • Problem: Weak Phosphorylation Signal Upon BCR Stimulation

    • Solution: Titrate the concentration and time of the anti-IgM stimulus, as the response can vary between patient samples. Ensure the F(ab')2 fragments are used to prevent Fc receptor cross-linking. Check cell viability before stimulation.
  • Problem: Inconsistent Results in Co-culture Models

    • Solution: The protective effect of NLCs or stromal cells can vary. Characterize the supportive capacity of your stromal system first. Ensure a consistent ratio of CLL cells to feeder cells across experiments.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core signaling pathways targeted by this compound and the conceptual experimental workflow for verifying its activity.

G cluster_path Molecular Pathways Targeted by this compound cluster_exp Experimental Verification Workflow MicroEnv Microenvironment (IL-4, NLCs, CD40L) BCR B-Cell Receptor (BCR) MicroEnv->BCR Potentiates JAK JAK Family MicroEnv->JAK Activates SYK SYK BCR->SYK Activates STAT6 STAT6 JAK->STAT6 Activates NFkB NF-κB Pathway STAT6->NFkB Feed into BTK BTK SYK->BTK Activates PLCG2 PLCγ2 SYK->PLCG2 Activates SYK->NFkB Feed into BTK->PLCG2 Activates BTK->NFkB Feed into PLCG2->NFkB Feed into MCL1_BCLXL Upregulation of MCL-1 & BCL-XL NFkB->MCL1_BCLXL Induces CellSurvival Cell Survival & Therapy Resistance MCL1_BCLXL->CellSurvival Promotes ExpStart Experimental Start: Treat CLL Cells with this compound Assay1 Phospho-Flow Cytometry ExpStart->Assay1 Assay2 Cell Viability Assay (Annexin V/PI) ExpStart->Assay2 Assay3 Western Blot ExpStart->Assay3 Readout1 Readout: ↓ p-ERK, ↓ p-AKT, ↓ p-STAT6 Assay1->Readout1 Readout2 Readout: ↑ Apoptosis Assay2->Readout2 Readout3 Readout: ↓ MCL-1, ↓ BCL-XL Assay3->Readout3 Invis This compound This compound This compound->JAK Inhibits This compound->SYK Inhibits

References

Cerdulatinib MCL-1 BCL-XL upregulation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the core mechanism by which cerdulatinib prevents MCL-1 and BCL-XL upregulation? A: this compound is a dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinase (JAK). It blocks the downstream signaling pathways (namely ERK, AKT, and NF-κB) that are activated by the B-Cell Receptor (BCR) and microenvironmental cytokines (like IL-4). The prevention of MCL-1 and BCL-XL upregulation is an indirect consequence of inhibiting these key survival signals [1] [2] [3].

  • Q2: Under what experimental conditions is this prevention observed? A: This effect is consistently demonstrated when CLL cells are exposed to protective stimuli that mimic the tumor microenvironment. Key models include:

    • Stimulation with soluble anti-IgM (to engage the BCR) [1] [4] [3].
    • Treatment with a combination of IL-4 and CD40L [1] [3].
    • Co-culture with Nurse-Like Cells (NLCs) [1] [4] [3].
  • Q3: Does this compound directly reduce the basal expression levels of MCL-1 and BCL-XL? A: The studies indicate that this compound primarily acts by preventing the induced upregulation of MCL-1 and BCL-XL in response to survival signals, rather than drastically reducing their baseline expression in unstimulated cells. It is noted that BCL-2 expression remains largely unaffected by the drug [1] [3].

  • Q4: What is the functional outcome of preventing MCL-1/BCL-XL upregulation? A: By counteracting these key survival signals, this compound shifts the balance towards apoptosis. This sensitizes cancer cells to death and has been shown to synergize with the BCL-2 inhibitor venetoclax (ABT-199) to induce significantly greater apoptosis in CLL cells protected by the microenvironment [1] [4] [3].

Experimental Data Summary

The table below summarizes quantitative and qualitative findings from key preclinical studies.

Experimental Context Effect on MCL-1 Effect on BCL-XL Reported Outcome & Citation
IL-4/CD40L stimulation Prevents upregulation Prevents upregulation Overcomes protection; synergizes with venetoclax [1] [3]
Anti-IgM (BCR) stimulation Prevents upregulation Prevents upregulation Induces apoptosis; overcomes microenvironmental protection [1] [2] [3]
Nurse-Like Cell (NLC) co-culture Prevents upregulation Prevents upregulation Reduces tumor cell viability despite microenvironmental support [1] [4] [3]
Monotherapy (no stimulation) Associated with downregulation in apoptosis assays - Induction of apoptosis correlates with MCL-1 reduction and PARP cleavage [2] [5]

Detailed Experimental Protocols

The following protocols are adapted from the methodologies cited in the search results [1] [4] [2].

Protocol: Assessing MCL-1 and BCL-XL Expression via Immunoblotting

Objective: To determine the effect of this compound on the protein levels of MCL-1 and BCL-XL in primary CLL cells under protective conditions.

Materials:

  • Primary CLL cells (from patient PBMCs).
  • Complete tissue culture medium.
  • This compound (e.g., prepared in DMSO).
  • Stimuli: Recombinant human IL-4 (e.g., 20 ng/mL), soluble CD40L (e.g., 100 ng/mL), or anti-IgM F(ab')2 fragments (e.g., 10 µg/mL).
  • Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors).
  • Equipment for SDS-PAGE and Western Blotting.
  • Primary antibodies against: MCL-1, BCL-XL, BCL-2, HSC70 (or β-Actin for loading control).

Method:

  • Cell Preparation: Isolate and wash primary CLL cells. Pre-treat cells with this compound (e.g., 1-2 µM, a clinically achievable concentration) or vehicle control (DMSO) for 1-2 hours.
  • Stimulation: Stimulate the pre-treated cells with your chosen protective signal (IL-4/CD40L or anti-IgM) for a further 24-48 hours.
  • Protein Extraction: Lyse cells, quantify protein concentration, and prepare samples for SDS-PAGE.
  • Immunoblotting: Separate proteins by SDS-PAGE, transfer to a nitrocellulose membrane, and probe with the relevant primary and secondary antibodies. Use HSC70 as a loading control to ensure equal protein loading.
  • Analysis: Compare band intensity to assess the effect of this compound on preventing the upregulation of target proteins induced by stimulation.
Protocol: Evaluating Functional Synergy with Venetoclax

Objective: To test the combined apoptotic effect of this compound and venetoclax on CLL cells protected by the microenvironment.

Materials:

  • Primary CLL cells.
  • This compound and venetoclax (ABT-199).
  • Stimuli: IL-4 and CD40L.
  • Apoptosis detection kit (Annexin V/PI staining recommended).
  • Flow cytometer.

Method:

  • Cell Culture & Stimulation: Culture CLL cells in medium containing IL-4 and CD40L to create a protective microenvironment.
  • Drug Treatment: Treat cells with:
    • DMSO vehicle control.
    • This compound alone (e.g., 1 µM).
    • Venetoclax alone (e.g., 10 nM).
    • Combination of this compound and venetoclax.
  • Incubation: Incubate for 24-48 hours.
  • Apoptosis Assay: Harvest cells, stain with Annexin V and Propidium Iodide (PI), and analyze by flow cytometry.
  • Data Interpretation: Quantify the percentage of apoptotic cells (Annexin V+). Synergy is indicated when the combination treatment results in significantly greater apoptosis than the additive effect of each drug alone [1] [3].

This compound Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound in preventing the upregulation of MCL-1 and BCL-XL, based on the described preclinical models.

G cluster_0 Microenvironmental Stimuli Stimuli Survival Signals (BCR engagement, IL-4) SYK SYK Kinase Stimuli->SYK JAK JAK Kinase Stimuli->JAK Downstream Downstream Signaling (ERK, AKT, NF-κB) SYK->Downstream JAK->Downstream MCL1 MCL-1 Upregulation Downstream->MCL1 BCLXL BCL-XL Upregulation Downstream->BCLXL Survival Enhanced Cell Survival MCL1->Survival BCLXL->Survival This compound This compound This compound->SYK Inhibits This compound->JAK Inhibits

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No change in MCL-1/BCL-XL levels Insufficient pathway stimulation; low drug activity. Titrate stimuli (anti-IgM, IL-4) to confirm upregulation. Validate drug stock activity and use fresh preparations. [1] [3]
High background cell death in controls Poor cell viability at baseline; harsh cell isolation. Use fresh or properly preserved patient samples. Optimize isolation protocol (e.g., use of Ficoll-Paque). Include viability assays pre-treatment. [4] [2]
Weak synergy signal with venetoclax Suboptimal drug concentrations or timing. Perform a matrix dose-response experiment for both drugs. Vary the order of drug addition (e.g., pre-treatment with this compound). [1] [3]
High variability in Western Blot results Uneven protein loading or transfer. Always use a reliable loading control (e.g., HSC70, β-Actin). Confirm transfer efficiency with Ponceau S staining. [1] [2]

References

Cerdulatinib plasma concentration monitoring techniques

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the key pharmacodynamic targets of Cerdulatinib? this compound is a novel dual SYK/JAK kinase inhibitor. It reversibly and competitively inhibits SYK, JAK1, JAK3, and TYK2, thereby blocking B-cell receptor (BCR) and JAK/STAT signaling pathways crucial for the survival of certain B-cell malignancies. [1] [2]

  • What plasma concentrations are therapeutically relevant? Clinical studies indicate that a once-daily oral dose of 40-65 mg achieves target plasma concentrations. The table below summarizes key concentration data from preclinical and clinical studies: [3] [2]

Parameter Concentration (μM) Context / Effect
IC₅₀ Range 0.2 - 0.9 μM Inhibition of BCR/SYK and cytokine JAK/STAT signaling in healthy whole blood ex vivo. [2]
Apoptosis Induction 2 μM Induced apoptosis in most DLBCL cell lines; achieved at clinical doses ≥40 mg. [2]
Trough (Cmin) ~1 μM Steady-state trough concentration with once-daily dosing. [2]
Peak Plasma 1-2 μM Steady-state range (trough to peak) achieved with 40-65 mg daily dosing. [3] [2]
Anti-inflammatory 0.3 μM Average plasma concentration that arrested inflammation in a rat arthritis model. [2]

Experimental Protocols & Relationships

The correlation between this compound concentration, target inhibition, and tumor response is a critical aspect of its pharmacodynamics.

  • Protocol for Assessing Target Inhibition: Intracellular phospho-flow cytometry was used to determine the inhibition of SYK- and JAK-dependent signaling in human whole blood stimulated with various BCR and cytokine receptor agonists. The IC₅₀ values for different pathways were calculated from this data. [3] [2]
  • Relationship to Tumor Response: In patients, the percentage inhibition of SYK and JAK signaling pathways in whole blood strongly correlated with tumor response measured by CT scan. Suppression of serum inflammation markers (e.g., β2M, CRP, IL10) also significantly correlated with positive tumor outcomes. [3] [2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for linking its concentration to biological effects, based on the gathered information.

G BCR BCR SYK SYK BCR->SYK JAKs JAKs BCR->JAKs Cytokines Cytokines Cytokines->SYK Cytokines->JAKs Survival Survival SYK->Survival Proliferation Proliferation JAKs->Proliferation This compound This compound This compound->SYK Inhibits This compound->JAKs Inhibits

This compound inhibits SYK and JAK pathways

G cluster_pd Key PD Markers OralDose Oral Dosing (Once Daily 40-65 mg) Plasma Achieves Plasma Concentration 1-2 µM OralDose->Plasma PD Pharmacodynamic (PD) Markers Plasma->PD Inhibits Response Tumor Response (CT Scan) PD->Response Correlates with PD1 SYK/JAK Pathway Inhibition in Whole Blood PD2 Reduction in Serum Inflammation Markers

Workflow from dosing to tumor response

References

Cerdulatinib co-administered drug interaction potential

Author: Smolecule Technical Support Team. Date: February 2026

Is there clinical data on drug-drug interactions for Cerdulatinib?

Formal drug-drug interaction studies for this compound are not detailed in the available clinical literature. The database record from DrugBank states that drug interaction information is "Not Available" [1]. The identified studies primarily report the safety and efficacy of this compound as a monotherapy or in combination with rituximab, without delving into specific pharmacokinetic interactions [2] [3].

Mechanistic Overview and Theoretical Interaction Potential

This compound is an investigational, oral dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinase (JAK) [4] [2] [3]. It simultaneously targets two critical cell signaling pathways:

  • The B-cell receptor (BCR) pathway via SYK inhibition.
  • The cytokine signaling pathway via JAK (JAK1, JAK2, JAK3, TYK2) inhibition [5].

This dual mechanism disrupts survival signals in malignant B-cells and T-cells [5].

The table below summarizes its key molecular targets.

Target Action Primary Rationale in Hematologic Malignancies
SYK Inhibitor Blocking B-cell receptor (BCR) signaling pathway; overcomes resistance to other agents like Ibrutinib [5].
JAK1 Inhibitor Blocking cytokine-mediated growth and survival signals [1] [5].
JAK2 Modulator/Inhibitor Disrupting signaling for hematopoiesis and immune cell function [1].
JAK3 Inhibitor Primarily involved in lymphocyte development and activation [1].
TYK2 Inhibitor Involved in interferon and interleukin signaling [5].
Clinical Safety Profile and Observed Adverse Events

The following table summarizes the most common treatment-emergent adverse events (TEAEs) reported in a phase 2a study for relapsed/refractory Peripheral T-cell Lymphoma (PTCL) [2]. This provides practical guidance on what to monitor during administration.

Adverse Event Frequency (Grade ≥3) Notes for Researchers
Amylase Elevation 23.1% Often reported as asymptomatic; monitor pancreatic enzymes regularly [2] [3].
Anemia 20.0% Monitor complete blood counts; may require supportive care [2].
Lipase Elevation 18.5% Often reported as asymptomatic; monitor pancreatic enzymes regularly [2] [3].
Neutropenia 15.0% (All Grades) Reported in follicular lymphoma studies; monitor for infection [3].
Diarrhea 10-12% (All Grades) Generally low-grade; manage with standard supportive care [3].
Recommended Experimental and Troubleshooting Protocols
Protocol 1: Assessing Combination with Anti-CD20 Antibody

A cited clinical study combined this compound with Rituximab [3].

  • Dosage: this compound was administered orally at 30 mg twice daily in 28-day cycles.
  • Combination Agent: Rituximab was given as a standard dosing regimen.
  • Efficacy Assessment: Tumor response was evaluated using the Lugano classification at the end of cycle 2 and every three cycles thereafter.
  • Safety Monitoring: The study noted that lipase increases were common but typically asymptomatic and not associated with clinical pancreatitis.
Protocol 2: In Vitro Apoptosis and Resistance Overcoming Assay

A preclinical study provides a methodology for evaluating this compound's efficacy in primary CLL samples, including those resistant to other therapies [5].

  • Cell Culture: Use stromal cell-supported co-cultures to mimic the tumor microenvironment.
  • Viability Assays:
    • PARP Cleavage: Detect via Western blotting as a marker of apoptosis induction.
    • Propidium Iodide Uptake: Measure by flow cytometry to assess cell death.
  • Mechanistic Analysis:
    • Perform Western blotting or FACS analysis to evaluate inhibition of key signaling nodes (pAKT S473, pERK T202/Y204) and downregulation of anti-apoptotic proteins like MCL-1.
  • Application: This protocol can be used to test the hypothesis that this compound induces apoptosis and overcomes resistance to BTK inhibitors like Ibrutinib [5].
Key Considerations for Your Research
  • Focus on Mechanism, Not Metabolism: In the absence of pharmacokinetic interaction data, your experimental design should focus on the pharmacodynamic consequences of combining this compound with other agents, particularly those affecting related pathways (e.g., BTK inhibitors, BCL2 inhibitors, other JAK inhibitors).
  • Monitor Known Toxicities: Design your studies to closely monitor the adverse events listed in the table above, especially hematological parameters and pancreatic enzymes.
  • Consult Regulatory Documents: For the most comprehensive and authoritative data, seek the official Investigator's Brochure from the drug's sponsor, which typically contains detailed preclinical and clinical pharmacology data, including interaction studies.

References

Cerdulatinib BID dosing optimization sustained pathway inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Cerdulatinib Dosing & Mechanism

  • FAQ 1: Why was twice-daily (BID) dosing adopted over once-daily (QD) dosing for this compound? BID dosing was implemented to overcome a physiological limitation. Despite a pharmacokinetic (PK) profile with a half-life of 12-16 hours that appeared suitable for QD dosing, the pH-dependent low solubility of this compound limited its dissolution in the gastrointestinal tract. Physiological modeling indicated that BID dosing would increase overall exposure, which was confirmed in clinical trials. The 45 mg BID dose achieved approximately double the exposure compared to QD regimens, leading to more complete and sustained inhibition of the SYK and JAK pathways [1].

  • FAQ 2: What is the recommended Phase 2a dose and how was it determined? The recommended Phase 2a dose is 35 mg administered orally twice daily. This dose was selected through PK modeling to optimize the balance between efficacy and tolerability. The model predicted that 35 mg BID would yield a steady-state trough concentration ((C_{min})) of 1.02 µM and an average concentration ((C_{avg})) of 1.16 µM. This exposure is projected to be tolerable, efficacious, and achieve complete inhibition of SYK and JAK in peripheral blood assays [1].

  • FAQ 3: What are the key pharmacodynamic (PD) markers for monitoring target engagement? Target engagement can be monitored through several assays:

    • Whole Blood Assays: Measure phosphorylation events downstream of the B-cell receptor (BCR) and cytokine receptors for IL-2, IL-4, IL-6, and GM-CSF following stimulation. The half-maximal inhibitory concentration (IC~50~) values for these pathways range from 0.27 to 1.11 µmol/L [2].
    • Serum Markers: this compound administration leads to a significant reduction in serum markers of inflammation, and the extent of suppression correlates with tumor response [2].
    • B-cell Activation Markers: In chronic lymphocytic leukemia (CLL) patients, responses were associated with diminished expression of activation markers like CD69 and CD86, and enhanced expression of CXCR4 [2].
  • FAQ 4: In which hematologic malignancies has this compound shown clinical activity? this compound has demonstrated clinical activity across both B-cell and T-cell malignancies, including:

    • B-cell Malignancies: Follicular Lymphoma (FL), Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL), Diffuse Large B-Cell Lymphoma (DLBCL), and Mantle Cell Lymphoma (MCL) [1] [3] [2].
    • T-cell Malignancies: Relapsed/Refractory Peripheral T-cell Lymphoma (PTCL), with a particularly high response rate in Angioimmunoblastic T-cell Lymphoma (AITL), and Cutaneous T-cell Lymphoma (CTCL) [4] [3].

Experimental Data & Dosing Optimization

The following tables summarize key quantitative data from clinical studies to inform your experimental design.

Table 1: Key Pharmacokinetic (PK) and Pharmacodynamic (PD) Parameters from Phase 1 Study

Parameter QD Dosing (40-100 mg) 45 mg BID Dosing 35 mg BID (Modeled)
Steady-State (C_{min}) 0.70 ± 0.20 µM ~1.5 µM 1.02 µM (Predicted)
Steady-State (C_{max}) 1.38 ± 0.23 µM Not Specified Not Specified
SYK/JAK Inhibition 50% - 100% (over dosing interval) Complete inhibition at (C_{min}) Complete inhibition (Predicted)
Half-life ((t_{1/2})) 12 - 16 hours 12 - 16 hours 12 - 16 hours (Assumed)

Source: [1] [2]

Table 2: Clinical Response Rates Across Different Malignancies

Malignancy Dose Regimen Objective Response Rate (ORR) Complete Response (CR) Rate Key Study Phase
Follicular Lymphoma (FL) 30 mg BID (Single Agent) 45% (18/40) 13% (5/40) Phase 2a [3]
Peripheral T-cell Lymphoma (PTCL) 30 mg BID 36.2% (23/65) 18.5% (12/65) Phase 2a [4]
Angioimmunoblastic T-cell Lymphoma (AITL) 30 mg BID 51.9% (14/27) 37.0% (10/27) Phase 2a [4]

Experimental Protocols for Key Assays

Here are detailed methodologies for core experiments cited in the clinical literature, which can be adapted for preclinical research.

Protocol 1: Assessing SYK and JAK Pathway Inhibition in Whole Blood

  • Objective: To measure the potency and specificity of this compound in inhibiting target signaling pathways.
  • Methodology:
    • Sample Collection: Collect fresh human whole blood from healthy donors or patients.
    • Drug Incubation: Incubate samples with a range of this compound concentrations (e.g., 0.1-2 µM) or vehicle control.
    • Pathway Stimulation: Stimulate signaling pathways using specific ligands:
      • SYK Pathway: Activate B-cells with anti-IgM or other BCR cross-linking agents.
      • JAK Pathway: Stimulate with cytokines (IL-2, IL-4, IL-6, GM-CSF).
    • Cell Lysis and Analysis: Lyse cells after a short incubation and analyze lysates via phospho-specific flow cytometry or Western blotting to quantify phosphorylation of downstream targets (e.g., BLNK for SYK, STAT proteins for JAK).
    • Data Analysis: Calculate IC~50~ values for the inhibition of each phosphorylation event [2].

Protocol 2: Monitoring Correlation Between PK and Tumor Response

  • Objective: To establish a relationship between systemic drug exposure and efficacy.
  • Methodology:
    • PK Sampling: Serial blood samples are collected from subjects at predetermined times (pre-dose, and multiple timepoints post-dose) over the dosing interval.
    • PK Analysis: Plasma concentrations of this compound are quantified using LC-MS/MS to determine key parameters: (C_{max}), (C_{min}), and area under the curve (AUC).
    • Tumor Response Assessment: Tumor burden is assessed at baseline and periodically during treatment using standardized criteria (e.g., Lugano classification for lymphomas).
    • Statistical Correlation: Statistical analyses (e.g., regression models) are performed to correlate PK parameters (e.g., (C_{min})) with measures of efficacy, such as tumor size reduction or progression-free survival [1] [2].

Troubleshooting Common Experimental Challenges

  • Challenge: Inconsistent PD readouts in whole blood assays.

    • Solution: Standardize the time between blood draw and assay initiation. Use fresh samples and pre-warm stimuli to ensure consistent and robust pathway activation. Include a positive control (e.g., a known SYK or JAK inhibitor) in each experiment to validate the assay performance.
  • Challenge: Differentiating on-target effects from off-target toxicity.

    • Solution: The dual SYK/JAK mechanism of this compound means immunomodulatory effects are expected. To confirm on-target activity, always correlate observed phenotypic changes (e.g., reduced cell proliferation) with direct measurements of pathway inhibition (from Protocol 1). This establishes a direct chain of evidence from target engagement to phenotypic outcome.

Pathway and Workflow Diagrams

The diagram below illustrates the core mechanism of action of this compound and the rationale for BID dosing, integrating the information from the clinical data.

Cerdulatinib_Mechanism cluster_physio Physiological Limitation cluster_inhib This compound Action cluster_dosing Dosing Optimization Low Solubility Low Solubility Exposure Plateau Exposure Plateau Low Solubility->Exposure Plateau QD Dosing QD Dosing QD Dosing->Low Solubility BID Dosing BID Dosing Exposure Plateau->BID Dosing Led to BCR Signal BCR Signal SYK SYK BCR Signal->SYK Activates Proliferation/Survival Proliferation/Survival SYK->Proliferation/Survival Cytokine Signal Cytokine Signal JAK JAK Cytokine Signal->JAK Activates JAK->Proliferation/Survival This compound This compound This compound->SYK Inhibits This compound->JAK Inhibits Higher & Sustained Exposure Higher & Sustained Exposure BID Dosing->Higher & Sustained Exposure Complete Pathway Inhibition Complete Pathway Inhibition Higher & Sustained Exposure->Complete Pathway Inhibition Complete Pathway Inhibition->Proliferation/Survival Leads to Suppressed

The experimental workflow for validating target engagement and efficacy is outlined below.

Experimental_Workflow Start In Vitro/Preclinical Setup PK PK Analysis: Measure Plasma Concentrations (LC-MS/MS) Start->PK PD PD Analysis: Whole Blood Assay & Serum Markers Start->PD Efficacy Efficacy Assessment: Tumor Response (Cell Viability/Imaging) Start->Efficacy Correlation Data Correlation: Link PK, PD, and Efficacy PK->Correlation PD->Correlation Efficacy->Correlation

References

Cerdulatinib versus ibrutinib efficacy CLL

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

Feature Cerdulatinib Ibrutinib
Primary Target(s) Dual inhibitor of SYK and JAK kinases [1] [2] Covalent inhibitor of Bruton's Tyrosine Kinase (BTK) [3] [4]
Mechanism of Action Simultaneously blocks B-cell receptor (BCR) signaling (via SYK) and cytokine-mediated survival signals (via JAK/STAT) [1] [2]. Shown to downregulate anti-apoptotic proteins MCL-1 and BCL-XL [1]. Inhibits BCR signaling, reducing malignant B-cell proliferation and survival. Also disrupts CLL cell migration and adhesion within protective tissue microenvironments [5] [3].
Stage of Development Preclinical and early-phase clinical trials (Phase 1/2a) for CLL and other B-cell malignancies [1] [2]. Approved for CLL/SLL in first-line and relapsed/refractory settings. Over a decade of clinical use and long-term follow-up data available [6] [3] [7].

| Key Efficacy Findings | • Induces apoptosis in primary CLL cells, especially in samples with unmutated IGHV or other poor prognostic markers [2]. • Overcomes protective signals from the microenvironment and induces cell death where ibrutinib does not [2]. • Blocks proliferation of ibrutinib-resistant CLL cells, including those with BTK C481S mutation [2]. • Synergizes with venetoclax (BCL-2 inhibitor) in vitro [1]. | • 10-year data from the RESONATE-2 trial show a median PFS of 8.9 years in first-line CLL/SLL [6]. • Effective in high-risk patients (e.g., with del(17p), though outcomes are inferior to those without this abnormality [6] [7]. • In relapsed/refractory CLL, a phase II trial showed a median PFS of 43.2 months and median OS of 79.5 months [7]. | | Resistance | Preclinical data shows activity in models of ibrutinib resistance [2]. | Resistance can develop, often associated with mutations in BTK (C481S) or PLCG2 [2] [7]. In one long-term study, BTK mutations were detected in 57% of relapsed/refractory patients tested [7]. |

Mechanisms of Action

The following diagram illustrates the distinct yet interconnected pathways targeted by ibrutinib and this compound in a CLL cell.

G BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK BTK BTK PLCg2 PLCγ2 BTK->PLCg2 Activates SYK->BTK Activates NFkB NF-κB Pathway PLCg2->NFkB Activates Survival Cell Survival & Proliferation NFkB->Survival Cytokine Cytokine (e.g., IL-4) CytokineR Cytokine Receptor Cytokine->CytokineR JAK JAK CytokineR->JAK Activates STAT STAT JAK->STAT Activates MCL1 MCL-1 / BCL-XL STAT->MCL1 Upregulates MCL1->Survival Ibrutinib Ibrutinib (BTKi) Ibrutinib->BTK Inhibits Cerdulatinib1 This compound (SYKi) Cerdulatinib1->SYK Inhibits Cerdulatinib2 This compound (JAKi) Cerdulatinib2->JAK Inhibits

This dual mechanism allows this compound to target CLL cell survival through two major pathways and may explain its potential to overcome resistance to single-pathway inhibitors like ibrutinib [1] [2].

Key Experimental Data and Protocols

The supporting data for this compound primarily comes from in vitro studies using primary CLL patient samples. Below is a summary of a representative experimental workflow and its findings.

Experimental Aspect Details
Study Objective To evaluate the anti-tumor effects of this compound on primary CLL cells, including its ability to overcome microenvironmental protection and ibrutinib resistance [2].
Sample Source Primary CLL cells isolated from patient peripheral blood mononuclear cells (PBMCs) [1] [2].
Treatment Conditions Cells were treated with serial dilutions of this compound, ibrutinib, or a vehicle control. For microenvironment-mimicking conditions, cells were co-cultured with stromal cell lines (HS-5) or stimulated with a combination of αIgM (to simulate BCR activation), IL-4, and CD40L [2].

| Key Assays & Readouts | - Cell Viability/Apoptosis: Measured using flow cytometry with Annexin V/Propidium Iodide or 7-AAD staining after 24-72 hours of treatment [2].

  • Protein Analysis: Immunoblotting (Western Blot) to detect cleavage of PARP (apoptosis marker) and downregulation of MCL-1 [2].
  • Proliferation Assay: Bromodeoxyuridine (BrdU) incorporation assay to measure DNA synthesis in co-culture models [2].
  • Signaling Inhibition: Phospho-flow cytometry to confirm inhibition of BCR (e.g., pERK) and JAK-STAT (pSTAT6) pathways [1]. |

Interpretation and Future Directions

The available data positions this compound as a promising strategy for addressing the challenge of ibrutinib resistance. Its unique dual-inhibition mechanism offers a potential therapeutic path for patients who have relapsed on BTK inhibitors.

However, it is crucial to note that while the preclinical results are compelling, this compound's clinical efficacy and safety profile in CLL are not yet fully established. In contrast, ibrutinib has a proven track record with long-term data confirming its durable efficacy, though resistance remains a clinical hurdle [6] [7].

References

Cerdulatinib compared to fostamatinib SYK inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison: Cerdulatinib vs. Fostamatinib

The table below summarizes the core differences between these two inhibitors based on available data.

Feature This compound Fostamatinib
Primary Target(s) Dual inhibitor of Syk and JAK (JAK1, JAK2, JAK3, TYK2) family members [1] [2] Inhibitor of Spleen Tyrosine Kinase (Syk) [3] [4]
Key Mechanism Reversibly competes with ATP for Syk and JAK kinase domains, simultaneously blocking B-cell receptor and JAK/STAT signaling pathways [1]. Rapidly metabolized to active form R406; inhibits B-cell receptor signaling and Fc receptor-mediated platelet destruction [3] [5].
Approved Indications None (Investigational) [6] [2] Chronic adult immune thrombocytopenia (ITP) [5] [4]
Investigational Uses Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL), especially AITL/TFH subtype; B-cell malignancies (CLL, NHL) [6] [1] [2]. Rheumatoid arthritis, autoimmune hemolytic anemia, IgA nephropathy, SIRS/Sepsis (preclinical) [3] [5] [4].
Clinical Efficacy (Sample) In r/r PTCL: ORR 36.2% (12 CR, 9 PR). In AITL/TFH subtype: ORR 51.9% (10 CR, 4 PR) [6] [2]. In r/r DLBCL: ORR 22% (1 CR, 4 PR in 23 pts). In CLL/SLL: ORR 55% (in 11 pts) [3].
Common Grade ≥3 AEs Anemia (20.0%), transient & asymptomatic amylase/lipase elevation (23.1%/18.5%), neutropenia (12.3%) [6] [2]. Diarrhea, neutropenia, thrombocytopenia, hypertension [3].

Mechanisms of Action and Signaling Pathways

The different targeting profiles of this compound and fostamatinib lead to distinct mechanisms of action.

This compound: Dual SYK/JAK Pathway Inhibition

This compound's unique value lies in its ability to concurrently inhibit two critical signaling pathways. This dual action is particularly relevant in cancers where both B-cell receptor and JAK/STAT signaling contribute to tumor survival [1]. The diagram below illustrates how this compound blocks these parallel pathways.

G cluster_1 SYK-Dependent Pathway cluster_2 JAK/STAT Pathway BCR BCR Engagement SYK SYK Activation BCR->SYK JAK_Cyt Cytokine Release (e.g., IL-6, IL-10) JAK JAK Activation JAK_Cyt->JAK NFkB NF-κB Activation SYK->NFkB B_Survival Proliferation & Survival NFkB->B_Survival STAT STAT Phosphorylation JAK->STAT J_Survival Proliferation & Survival STAT->J_Survival This compound This compound This compound->SYK Inhibits This compound->JAK Inhibits

Fostamatinib: Syk Inhibition in Immunoreceptor Signaling

Fostamatinib disrupts signaling downstream of immunoreceptors like the B-cell receptor (BCR) and Fc receptors. This is particularly effective in autoantibody-mediated diseases like ITP, where it blocks Fc receptor signaling in macrophages, thereby preventing antibody-mediated platelet destruction [3] [5]. The following diagram outlines this mechanism.

G ImmuneComplex Immune Complex/FcR Engagement SYK SYK Activation ImmuneComplex->SYK BCR_Engage BCR Engagement BCR_Engage->SYK Downstream Downstream Signaling (PI3K, NF-κB, MAPK) SYK->Downstream CellResponse Cellular Response Downstream->CellResponse Fostamatinib Fostamatinib (R788) Metabolite Metabolized to R406 (active) Fostamatinib->Metabolite Metabolite->SYK Inhibits

Experimental Data and Key Findings

Supporting experimental data and methodologies are crucial for evaluating these agents.

This compound in Peripheral T-Cell Lymphoma (PTCL)
  • Study Design: Open-label, Phase 2a trial (NCT01994382) in patients with relapsed/refractory PTCL [6] [2].
  • Dosing: 30 mg oral this compound twice daily in 28-day cycles until disease progression or unacceptable toxicity [6].
  • Key Efficacy Results: The overall response rate (ORR) was 36.2% (12 complete responses/CRs, 9 partial responses/PRs). The ORR in the Angioimmunoblastic T-cell Lymphoma (AITL/TFH) subgroup was notably higher at 51.9% (10 CRs, 4 PRs). The median duration of response (DoR) for the AITL/TFH subgroup was 12.9 months [6] [2].
Fostamatinib in Diffuse Large B-Cell Lymphoma (DLBCL)
  • Study Design: Phase I/II study in patients with refractory B-cell lymphomas [3].
  • Dosing: 200 mg twice daily (BID) was established as the phase II dose [3].
  • Key Efficacy Results: In a cohort of 23 patients with DLBCL, the ORR was 22% (1 complete response and 4 partial responses). The median progression-free survival (PFS) for these DLBCL patients was 2.7 months [3].
Preclinical Insights for Fostamatinib
  • Experimental Model: LPS-induced Systemic Inflammatory Response Syndrome (SIRS) in mice, simulating inflammation from Gram-negative bacterial infection [5].
  • Methodology: Mouse peritoneal macrophages (PMs) were pretreated with 1 μM fostamatinib for 0.5 hours and then stimulated with LPS. In vivo, mice were treated with fostamatinib in an LPS-induced SIRS model. Gene expression profiles and phosphorylation of signaling proteins were analyzed via transcriptome sequencing and Western blot [5].
  • Key Findings: Fostamatinib significantly inhibited the LPS-induced expression and secretion of inflammatory factors (TNF-α, IL-6, CCL2, CCL3, CXCL10). Mechanistically, it selectively blocked the phosphorylation of STAT1 and STAT3 in macrophages, revealing a potential new pathway for its anti-inflammatory effects beyond Syk inhibition [5].

Conclusion for Research and Development

The choice between this compound and fostamatinib in drug development is highly context-dependent:

  • For T-cell Malignancies: This compound is the standout candidate due to its dual mechanism. The strong efficacy signal in AITL suggests its activity may be subtype-specific, highlighting a need for biomarker-driven patient selection [6] [2].
  • For B-cell Malignancies & Autoimmunity: Fostamatinib has a more established, though mixed, clinical record. Its approval in ITP validates targeting Syk in antibody-mediated diseases. Its lackluster performance in some lymphoma trials (like later DLBCL studies [3]) suggests its utility may be limited as a monotherapy in certain cancers.
  • Combination Potential: Both drugs are strong candidates for combination regimens. This compound could be paired with agents to overcome resistance in B-cell cancers [1], while fostamatinib's newly identified STAT1/3 inhibition opens avenues for combinations in inflammatory diseases like sepsis [5].

References

Cerdulatinib activity in ABC versus GCB DLBCL subtypes

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Therapeutic Rationale

Cerdulatinib is a novel, orally available, small-molecule ATP-competitive inhibitor that dually targets the SYK and JAK kinases [1] [2]. This dual inhibition is strategically important because:

  • SYK is a central kinase in the B-Cell Receptor (BCR) signaling pathway. Dysregulated BCR signaling is a potent contributor to tumor survival in many B-cell lymphomas [1] [3].
  • JAK kinases are crucial for cytokine receptor signaling and activation of the JAK-STAT pathway, which is another important survival pathway in lymphomas [1] [4].

Simultaneously blocking these two pathways can overcome the limitations of single-target agents and counter microenvironment-mediated protection of tumor cells [2] [4]. The diagram below illustrates how this compound targets these key signaling pathways.

g BCR BCR Signal SYK_node SYK BCR->SYK_node JAK Cytokine Signal (e.g., IL-4, IL-6) JAK_node JAK JAK->JAK_node Downstream Downstream Survival Signals (PI3K/AKT, NF-κB, STATs) SYK_node->Downstream JAK_node->Downstream Outcomes Lymphoma Cell Proliferation & Survival Downstream->Outcomes This compound This compound This compound->SYK_node Inhibits This compound->JAK_node Inhibits

Preclinical Efficacy in DLBCL Subtypes

Experimental data from a key 2015 study demonstrates this compound's activity across DLBCL subtypes. The study used eleven DLBCL cell lines (representing both ABC and GCB subtypes) and primary tumor cells from patient samples [1] [5].

The table below summarizes the core findings on this compound's effects in DLBCL models.

Experimental Model Reported Findings Implications

| Panel of 11 DLBCL Cell Lines (ABC & GCB) [1] [5] | • Induced apoptosis (caspase-3/PARP cleavage) in both subtypes. • Caused G1/S cell cycle arrest (inhibited RB phosphorylation, downregulated cyclin E). | Demonstrates direct cytotoxic and cytostatic effects, independent of cell-of-origin. | | Primary DLBCL Tumor Cells (GCB & non-GCB) [1] [6] | • Blocked BCR and JAK/STAT signaling. • Induced cell death. | Confirms activity in primary patient-derived cells, supporting clinical relevance. | | Tissue Microarray (62 primary tumors) [1] | 58% (36/62) expressed phospho-SYK or phospho-STAT3. | Provides a biological rationale for targeting both SYK and JAK in a majority of DLBCL patients. |

Key Experimental Protocols

To help in evaluating and potentially replicating these findings, here are the methodologies used in the core experiments cited above [1]:

  • Cell Viability and Apoptosis: Cell viability was measured using assays like CellTiter-Glo. Apoptosis was confirmed by detecting the cleavage of caspase-3 and its substrate PARP via immunoblotting.
  • Cell Cycle Analysis: The effect on the cell cycle was determined using flow cytometry (e.g., propidium iodide staining). Molecular changes associated with arrest (RB phosphorylation, cyclin E levels) were analyzed by immunoblotting.
  • Signaling Inhibition: To assess pathway inhibition, cells were stimulated (e.g., with anti-IgM to activate BCR or cytokines to activate JAK/STAT) after pre-treatment with this compound. Phosphorylation of signaling components (SYK, STAT3) and downstream proteins (AKT, ERK) was analyzed by phospho-flow cytometry and immunoblotting.

Clinical Positioning and Comparison

  • Clinical Status: this compound has demonstrated clinical activity in relapsed/refractory B-cell malignancies, including patients with CLL and NHL, and has shown acceptable tolerability in clinical trials [7] [8]. A phase 2a study also reported efficacy in relapsed/refractory peripheral T-cell lymphoma [7].
  • Overcoming Resistance: A significant potential advantage of this compound is its ability to overcome resistance to BTK inhibitors like ibrutinib. This has been demonstrated in models of chronic lymphocytic leukemia (CLL) with the BTK C481S mutation [2].
  • Comparison with Other Inhibitors: Unlike agents such as ibrutinib (a BTK inhibitor) which show a significantly higher response rate in ABC-DLBCL (37%) compared to GCB-DLBCL (5%), this compound's preclinical mechanism and activity suggest a broader applicability across both major DLBCL subtypes [1].

Conclusion for Researchers

References

Cerdulatinib efficacy in IGHV unmutated CLL samples

Author: Smolecule Technical Support Team. Date: February 2026

Cerdulatinib Efficacy in Primary CLL Samples

Study Model / CLL Cohort Key Findings on this compound Efficacy Experimental Context & Comparison
Overall Cohort (n=60) Average IC50: 2.57 μM (Median: 1.49 μM); Range: 0.37 - 10.02 μM [1] Cell viability measured after 72-hour treatment with serial drug dilutions [1].
IGHV Unmutated vs. Mutated Lower IC50 (greater sensitivity) in IGHV unmutated CLL (P = 0.0395) [1] Subgroup analysis based on IGHV mutational status [1].
High-Risk Cytogenetics Greater sensitivity in CLL with del(11q), trisomy 12, or del(17p) vs. del(13q) or normal cytogenetics [1] Subgroup analysis based on cytogenetic abnormalities [1].
Microenvironment Co-culture Significant reduction in CLL cell viability in presence of stromal cells (HS-5, NKTert) or survival signals (α-IgM+IL-4+CD40L) [1] Ibrutinib (0.5 μM) showed little effect on cell survival under the same protective conditions [1].
Ibrutinib-Resistant Models Blocked proliferation of ibrutinib-resistant primary CLL cells and BTKC481S-transfected lymphoma cells [1] Demonstrates potential to overcome a common ibrutinib resistance mechanism [1].

Mechanism of Action and Signaling Pathways

This compound is a first-in-class, orally available, small-molecule inhibitor that acts as a dual inhibitor of SYK and JAK kinases [1]. Its anti-tumor effects are linked to the simultaneous disruption of two crucial signaling pathways in CLL:

  • BCR Signaling Pathway: Inhibition of SYK, an upstream component of the B-cell receptor (BCR) signaling cascade.
  • JAK-STAT Signaling Pathway: Inhibition of JAK kinases, which are activated by cytokines from the tumor microenvironment.

This dual action leads to downstream inhibition of pro-survival proteins like AKT, ERK, and NF-κB. Notably, the induction of apoptosis is associated with down-regulation of the anti-apoptotic protein MCL-1 and increased PARP cleavage [1].

The following diagram illustrates the signaling pathways targeted by this compound and its mechanism of inducing cell death:

Detailed Experimental Protocols

The key findings on this compound are based on the following established experimental methodologies from the 2017 study [1]:

  • Cell Viability and IC50 Determination: Primary CLL cells from patient samples were treated with serially diluted this compound. After a 72-hour incubation, cell viability was quantified using propidium iodide (PI) staining followed by flow cytometry analysis. The IC50 (concentration that inhibits 50% of cell growth) was calculated from the resulting dose-response curves.

  • Apoptosis Assay: CLL cells treated with this compound were stained with Annexin V and 7-AAD. The percentage of apoptotic cells (Annexin V-positive) was then measured by flow cytometry. Concurrently, changes in apoptosis-related proteins like MCL-1 and cleaved PARP were analyzed by western blotting.

  • Microenvironment Co-culture Models: To mimic the in vivo protective niche, CLL cells were co-cultured with supportive stromal cell lines, either HS-5 (human bone marrow stromal cells) or NKTert. The cells were also stimulated with a combination of survival signals: soluble anti-IgM (αIgM), IL-4, and CD40L. This compound's ability to kill cells under these conditions was compared directly with ibrutinib.

  • Proliferation Assay: CLL cell proliferation was assessed using the NKTert co-culture model. DNA synthesis, as a marker of proliferation, was measured by BrdU (bromodeoxyuridine) incorporation, which was detected via flow cytometry.

Research Implications and Current Status

For researchers, the pre-clinical data suggests this compound's potential as a strategy to overcome the limitations of single-pathway inhibition, especially in high-risk and treatment-resistant CLL [1]. Its ability to simultaneously target both BCR and JAK-STAT signaling could lead to deeper responses by more effectively disrupting tumor-microenvironment interactions.

However, it is important to note that while these ex vivo findings are promising, the clinical development of this compound for CLL appears to have progressed slowly. According to clinical trial records, a Phase 1/2a study in CLL, SLL, and NHL was completed in late 2020 [2]. More recent updates and conference abstracts have focused on its application in other B-cell malignancies, such as relapsed/refractory follicular lymphoma and peripheral T-cell lymphoma (PTCL) [2].

References

Cerdulatinib response rates relapsed refractory follicular lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile of Cerdulatinib in Follicular Lymphoma

The data below are final results from an open-label, single-arm Phase 2a dose-expansion study (NCT01994382). Patients with relapsed/refractory FL received this compound as monotherapy or in combination with rituximab [1].

Parameter This compound Monotherapy This compound + Rituximab
Overall Response Rate (ORR) 52.9% (efficacy-evaluable, n=34) 76.9% (efficacy-evaluable, n=26)
Complete Response (CR) Rate 8 CRs 6 CRs
Partial Response (PR) Rate 10 PRs 14 PRs
Stable Disease (SD) 9 patients 6 patients
Median Time to Response (TTR) 2.8 months 1.8 months
Median Duration of Response (DoR) Not Reached 16.6 months
Median Progression-Free Survival (PFS) 12.7 months 18.3 months
Common Grade ≥3 Treatment-Emergent Adverse Events (≥5%) Increased lipase, neutropenia, diarrhea, hypertension, pneumonia, increased amylase, nausea, pulmonary embolism [1]

Detailed Efficacy by Prior Lines of Therapy

The study also analyzed how the number of prior therapies affected the treatment response, particularly for the combination therapy [1].

Prior Lines of Therapy This compound + Rituximab ORR
≤ 3 prior regimens 93.8% (15/16 patients)
≥ 4 prior regimens 50.0% (5/10 patients)

Experimental Protocol of the Phase 2a Study

For researchers, here are the key methodological details from the clinical trial that generated the above data [1]:

  • Study Design: Multicenter, single-arm Phase 2a dose-expansion study.
  • Patient Population: Adults (≥18 years) with histologically confirmed FL (grade 1-3A) who had relapsed/refractory disease after at least one prior systemic therapy. This prior therapy must have included at least two cycles of a regimen containing an anti-CD20 agent (e.g., rituximab) and chemotherapy, unless contraindicated.
  • Dosing Regimen:
    • This compound: Oral, 30 mg twice daily in 28-day cycles until disease progression or unacceptable toxicity.
    • Rituximab (combination cohort): Intravenous, 375 mg/m² on Days 1, 8, 15, and 22 of Cycle 1, and on Day 1 of Cycles 4, 6, 8, and 10.
  • Primary Endpoint: Investigator-assessed Overall Response Rate (ORR) according to Lugano criteria.
  • Secondary Endpoints: Included Time to Response (TTR), Duration of Response (DoR), and Progression-Free Survival (PFS).
  • Safety Monitoring: Treatment-emergent adverse events (TEAEs) were monitored throughout, with grading for severity.

Mechanism of Action and Signaling Pathway

This compound's activity in B-cell malignancies like FL is linked to its unique mechanism of action, which simultaneously targets two critical signaling pathways. The diagram below illustrates this dual inhibition.

G BCR BCR SYK SYK BCR->SYK Activates Cytokines Cytokines JAK JAK Cytokines->JAK Bind Receptors Survival Survival SYK->Survival Promotes Proliferation Proliferation JAK->Proliferation Signals This compound This compound This compound->SYK Inhibits This compound->JAK Inhibits

This dual mechanism is key to its activity in FL, where both B-cell receptor (BCR) and JAK/STAT signaling contribute to tumor cell survival and proliferation [2] [3] [1].

Interpretation and Context of the Data

  • Efficacy: The data demonstrate that this compound has meaningful clinical activity in relapsed/refractory FL, both as a monotherapy and with a notably higher ORR when combined with rituximab [1].
  • Safety: The safety profile was considered manageable, with key adverse events including transient and often asymptomatic laboratory abnormalities such as elevated amylase and lipase, as well as neutropenia [1].
  • Direct Comparative Data: The search results did not contain head-to-head experimental data comparing this compound's response rates with other specific alternative treatments for FL. The tables above report data from a single-arm trial, which provides proof of concept but does not allow for direct statistical comparisons with other agents.

References

Cerdulatinib JAK isoform selectivity profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative JAK Isoform Profiling of Cerdulatinib

The following table consolidates binding affinity (Kd) and kinase activity inhibition (IC50) data for this compound and other inhibitors from a comparative profiling study [1]. This data allows for a direct, head-to-head comparison of potency and selectivity.

Table 1: Binding Affinity and Activity Inhibition of JAK Inhibitors [1]

Inhibitor Name JAK1 Kd (nM) JAK2 Kd (nM) JAK3 Kd (nM) TYK2 Kd (nM) JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) TYK2 IC50 (nM)
This compound 23 4.8 3.3 6.9 22 11 25 26
Ruxolitinib 19 0.8 27 1.1 5.8 3.2 278 60
Fedratinib 258 4.3 85 217 56 10 1812 3714
Pacritinib 318 6.6 41 125 371 14 311 536
Momelotinib 72 6.7 19 9.2 143 11 325 252

Based on this data, you can interpret this compound's profile as follows:

  • Pan-JAK and Balanced Profile: this compound inhibits all four JAK isoforms with single-digit nanomolar binding affinity (Kd) and low double-digit nanomolar functional potency (IC50) [1]. This balanced profile differs from inhibitors with strong JAK2 selectivity, such as fedratinib [1].
  • Comparison with Approved JAK2 Inhibitors: Fedratinib and pacritinib show significantly weaker binding and inhibition of JAK1, JAK3, and TYK2 compared to JAK2, giving them a higher JAK2 selectivity margin [1]. In contrast, ruxolitinib (a JAK1/JAK2 inhibitor) is less potent against JAK3 [1].
  • Unique Dual Inhibition: Beyond JAKs, this compound's defining characteristic is its potent simultaneous inhibition of Spleen Tyrosine Kinase (SYK), a key driver in B-cell receptor signaling [2] [3]. This dual action underpins its mechanism in targeting B-cell malignancies [2] [4] [5].

Structural Basis for JAK2 Selectivity and this compound's Binding

Understanding the structural mechanisms of inhibition helps contextualize these selectivity profiles. The diagram below illustrates the binding sites of different inhibitor types within the JAK2 kinase domain.

G cluster_0 ATP-Binding Site (Orthosteric) JAK2 JAK2 Kinase Domain FP Front Pocket JAK2->FP HP Hydrophobic Back Pocket JAK2->HP Hinge Hinge Region JAK2->Hinge Fedratinib Fedratinib FP->Fedratinib High JAK2 selectivity TypeI_Inhib Other Type I Inhibitors (e.g., Ruxolitinib) HP->TypeI_Inhib Common target for pan-JAK inhibitors This compound This compound Hinge->this compound Forms hydrogen bonds

The key structural insights are:

  • This compound binds the active kinase conformation: It is a type I inhibitor that competes with ATP, forming characteristic hydrogen bonds with the hinge region of JAK2's catalytic domain [6] [1].
  • JAK2 selectivity originates from the front pocket: Inhibitors like fedratinib achieve higher JAK2 selectivity by extending into the front pocket of the ATP-binding site, a region with structural variability among JAK isoforms [1]. This compound does not exploit this pocket to the same extent, resulting in its broader, pan-JAK profile.

Key Experimental Methodologies

Table 2: Key Experimental Protocols in Profiling Studies

Protocol Name Application in Profiling Key Details from Studies
Fluorescence Polarization (FP) Binding Assay Measuring direct binding affinity (Kd) to purified JAK kinase domains [1]. Used to determine the nanomolar Kd values presented in Table 1 [1].
LANCE Ultra Kinase Assay Measuring functional inhibition of kinase activity (IC50) [1]. Used to determine the IC50 values for phosphorylation activity in Table 1 [1].
X-ray Crystallography Determining high-resolution 3D structure of inhibitor-JAK complexes [6]. Revealed atomic-level interactions between inhibitors (like this compound) and the JAK2 kinase domain, confirming binding mode [6] [1].
Cellular Signaling & Viability Assays Assessing functional biological impact in disease-relevant models [2] [4]. Includes immunoblotting for phospho-proteins (e.g., pSTAT3) and flow cytometry for apoptosis in lymphoma/leukemia cell lines [2] [4].

Key Implications for Research and Development

The distinct profile of this compound informs its potential therapeutic applications:

  • Targeting Complex Signaling Networks: The dual SYK/JAK inhibition is a rational strategy for B-cell malignancies where both B-cell receptor (BCR) and JAK/STAT pathways are active [2] [5]. This can overcome resistance to therapies that target only one pathway [4].
  • Broad Cytokine Suppression: The pan-JAK activity may provide broader suppression of pro-inflammatory cytokines compared to more selective JAK2 inhibitors, which could be relevant in autoimmune contexts [3] [7].
  • Consideration for JAK2-Selective Goals: For pathologies primarily driven by JAK2 (e.g., myeloproliferative neoplasms), inhibitors like fedratinib or pacritinib, with their higher JAK2 selectivity margins, may be preferable to minimize off-target effects on other JAKs [1].

References

Cerdulatinib versus idelalisib PI3Kδ inhibition efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action & Signaling Pathways

The following diagram illustrates the distinct yet overlapping pathways targeted by cerdulatinib and idelalisib within a B-cell, highlighting their multi-targeted versus selective inhibition profiles.

This compound's unique dual inhibition offers a strategic advantage in the tumor microenvironment:

  • This compound simultaneously blocks BCR signaling (via Syk) and cytokine signaling (via JAK), converging on PI3Kδ inhibition [1]. This dual action is crucial in CLL, where IL-4 in lymph nodes can augment BCR signaling and reduce the effectiveness of single-pathway inhibitors like ibrutinib [1].
  • Idelalisib acts as a highly selective PI3Kδ inhibitor, primarily disrupting BCR-derived survival signals and AKT/mTOR pathway activation [2].

Key Supporting Experimental Data

The compelling efficacy profile of this compound is supported by robust experimental data.

Experimental Protocols from Preclinical Studies [1]

  • Primary CLL Cell Culture: Peripheral blood mononuclear cells (PBMCs) from CLL patients were isolated via density gradient centrifugation over Ficoll-Paque. Cells were used fresh or cryopreserved.
  • Stimulation & Protection Assays: To model the microenvironment, CLL cells were treated with:
    • Soluble or immobilized anti-IgM/IgD F(ab')2 to stimulate BCR signaling.
    • Recombinant human IL-4 and CD40L to provide survival signals.
    • Co-culture with nurse-like cells (NLCs), a key stromal component.
  • Apoptosis & Signaling Readouts:
    • Cell Death: Analyzed by flow cytometry.
    • Signaling Inhibition: Phosphorylation of key proteins (Syk, STAT6, ERK, AKT) was assessed by immunoblotting and phospho-flow cytometry.
    • Chemokine Production: CCL3/CCL4 levels in supernatant were measured by ELISA.

Summary of Key Experimental Findings for this compound [1]

Experimental Model Key Finding Implication
BCR & IL-4 Stimulation Inhibited downstream pSyk, pSTAT6, pERK, pAKT Potently blocks two major survival pathways
NLC Co-culture Prevented NLC-mediated production of CCL3/CCL4 Disrupts critical crosstalk with the tumor microenvironment
Apoptosis Assay Induced apoptosis; enhanced in IGHV unmutated, CD49d+, ZAP70+ samples Potentially more effective in high-risk CLL
Protection Assay (IL-4/CD40L) Overcame protection by preventing upregulation of MCL-1 and BCL-XL Counteracts induced resistance to cell death
Combination with Venetoclax Synergized to induce apoptosis in protected cells Rationale for novel combination therapy

Research Implications & Future Directions

The distinct profiles of this compound and idelalisib suggest different therapeutic applications:

  • This compound is a compelling candidate for overcoming microenvironment-mediated resistance and for use in specific high-risk patient subgroups. Its dual mechanism provides a strong rationale for combination strategies, particularly with BCL-2 inhibitors like venetoclax [1].
  • Idelalisib established the therapeutic validity of PI3Kδ inhibition. However, its clinical use is tempered by immune-mediated toxicities (e.g., colitis, pneumonitis, transaminitis), which can be severe and are considered on-target [2]. Newer PI3Kδ inhibitors in development aim to improve this toxicity profile.

References

Cerdulatinib complete response rate peripheral T-cell lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Cerdulatinib Complete Response Rates in PTCL

PTCL Subtype Complete Response (CR) Rate Source (Study Population & Date)

| Angioimmunoblastic T-cell lymphoma (AITL/TFH) | 41% (9 of 22 patients) [1] 50% (7 of 14 patients) [2] | Phase 2a (N=61), 2019 Analysis [1] Phase 2a, 2019 Report [2] | | PTCL, All Comers | 27% (11 of 41 patients) [2] ~20% (12 of 65 patients) [3] | Phase 2a, 2019 Report [2] Phase 2a (N=65), 2025 Publication [3] | | PTCL-NOS (Not Otherwise Specified) | ~18% (2 of 11 patients) [3] | Phase 2a, 2025 Publication [3] | | Other Subtypes | CRs observed in ALCL, gamma-delta T-cell lymphoma, and adult T-cell leukemia/lymphoma [2]. | Phase 2a, 2019 Report [2] |

Mechanism of Action and Experimental Protocol

Understanding this compound's mechanism and the trial design helps contextualize these results.

  • Mechanism of Action: this compound is an oral, reversible dual inhibitor of two key kinase families: Spleen Tyrosine Kinase (SYK) and Janus Kinase (JAK) [4] [5] [6]. In many T-cell lymphomas, the SYK and JAK/STAT signaling pathways are critically involved in cancer cell growth and survival [4] [1]. By simultaneously blocking both pathways, this compound disrupts multiple survival signals for the malignant T-cells [4]. The diagram below illustrates this dual inhibition.

G Cytokine Receptors Cytokine Receptors JAK JAK Cytokine Receptors->JAK Activates BCR & Other Receptors BCR & Other Receptors SYK SYK BCR & Other Receptors->SYK Activates STAT STAT JAK->STAT Phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation SYK->Cell Survival & Proliferation Promotes STAT->Cell Survival & Proliferation Promotes This compound This compound This compound->JAK Inhibits This compound->SYK Inhibits

  • Key Experimental Protocol: The data comes from an open-label Phase 2a study (NCT01994382) [3] [2] [4].
    • Patient Population: Adults (≥18 years) with relapsed/refractory PTCL after at least one prior systemic therapy. Many patients were heavily pre-treated, with a median of 2-3 prior regimens [2] [4].
    • Dosing: Patients received 30 mg of oral this compound twice daily in 28-day cycles until disease progression or unacceptable toxicity [3] [2].
    • Endpoints: The primary endpoint was overall response rate (ORR), assessed using standardized criteria (Lugano classification) [4]. Secondary endpoints included duration of response, safety, and overall survival [7].

Efficacy and Safety Profile

  • Subtype-Specific Efficacy: The data consistently shows that patients with the AITL/TFH subtype derive the greatest benefit, with higher complete and overall response rates compared to other subtypes like PTCL-NOS [3] [1]. This suggests that the SYK/JAK pathway is a key driver in this particular biology.
  • Safety and Tolerability: this compound had a manageable safety profile. The most common grade ≥3 treatment-emergent adverse events were asymptomatic elevations in amylase (23.1%) and lipase (18.5%), and anemia (20.0%) [3]. These lab abnormalities were often reversible with dose modification and were not typically associated with clinical pancreatitis [2]. Other noted adverse events included neutropenia, diarrhea, and fatigue [4].

Conclusion for Researchers

  • This compound demonstrates a meaningful complete response rate in R/R PTCL, with pronounced activity in the AITL/TFH subtype.
  • Its novel dual SYK/JAK inhibition mechanism offers a targeted approach for lymphomas dependent on these pathways.
  • The safety profile is considered acceptable, with manageable laboratory abnormalities, making it a potential candidate for future combination therapies [2].

References

Cerdulatinib synergistic validation venetoclax BCL-2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Mechanism and Experimental Evidence

The synergy between cerdulatinib (a dual SYK/JAK inhibitor) and venetoclax (a BCL-2 inhibitor) is primarily achieved by simultaneously blocking multiple survival pathways in cancer cells.

  • Core Mechanism: this compound inhibits signals from the tumor microenvironment (like BCR and IL-4 signaling) that upregulate the pro-survival proteins MCL-1 and BCL-XL. This prevents the protection of cancer cells and makes them dependent on BCL-2 for survival, thereby increasing their vulnerability to venetoclax [1] [2] [3].
  • Key Finding: In samples treated with IL-4 and CD40L to mimic microenvironment protection, This compound synergized with venetoclax in vitro to induce greater apoptosis than either drug alone [1].

Detailed Experimental Workflow

The foundational evidence for this synergy comes from a study on primary Chronic Lymphocytic Leukemia (CLL) patient samples. The key methodological steps are summarized below [1]:

Experimental Step Key Details
Sample Source Primary CLL cells from patient peripheral blood mononuclear cells (PBMCs).
Microenvironment Simulation Cells treated with IL-4 and CD40L to activate pro-survival pathways.
Drug Treatment This compound and venetoclax, both alone and in combination.
Apoptosis Assessment Measured via flow cytometry (e.g., Annexin V staining).
Mechanism Analysis Immunoblotting to analyze levels of MCL-1 and BCL-XL proteins.

Signaling Pathway Diagram

The diagram below illustrates the proposed molecular mechanism for the this compound and venetoclax synergy.

G MicroEnv Microenvironment Signals (IL-4, CD40L, BCR) SYK_JAK SYK/JAK Pathway MicroEnv->SYK_JAK ProSurvivalProteins Upregulation of MCL-1 & BCL-XL SYK_JAK->ProSurvivalProteins Apoptosis Apoptosis Resistance ProSurvivalProteins->Apoptosis BCL2 BCL-2 BCL2->Apoptosis Supports Venetoclax Venetoclax Venetoclax->BCL2 Inhibits Synergy Enhanced Apoptosis Venetoclax->Synergy This compound This compound This compound->SYK_JAK Inhibits This compound->ProSurvivalProteins Prevents Upregulation This compound->Synergy

Research Context and Future Directions

  • Overcoming Venetoclax Resistance: The combination directly addresses a known mechanism of venetoclax resistance. Many hematologic tumors rely on BCL-2 for survival but can become resistant by upregulating other pro-survival proteins like MCL-1 and BCL-XL [2] [3]. This compound counteracts this adaptation.
  • Preclinical Promise: This synergy positions this compound as a promising candidate for combination therapy, with the potential to target critical survival pathways in currently incurable diseases like CLL [1].
  • Clinical Translation: this compound has been evaluated in clinical trials for hematologic malignancies (NCT01994382) [1] [4] [5]. The preclinical data provides a strong rationale for clinical trials specifically testing the this compound-venetoclax combination.

References

Cerdulatinib STAT6 phosphorylation inhibition versus other JAK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Differentiator

Cerdulatinib's primary differentiator is its dual inhibition of both Spleen Tyrosine Kinase (SYK) in the B-cell receptor (BCR) pathway and Janus Kinases (JAKs) in the JAK-STAT pathway [1] [2] [3]. This dual action allows it to simultaneously block two critical survival pathways used by cancer cells, especially in the protective tumor microenvironment [1].

The diagram below illustrates how this compound targets these signaling pathways to inhibit STAT6 phosphorylation.

G MicroEnv Microenvironment (Stromal Cells, T-cells) Cytokines Cytokines (e.g., IL-4) MicroEnv->Cytokines Releases JAKs JAK Family Kinases (JAK1, JAK2, JAK3, TYK2) Cytokines->JAKs Binds Receptor BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activates STAT6 STAT6 Transcription Factor JAKs->STAT6 Phosphorylates SYK->STAT6 Can Activate STAT6_P p-STAT6 (Activated) STAT6->STAT6_P Phosphorylation Survival Cell Survival & Proliferation STAT6_P->Survival Drives MCL1_BCLxL ↑ MCL-1, BCL-xL (Anti-apoptotic Proteins) STAT6_P->MCL1_BCLxL Transcribes MCL1_BCLxL->Survival Promotes This compound This compound Inhibition This compound->JAKs Blocks This compound->SYK Blocks

Quantitative Inhibition Profile

The following table summarizes the biochemical potency (IC50 values) of this compound against its key kinase targets, demonstrating its strong affinity for JAK family enzymes [3].

Kinase Target This compound IC50 (nM)
TYK2 0.5 nM
JAK1 12 nM
JAK2 6 nM
JAK3 8 nM
SYK 32 nM

Comparison with Other Inhibitors

This compound has distinct advantages over other targeted therapies, particularly in its ability to overcome microenvironmental protection and resistance. The table below compares its performance with ibrutinib (a BTK inhibitor) and selective JAK inhibitors based on experimental models [1] [2].

Feature This compound Ibrutinib (BTKi) Selective JAKi
Key Targets SYK, JAK1/2/3, TYK2 Bruton's Tyrosine Kinase (BTK) JAK1/2/3, TYK2 (subset)
Inhibition of STAT6 Phosphorylation Direct and potent inhibition of IL-4-driven pSTAT6 [2] Not a primary mechanism of action Varies by compound; generally a primary mechanism
Activity in Microenvironment Co-culture Induces apoptosis despite stromal/cytokine support [1] Limited direct apoptosis; cells are protected [1] Data not fully established in CLL
Activity in Ibrutinib-Resistant Models Blocks proliferation of BTK C481S-mutant cells [1] [3] Ineffective Not typically effective against BCR-driven resistance
Effect on Anti-apoptotic Proteins Prevents upregulation of MCL-1 and BCL-xL [2] [4] Limited effect on MCL-1 [1] Can reduce MCL-1

Supporting Experimental Data & Protocols

Key experimental findings that underscore this compound's efficacy are listed below, along with the methodologies used.

  • Primary CLL Cell Apoptosis [1] [2] [4]

    • Protocol: Primary CLL peripheral blood mononuclear cells (PBMCs) were treated with this compound across a concentration range (0.1-10 µM) for 24-72 hours. Apoptosis was measured using flow cytometry with Annexin V/7-AAD staining. Protein downregulation (MCL-1, PARP cleavage) was confirmed by immunoblotting.
    • Key Results: this compound induced dose- and time-dependent apoptosis. A concentration of 2 µM (clinically achievable) was effective, with IGHV unmutated samples showing greater sensitivity [1] [2].
  • Overcoming Microenvironmental Protection [1] [2]

    • Protocol: CLL cells were co-cultured with protective HS-5 stromal cells or Nurse-like Cells (NLCs) and stimulated with survival signals (e.g., soluble CD40L + IL-4). Cells were then treated with this compound, ibrutinib, or vehicle.
    • Key Results: this compound (2-4 µM) significantly reduced cell viability and overcame the protective effect of the microenvironment, whereas ibrutinib (0.5 µM) showed minimal direct cytotoxicity under the same conditions [1] [2].
  • Inhibition of BCR and JAK-STAT Signaling [2] [3]

    • Protocol: CLL cells or DLBCL cell lines were pre-treated with this compound and then stimulated. For BCR signaling, cells were stimulated with anti-IgM. For JAK-STAT signaling, cells were stimulated with IL-4. Phosphorylation of signaling nodes (SYK, AKT, ERK, STAT6) was analyzed by phosphoflow cytometry and immunoblotting.
    • Key Results: this compound potently inhibited anti-IgM-induced phosphorylation of SYK, AKT, and ERK, as well as IL-4-induced phosphorylation of STAT6 [2] [3].

Conclusion for Research and Development

References

Cerdulatinib safety profile comparison other kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Safety Profile Comparison

Drug (Inhibitor Type) Indication (Trial Phase) Most Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) Notable Safety Findings
Cerdulatinib (Dual SYK/JAK) Relapsed/Refractory Peripheral T-Cell Lymphoma (Phase 2a) [1] Asymptomatic amylase elevation (23.1%), Anemia (20.0%), Asymptomatic lipase elevation (18.5%) No late-stage colitis, cardiac, or liver abnormalities observed in follicular lymphoma trials; no evidence of cumulative toxicity [2]
This compound (Dual SYK/JAK) Relapsed/Refractory Follicular Lymphoma (Phase 2a) [2] Lipase increase (25%), Neutropenia (15%), Amylase increase (13%), Diarrhea (10%) Asymptomatic pancreatic enzyme elevations not associated with pancreatitis [2]
Sovleplenib (SYK) Relapsed/Refractory Mature B-cell Tumors (Phase 1) [3] Decreased neutrophil count (29.9%), Pneumonia (12.1%), Decreased white blood cell count (11.2%) -
Fostamatinib (SYK) Immune Thrombocytopenia (Ref.) [4] (Specific grade ≥3 data not detailed in provided results) FDA-approved for refractory ITP [4]

Experimental Data and Methodologies

The safety data for this compound is primarily derived from open-label Phase 2a studies, which follow standardized clinical trial protocols to ensure consistent safety monitoring.

  • Trial Design: The key study for this compound was an open-label, Phase 2a study (NCT01994382). Patients with relapsed/refractory hematologic malignancies received 30 mg of oral this compound twice daily in 28-day cycles until disease progression or unacceptable toxicity occurred [1].
  • Safety Assessment Methodology: Safety was evaluated continuously through:
    • Monitoring and Grading of Adverse Events: All adverse events were recorded and graded for severity according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) [3].
    • Regular Laboratory Testing: This included hematology panels and blood chemistry tests (e.g., amylase, lipase) to detect laboratory abnormalities, even if they did not cause clinical symptoms [2] [1].

Mechanism of Action and Safety

This compound's unique dual inhibition profile may explain its distinct safety characteristics. The diagram below illustrates its targets within key signaling pathways.

g BCR BCR SYK SYK BCR->SYK Activates Cytokine Cytokine JAKs JAKs Cytokine->JAKs Activates Downstream Downstream SYK->Downstream BCR Signaling (Proliferation/Survival) JAKs->Downstream JAK-STAT Signaling (Inflammation/Immunity) This compound This compound This compound->SYK Inhibits This compound->JAKs Inhibits

This compound simultaneously inhibits Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK1, JAK3, TYK2) [5]. This dual action distinguishes it from more selective agents:

  • SYK Inhibition: Primarily affects B-cell receptor signaling pathways, relevant in B-cell malignancies [5] [3].
  • JAK Inhibition: Modulates cytokine signaling and immune responses; other JAK inhibitors are used for inflammatory and autoimmune conditions [6].

Interpretation and Context for Professionals

When evaluating this compound's safety profile for drug development:

  • Laboratory Abnormalities vs. Clinical Events: The high frequency of asymptomatic amylase/lipase elevation is a key finding. While these laboratory values must be monitored, the absence of associated clinical pancreatitis in trials suggests a manageable toxicity profile [2] [1].
  • Differentiation from Other Inhibitors: The profile differs from:
    • BTK inhibitors (e.g., bleeding risks, atrial fibrillation).
    • Selective JAK inhibitors (e.g., increased risk of infection, thrombosis).
    • Other SYK inhibitors like fostamatinib (common side effects include diarrhea, hypertension, and neutropenia) [4].
  • Considerations for Future Development: The lack of cumulative toxicity and specific organ damage (cardiac, hepatic) is a positive signal for long-term administration. However, vigilant monitoring of pancreatic enzymes is recommended.

References

Clinical Efficacy in Relapsed/Refractory B-Cell Malignancies

Author: Smolecule Technical Support Team. Date: February 2026

The following data summarizes results from a Phase 2a study of Cerdulatinib in patients with relapsed/refractory Follicular Lymphoma (FL) [1].

Cohort Patient Number Objective Response Rate (ORR) Complete Response (CR) Rate Partial Response (PR) Rate Stable Disease (SD) Rate
This compound Monotherapy 40 45% 13% 33% 25%
This compound + Rituximab 13 62% 8% 54% 39%

Additional Clinical Context:

  • Patient Population: Heavily pre-treated, with a median of 3 prior therapies (range 1-9) [1].
  • Durability: In the monotherapy cohort, 38% of patients remained on treatment for at least 10 months, indicating sustained clinical activity [1].
  • Activity in Other Cancers: A separate Phase 2 study reported an ORR of 77% (10 of 13 patients) in relapsed/refractory CLL/Small Lymphocytic Lymphoma (SLL), with responses observed in patients who had relapsed on prior ibrutinib or venetoclax therapy [2].

Preclinical Mechanistic Insights from Experimental Models

Preclinical studies provide the rationale for this compound's efficacy, showing it induces cell death and overcomes protective signals. The table below outlines key findings from in vitro experiments using primary CLL patient cells [3].

Experimental Assay Key Finding Implication
Apoptosis Assay Induced time- and concentration-dependent apoptosis. Directly kills cancer cells.
Signaling Inhibition (Immunoblotting/Phosflow) Inhibited BCR-induced phosphorylation of SYK, ERK, and AKT; inhibited IL-4-induced phosphorylation of STAT6. Dual suppression of key survival pathways.
Microenvironment Co-culture (with NLCs) Overcame protection from nurse-like cells (NLCs); prevented NLC-mediated production of chemokines CCL3/CCL4. Blocks pro-survival signals from the tumor microenvironment.
Combination with Venetoclax Synergistically induced apoptosis, particularly in IL-4/CD40L-stimulated samples. Provides rationale for combination strategies to enhance cell death.

Detailed Experimental Protocols

For researchers seeking to replicate or understand the depth of these findings, here are the methodologies from key experiments [3].

  • Cell Source and Culture: Peripheral blood mononuclear cells (PBMCs) were isolated from CLL patients via density gradient centrifugation over Ficoll-Paque. Cells were used fresh or viably frozen. For stimulation, soluble or bead-bound anti-IgM F(ab')2 was used to activate the BCR pathway, and recombinant human IL-4 was used to activate the JAK/STAT pathway [3].
  • Cell Death and Apoptosis Analysis: Apoptosis was measured by flow cytometry. For combination studies with venetoclax, CLL cells were pre-treated with IL-4 and CD40L to model microenvironment-induced resistance before exposure to the drugs [3].
  • Signaling Pathway Analysis (Phosflow and Immunoblotting): After treatment, cells were fixed, permeabilized, and stained with fluorescent antibodies against phosphorylated signaling proteins (e.g., pSYK, pERK, pAKT, pSTAT6). Analysis was performed by flow cytometry. For immunoblotting, protein lysates were probed with antibodies against proteins of interest (e.g., MCL-1, BCL-XL) and corresponding secondary antibodies [3].
  • Calcium Flux Analysis: Loaded cells with a fluorescent calcium indicator, then stimulated with anti-IgM. Calcium mobilization, a proximal event in BCR signaling, was measured in real-time by flow cytometry [3].

Mechanism of Action: Dual Pathway Inhibition

This compound's activity stems from its simultaneous inhibition of the B-cell receptor (BCR) and JAK/STAT signaling pathways, which are critical for tumor cell survival and proliferation [3] [4].

G cluster_bcr BCR Signaling Pathway cluster_jak JAK/STAT Signaling Pathway BCR BCR Activation SYK SYK Phosphorylation BCR->SYK DownstreamBCR Downstream Signaling (PI3K/AKT, ERK, NF-κB) SYK->DownstreamBCR SYKi SYK Inhibition by this compound SYKi->SYK Blocks Outcome1 Cell Proliferation & Survival DownstreamBCR->Outcome1 CombinedEffect Enhanced Anti-Tumor Effect & Overcome Microenvironment Protection Cytokine Cytokine (e.g., IL-4) Binding JAK JAK Phosphorylation Cytokine->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT JAKi JAK Inhibition by this compound JAKi->JAK Blocks Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Outcome2 Upregulation of MCL-1, BCL-XL (Cell Survival) Nucleus->Outcome2

The diagram illustrates how this compound uniquely targets both pathways:

  • BCR Pathway Inhibition: By inhibiting SYK, this compound blocks downstream pro-survival signals like AKT and ERK, directly promoting cancer cell death [3] [4].
  • JAK/STAT Pathway Inhibition: By inhibiting JAKs, the drug prevents STAT phosphorylation and the subsequent upregulation of anti-apoptotic proteins like MCL-1 and BCL-XL, which are often used by tumor cells to resist therapy [3] [5].
  • Overcoming Resistance: This dual action is key to overcoming resistance to single-agent therapies like BTK inhibitors (e.g., Ibrutinib), as it simultaneously targets multiple survival signals, including those from the protective tumor microenvironment [3] [2].

Interpretation and Research Implications

The data indicates that this compound is a promising therapeutic option, particularly for patients with relapsed/refractory disease.

  • Clinical Relevance: The response rates in heavily pre-treated FL and CLL patients are clinically significant. The ability to induce responses in patients who failed prior BTK or BCL-2 inhibitor therapy highlights its potential to address unmet medical needs [1] [2].
  • Rationale for Combinations: The strong preclinical synergy with venetoclax suggests that combination regimens could be a powerful strategy to deepen responses and overcome resistance, providing a clear direction for future clinical trials [3].
  • Biomarker-Driven Application: The association of response with markers of aggressive disease (e.g., IGHV unmutated status, ZAP70+) suggests that patient selection based on biological features could optimize its clinical use [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

445.18960892 Da

Monoisotopic Mass

445.18960892 Da

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D1LXQ45S1O

Wikipedia

Cerdulatinib

Dates

Last modified: 08-15-2023
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